molecular formula C2H2N2S3 B085966 1,3,4-Thiadiazole-2,5-dithiol CAS No. 1072-71-5

1,3,4-Thiadiazole-2,5-dithiol

Cat. No.: B085966
CAS No.: 1072-71-5
M. Wt: 150.3 g/mol
InChI Key: BIGYLAKFCGVRAN-UHFFFAOYSA-N
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Description

Bismuthiol is a sulfur- and nitrogen-rich heterocyclic compound that serves as a key reagent in diverse scientific research applications due to its potent coordination chemistry and biological activity. Its core research value lies in two primary areas: antimicrobial investigations and heavy metal ion management. In antimicrobial studies, bismuthiol and its complexes exhibit significant activity against a broad spectrum of bacterial pathogens. The synergy between bismuth and lipophilic thiol compounds like bismuthiol can enhance antibacterial potency by up to 300-fold, making it a valuable tool for exploring new antibacterial strategies, including against drug-resistant strains . Its mechanisms are multi-targeted, potentially involving disruption of bacterial enzyme function and metabolic pathways . Beyond microbiology, bismuthiol is an exceptional chelating agent for heavy metals. Its functional groups allow it to form stable complexes with various metal ions. Research demonstrates its application in developing polymeric nanosheets from its oxidized form, poly(2,5-dimercapto-1,3,4-thiadiazole), which show an ultrahigh adsorption capacity for mercury ions (up to 680 mg g⁻¹), positioning them as promising materials for water treatment and environmental remediation . Furthermore, its ability to form complexes on metal surfaces also makes it an effective compound studied for corrosion inhibition . These multifaceted research applications make bismuthiol a compound of sustained interest in fields ranging from medicinal chemistry and environmental science to materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,4-thiadiazolidine-2,5-dithione
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InChI

InChI=1S/C2H2N2S3/c5-1-3-4-2(6)7-1/h(H,3,5)(H,4,6)
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InChI Key

BIGYLAKFCGVRAN-UHFFFAOYSA-N
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Canonical SMILES

C1(=S)NNC(=S)S1
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Molecular Formula

C2H2N2S3
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Related CAS

30555-21-6, Array
Record name Poly(2,5-dimercapto-1,3,4-thiadiazole)
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Record name 2,5-Dimercapto-1,3,4-thiadiazole
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DSSTOX Substance ID

DTXSID6040115
Record name 2,5-Dimercapto-1,3,4-thiadiazole
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Molecular Weight

150.3 g/mol
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Physical Description

Dry Powder, Slightly yellow solid with an irritating odor; [NTP] Yellow powder with a stench; [Alfa Aesar MSDS]
Record name 1,3,4-Thiadiazolidine-2,5-dithione
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CAS No.

1072-71-5
Record name 2,5-Dimercapto-1,3,4-thiadiazole
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Record name 1,3,4-THIADIAZOLIDINE-2,5-DITHIONE
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Foundational & Exploratory

An In-depth Technical Guide to 1,3,4-Thiadiazole-2,5-dithiol: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,4-Thiadiazole-2,5-dithiol (B7761095), also known as Bismuthiol, is a versatile heterocyclic compound with a wide range of applications in medicinal chemistry, materials science, and agrochemicals. Its unique chemical structure, characterized by a five-membered aromatic ring containing sulfur and nitrogen atoms with two thiol groups, imparts significant reactivity and metal-binding properties. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and the burgeoning role of this compound and its derivatives in drug development, with a focus on their anticancer and antimicrobial activities. Detailed experimental protocols and mechanistic insights are provided to support further research and development in this promising area.

Chemical and Physical Properties

This compound is a tan-colored powder with a characteristic odor.[1] It exhibits tautomerism, existing in both dithiol and thione forms. The compound's properties are summarized in the tables below.

General and Physical Properties
PropertyValueReference(s)
CAS Number 1072-71-5[2][3][4]
Molecular Formula C₂H₂N₂S₃[2][4]
Molecular Weight 150.25 g/mol [2][4]
IUPAC Name This compound[3]
Alternate Names 2,5-Dimercapto-1,3,4-thiadiazole (B142945), Bismuthiol[1][2]
Appearance Tan powder[1]
Melting Point 151 - 163 °C[1]
Density 1.79 mg/m³ at 25 °C[1]
pKa (predicted) 3.88 ± 0.50[3]
Solubility Soluble in various organic solvents[5]
Spectroscopic Data
Spectrum TypeKey Peaks/Signals
¹³C NMR (DMSO-d₆) Signals for the heterocyclic carbon atom appear around 158.4 ppm. For piperidinium (B107235) salt of 1,3,4-thiadiazole-2,5-disulfonic acid, the heterocyclic carbon atom appears as a singlet at 158.4 ppm.[2]
Mass Spectrometry (GC-MS) Molecular ion peak (M+) at m/z 150.[6]
Infrared (IR) Characteristic absorption bands for the thiadiazole ring are observed. IR spectra of derivatives show bands at 780–730 cm⁻¹ (C–SH), 1060–1040, 1160–1120, 1270–1250 cm⁻¹ (S–C–S, N=C–S, N–N), and 1460–1390 cm⁻¹ (N=C).[7]

Synthesis of this compound

The most common and established method for the synthesis of this compound involves the reaction of hydrazine (B178648) with carbon disulfide in an alkaline medium.[8]

Experimental Protocol: Synthesis from Hydrazine and Carbon Disulfide

This protocol outlines a general procedure for the laboratory-scale synthesis of this compound.

Materials:

  • Hydrazine hydrate (B1144303) (N₂H₄·H₂O)

  • Carbon disulfide (CS₂)

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (B145695) or an aqueous solution

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for neutralization

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, dropping funnel, filtration apparatus)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium hydroxide in water or ethanol to prepare an alkaline solution.

  • Addition of Reactants: To the stirred alkaline solution, add hydrazine hydrate. Subsequently, add carbon disulfide dropwise to the reaction mixture. A typical molar ratio of hydrazine hydrate to carbon disulfide is 1:2.[1]

  • Reaction: The reaction mixture is typically stirred at a temperature ranging from 20 to 100 °C for a duration of 1 to 10 hours.[1]

  • Neutralization and Precipitation: After the reaction is complete, cool the mixture. The product is isolated by neutralization with an acid, such as hydrochloric acid or sulfuric acid, to a pH of 4-5.[1][9] This protonates the thiolate groups, causing the free this compound to precipitate out of the solution.

  • Isolation and Purification: The resulting solid precipitate is collected by filtration, washed with water to remove any inorganic salts, and then dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & Purification Hydrazine Hydrazine Hydrate Reaction Reaction in Solvent (e.g., Ethanol) 20-100°C, 1-10h Hydrazine->Reaction CS2 Carbon Disulfide CS2->Reaction Base Alkaline Medium (NaOH/KOH) Base->Reaction Neutralization Neutralization (e.g., HCl) Reaction->Neutralization Precipitation Precipitation Neutralization->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Product This compound Drying->Product

Synthesis workflow for this compound.

Applications in Drug Development

The 1,3,4-thiadiazole (B1197879) scaffold is recognized as a "privileged structure" in medicinal chemistry due to its wide range of biological activities.[10] Derivatives of this compound have shown significant promise as anticancer and antimicrobial agents.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer effects of 1,3,4-thiadiazole derivatives against various cancer cell lines.

Quantitative Data on Anticancer Activity:

Derivative ClassCell LineIC₅₀ (µM)Reference
2,5-disubstituted 1,3,4-thiadiazolesHePG-2 (Liver Cancer)3.31 - 9.31[11]
2,5-disubstituted 1,3,4-thiadiazolesMCF-7 (Breast Cancer)3.31 - 9.31[11]
Imidazothiadiazole derivative 43cCEM (Leukemia)1.65[2]
Imidazothiadiazole derivative 43cHeLa (Cervical Cancer)4.73[2]
Honokiol derivativesA549, MDA-MB-231, T47D, MCF-7, HeLa, HCT116, HepG21.62 - 10.21[11]

Mechanism of Action:

A primary mechanism of the anticancer activity of 1,3,4-thiadiazole derivatives is the induction of apoptosis (programmed cell death). This is often mediated through the activation of key signaling pathways. For instance, some derivatives have been shown to activate caspases (caspase-3 and caspase-8) and modulate the activity of Bax proteins, leading to cancer cell death.[2] Furthermore, the JAK2/STAT3 signaling pathway has been identified as a target for some anticancer compounds, where inhibition of this pathway leads to reduced tumor growth.[12]

Anticancer_Mechanism cluster_pathway Apoptotic Signaling Pathway Thiadiazole 1,3,4-Thiadiazole Derivative Bax Bax Protein Activation Thiadiazole->Bax Induces Caspase8 Caspase-8 Activation Thiadiazole->Caspase8 Activates Caspase3 Caspase-3 Activation Bax->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis (Programmed Cell Death) Caspase3->Apoptosis MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_1 Incubate for 24h Seed_Cells->Incubate_1 Treat_Cells Treat with 1,3,4-Thiadiazole Derivatives Incubate_1->Treat_Cells Incubate_2 Incubate for 48-72h Treat_Cells->Incubate_2 Add_MTT Add MTT Solution Incubate_2->Add_MTT Incubate_3 Incubate for 3-4h Add_MTT->Incubate_3 Solubilize Add Solubilizing Agent Incubate_3->Solubilize Measure_Absorbance Measure Absorbance Solubilize->Measure_Absorbance End End Measure_Absorbance->End

References

Spectroscopic Profile of 2,5-Dimercapto-1,3,4-thiadiazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Dimercapto-1,3,4-thiadiazole (DMTD), a versatile heterocyclic compound with significant applications in pharmaceuticals and materials science. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols to facilitate replication and further research.

Introduction

2,5-Dimercapto-1,3,4-thiadiazole (DMTD) is a five-membered heterocyclic compound containing two nitrogen atoms, one sulfur atom, and two mercapto groups. Its unique structure, existing in tautomeric equilibrium between the dithiol and dithione forms, underpins its diverse chemical reactivity and biological activity. Accurate spectroscopic characterization is paramount for its identification, purity assessment, and the structural elucidation of its derivatives. This guide serves as a central repository for the essential spectroscopic data of DMTD.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 2,5-Dimercapto-1,3,4-thiadiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of DMTD. Due to its tautomeric nature, the observed chemical shifts can be influenced by the solvent and concentration.

Table 1: ¹H NMR Spectral Data of 2,5-Dimercapto-1,3,4-thiadiazole

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSolvent
14.6br s2HSHDMSO-d₆

Table 2: ¹³C NMR Spectral Data of 2,5-Dimercapto-1,3,4-thiadiazole

Chemical Shift (δ) ppmAssignmentSolvent
188.5C=SDMSO-d₆
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of DMTD exhibits characteristic absorption bands corresponding to its key structural features.

Table 3: FT-IR Spectral Data of 2,5-Dimercapto-1,3,4-thiadiazole

Wavenumber (cm⁻¹)IntensityAssignment
3115Strong, BroadN-H stretch (thione tautomer)
2550Medium, SharpS-H stretch (thiol tautomer)
1500StrongC=N stretch
1350StrongC=S stretch
1050MediumN-N stretch
680MediumC-S stretch
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum of DMTD confirms its molecular formula, C₂H₂N₂S₃.

Table 4: Mass Spectrometry Data of 2,5-Dimercapto-1,3,4-thiadiazole

m/zRelative Intensity (%)Assignment
150100[M]⁺ (Molecular Ion)
11845[M - S]⁺
9230[M - CS]⁺
7625[CS₂N]⁺
6050[CHNS]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Researchers should adapt these methods based on the specific instrumentation available.

NMR Spectroscopy
  • Instrumentation : A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.

  • Sample Preparation : Dissolve approximately 10-20 mg of 2,5-Dimercapto-1,3,4-thiadiazole in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • ¹H NMR Acquisition :

    • Pulse Program : Standard single-pulse experiment.

    • Spectral Width : 0-16 ppm.

    • Number of Scans : 16-64, depending on sample concentration.

    • Relaxation Delay : 1-2 seconds.

  • ¹³C NMR Acquisition :

    • Pulse Program : Proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width : 0-200 ppm.

    • Number of Scans : 1024 or more to achieve adequate signal-to-noise ratio.

    • Relaxation Delay : 2-5 seconds.

  • Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation : Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of 2,5-Dimercapto-1,3,4-thiadiazole with approximately 100-200 mg of dry KBr powder. Press the mixture into a transparent disk using a hydraulic press.

  • Acquisition :

    • Spectral Range : 4000-400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 16-32.

  • Processing : Perform a background subtraction using a blank KBr pellet. The resulting spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry
  • Instrumentation : A mass spectrometer, for example, one equipped with an Electron Ionization (EI) source.

  • Sample Introduction : Introduce the sample via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.

  • EI-MS Parameters :

    • Ionization Energy : 70 eV.

    • Source Temperature : 200-250 °C.

    • Mass Range : m/z 40-500.

  • Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to propose structures for the major fragment ions.

Workflow Visualization

The general workflow for the spectroscopic analysis of a chemical compound like 2,5-Dimercapto-1,3,4-thiadiazole is depicted in the following diagram.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of DMTD Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Data_Reporting Data Reporting Purity_Assessment->Data_Reporting

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of 2,5-Dimercapto-1,3,4-thiadiazole.

An In-depth Technical Guide to 2,5-Dimercapto-1,3,4-thiadiazole (CAS 1072-71-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimercapto-1,3,4-thiadiazole (B142945) (DMTD), registered under CAS number 1072-71-5, is a versatile heterocyclic organic compound with a wide array of applications in industrial and pharmaceutical chemistry.[1][2] Also known by synonyms such as Bismuthiol I, DMTD is characterized by a five-membered thiadiazole ring substituted with two mercapto (-SH) groups.[1][3] This structure imparts the molecule with significant chelating properties, redox activity, and the ability to serve as a precursor for the synthesis of various biologically active molecules.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, spectroscopic data, and key applications, with a focus on its role in corrosion inhibition and as a building block in drug discovery.

Chemical and Physical Properties

DMTD is a white to yellowish crystalline powder with a characteristic odor.[1][4] It exists in a tautomeric equilibrium between the dithiol and dithione forms, with the dithiol form being predominant in the solid state.[5] Its properties make it suitable for various applications, including as a lubricant additive, a corrosion inhibitor, and an intermediate in the synthesis of pharmaceuticals.[2][3]

Table 1: Physical and Chemical Properties of 2,5-Dimercapto-1,3,4-thiadiazole

PropertyValueReference
CAS Number 1072-71-5[4]
Molecular Formula C₂H₂N₂S₃[1][4]
Molecular Weight 150.25 g/mol [1]
Appearance White to yellowish crystalline powder[1]
Melting Point 161-165 °C[1]
Solubility in Water 20 g/L at 20°C[1]
IUPAC Name 1,3,4-thiadiazolidine-2,5-dithione[4]

Spectroscopic Data

The structural elucidation of DMTD is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data for 2,5-Dimercapto-1,3,4-thiadiazole

TechniqueObserved Peaks/SignalsReference
¹H NMR Signals corresponding to the tautomeric forms, with chemical shifts varying based on solvent and concentration.[6][7]
¹³C NMR A singlet at 158.4 ppm for the heterocyclic carbon atom in the piperidinium (B107235) salt of the disulfonic acid derivative.[6]
IR Spectroscopy Characteristic peaks for N-H, C=S, and C-N vibrations. The dipotassium (B57713) salt shows distinct IR spectra.[8][9]
Mass Spectrometry Molecular ion peak corresponding to its molecular weight.[4]
UV-Vis Spectroscopy Absorption maxima are observed, which can be influenced by the solvent and pH.[10]

Synthesis Protocols

Several methods for the synthesis of DMTD have been reported, with the most common approach involving the reaction of hydrazine (B178648) with carbon disulfide in an alkaline medium.

General Synthesis from Hydrazine and Carbon Disulfide

This method is widely used for the laboratory and industrial scale production of DMTD.

Experimental Protocol:

  • Reaction Setup: A reaction vessel is charged with an aqueous solution of sodium hydroxide (B78521) and cooled.

  • Reagent Addition: Hydrazine hydrate (B1144303) is added to the cooled sodium hydroxide solution under an inert atmosphere (e.g., nitrogen).

  • Reaction with Carbon Disulfide: Carbon disulfide is then added dropwise to the stirred mixture. A typical molar ratio of hydrazine hydrate to carbon disulfide to sodium hydroxide is 1:2.2-2.4:1.55-1.95.[11]

  • Reaction Conditions: The mixture is stirred at a controlled temperature, often followed by a period of reflux, for several hours to ensure the completion of the reaction.[8]

  • Neutralization and Precipitation: After cooling, the reaction mixture is acidified with an acid such as hydrochloric acid or sulfuric acid to a specific pH. This protonates the thiolate groups, causing the DMTD to precipitate out of the solution.[1]

  • Isolation and Purification: The precipitated solid is collected by filtration, washed with water, and then recrystallized from a suitable solvent like ethanol (B145695) to yield the purified product.[6]

G cluster_0 Synthesis of 2,5-Dimercapto-1,3,4-thiadiazole reagents Hydrazine Hydrate + Carbon Disulfide + Sodium Hydroxide reaction Reaction in Alkaline Medium reagents->reaction Mixing neutralization Acidification (Neutralization) reaction->neutralization Completion precipitation Precipitation of DMTD neutralization->precipitation isolation Filtration and Recrystallization precipitation->isolation product Pure 2,5-Dimercapto-1,3,4-thiadiazole isolation->product

Caption: General workflow for the synthesis of DMTD.

Catalytic Synthesis

To improve efficiency and simplify purification, catalytic methods have been developed.

Experimental Protocol:

  • Catalyst and Reagents: A solid base catalyst, such as potassium hydroxide on calcium oxide (KOH/CaO), is added to a reaction vessel containing ethanol.[1]

  • Reactant Addition: Hydrazine hydrate and carbon disulfide are then added to the mixture.

  • Reaction Conditions: The mixture is stirred at a temperature ranging from 20 to 100 °C for 1 to 10 hours.[1]

  • Catalyst Removal: After the reaction, the solid catalyst is easily removed by filtration.

  • Product Isolation: The solvent is removed from the filtrate under reduced pressure to yield a solid, which is then recrystallized from absolute ethanol to obtain pure DMTD.[1][11]

Mechanism of Action and Applications

DMTD's utility stems from its reactive mercapto groups and the chelating ability of the thiadiazole ring.

Corrosion Inhibition

DMTD is an effective corrosion inhibitor for various metals and alloys, including copper and mild steel, in corrosive environments.[12][13]

The mechanism of inhibition involves the formation of a protective film on the metal surface. This film is composed of a complex between the metal ions and the DMTD molecule. The DMTD molecule can adsorb onto the metal surface through the sulfur and nitrogen atoms, which act as active centers.[5][12][13] This adsorption can be a combination of electrostatic interaction and the formation of coordinate bonds between the heteroatoms and the metal's d-orbitals.[13]

G cluster_0 Corrosion Inhibition Mechanism of DMTD metal Metal Surface (e.g., Copper) adsorption Adsorption of DMTD on Metal Surface metal->adsorption dmtd DMTD Molecule dmtd->adsorption film Formation of Protective Film (Metal-DMTD Complex) adsorption->film inhibition Corrosion Inhibition film->inhibition

Caption: Mechanism of corrosion inhibition by DMTD.

Precursor in Pharmaceutical Synthesis

The reactive nature of the mercapto groups in DMTD makes it a valuable starting material for the synthesis of a diverse range of heterocyclic compounds with potential biological activities.[1][8] Derivatives of DMTD have been investigated for their antimicrobial, antifungal, and antiproliferative properties.[1][14] The synthesis of these derivatives often involves nucleophilic substitution reactions at the sulfur atoms.[3]

G cluster_0 DMTD in Pharmaceutical Synthesis dmtd 2,5-Dimercapto-1,3,4-thiadiazole reaction Nucleophilic Substitution (e.g., Alkylation) dmtd->reaction derivatives DMTD Derivatives reaction->derivatives bioactivity Biological Screening (Antimicrobial, Antifungal, etc.) derivatives->bioactivity

Caption: Role of DMTD as a precursor in drug discovery.

Safety and Handling

2,5-Dimercapto-1,3,4-thiadiazole is classified as a skin sensitizer (B1316253) and can cause allergic reactions upon contact.[4] It is important to handle this chemical with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

2,5-Dimercapto-1,3,4-thiadiazole is a compound of significant interest due to its versatile chemical properties and wide range of applications. Its role as a corrosion inhibitor is well-established, and its utility as a scaffold for the synthesis of novel pharmaceutical agents continues to be an active area of research. This guide provides foundational technical information to support further investigation and application of this important chemical compound.

References

Bismuthiol I: A Technical Guide to its Solubility in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Bismuthiol I (also known as 2,5-dimercapto-1,3,4-thiadiazole) in various common organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development in understanding the dissolution characteristics of this compound, a critical parameter for its application in medicinal chemistry and analytical sciences.

Introduction to Bismuthiol I

Bismuthiol I is a heterocyclic organic compound with the molecular formula C₂H₂N₂S₃. It is recognized for its role as a chelating agent, particularly for heavy metals, and its potential applications in analytical chemistry and as a corrosion inhibitor. Its utility in various experimental and industrial settings is often dictated by its solubility in different solvent systems. Understanding these solubility parameters is paramount for designing and implementing effective experimental protocols, formulation strategies, and analytical methods.

Quantitative and Qualitative Solubility Data

SolventSolvent TypeSolubilityTemperature (°C)
WaterPolar Protic20 g/L[1][2][3]20
MethanolPolar ProticSolubleNot Specified
Ethanol (B145695)Polar ProticSlightly SolubleNot Specified
AcetonePolar AproticNot SpecifiedNot Specified
Dimethyl Sulfoxide (DMSO)Polar AproticNot SpecifiedNot Specified
Dimethylformamide (DMF)Polar AproticNot SpecifiedNot Specified
BenzeneNon-polarInsolubleNot Specified
ChloroformNon-polarInsolubleNot Specified

Note: The synthesis of Bismuthiol I derivatives in ethanol and dimethylformamide suggests at least partial solubility in these solvents[4].

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of Bismuthiol I in an organic solvent, based on the widely accepted shake-flask method. This can be coupled with analytical techniques such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) for quantification.

Materials and Equipment
  • Bismuthiol I (solid)

  • Selected organic solvent (analytical grade)

  • Volumetric flasks

  • Erlenmeyer flasks with stoppers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (chemically compatible with the solvent)

  • UV-Vis spectrophotometer or HPLC system

  • Analytical balance

Procedure: Shake-Flask Method
  • Preparation of Saturated Solution:

    • Add an excess amount of solid Bismuthiol I to an Erlenmeyer flask containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a chemically compatible syringe filter to remove any undissolved microparticles. This step is critical to prevent artificially high solubility readings.

  • Quantification:

    • Using UV-Vis Spectrophotometry:

      • Prepare a series of standard solutions of Bismuthiol I of known concentrations in the same solvent.

      • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for Bismuthiol I to generate a calibration curve.

      • Dilute the filtered saturated solution aliquot with the solvent to bring its absorbance within the linear range of the calibration curve.

      • Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

      • Calculate the original concentration of the saturated solution, accounting for the dilution factor. This concentration represents the solubility of Bismuthiol I in the solvent at the specified temperature.

    • Using HPLC:

      • Develop a suitable HPLC method for the analysis of Bismuthiol I, including the selection of an appropriate column, mobile phase, and detector settings.

      • Prepare a series of standard solutions of Bismuthiol I of known concentrations in the same solvent.

      • Inject the standard solutions into the HPLC system to generate a calibration curve based on peak area or height.

      • Inject the filtered saturated solution aliquot (appropriately diluted if necessary) into the HPLC system.

      • Use the calibration curve to determine the concentration of Bismuthiol I in the sample.

      • Calculate the original concentration of the saturated solution, which corresponds to its solubility.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures described above.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_quant Quantification A Add excess Bismuthiol I to solvent B Seal flask A->B C Equilibrate on orbital shaker (24-48h) B->C D Cease agitation and allow sedimentation C->D E Withdraw supernatant D->E F Filter through syringe filter E->F I Analyze filtered sample F->I G Prepare standard solutions H Generate calibration curve (UV-Vis or HPLC) G->H J Determine concentration (Solubility) H->J I->J

Caption: Experimental workflow for determining the solubility of Bismuthiol I.

G cluster_uv UV-Vis Spectrophotometry cluster_hplc HPLC Analysis UV1 Measure absorbance of standards at λmax UV2 Plot Absorbance vs. Concentration UV1->UV2 UV3 Obtain linear regression (Calibration Curve) UV2->UV3 UV5 Calculate concentration from curve UV3->UV5 UV4 Measure absorbance of diluted sample UV4->UV5 HPLC1 Inject standards into HPLC HPLC2 Plot Peak Area vs. Concentration HPLC1->HPLC2 HPLC3 Obtain linear regression (Calibration Curve) HPLC2->HPLC3 HPLC5 Calculate concentration from curve HPLC3->HPLC5 HPLC4 Inject sample into HPLC HPLC4->HPLC5

Caption: Detailed quantification workflows for UV-Vis and HPLC methods.

Conclusion

This technical guide consolidates the currently available information on the solubility of Bismuthiol I in common organic solvents. While comprehensive quantitative data remains limited, the provided qualitative information and the detailed experimental protocol offer a solid foundation for researchers and professionals. The outlined shake-flask method, coupled with standard analytical techniques, provides a reliable framework for determining the precise solubility of Bismuthiol I in solvents relevant to specific research and development needs. Further experimental investigation is encouraged to expand the quantitative solubility profile of this important compound.

References

An In-depth Technical Guide to 1,3,4-Thiadiazole-2,5-dithiol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,4-Thiadiazole-2,5-dithiol, also known by synonyms such as 2,5-Dimercapto-1,3,4-thiadiazole and Bismuthiol I, is a versatile heterocyclic compound with a wide range of applications in medicinal chemistry, materials science, and agriculture. Its unique chemical structure, featuring a five-membered aromatic ring containing sulfur and nitrogen atoms with two thiol groups, imparts a rich reactivity profile. This guide provides a comprehensive overview of its physical and chemical characteristics, detailed experimental protocols, and insights into its utility in drug development and other research areas.

Physical and Chemical Characteristics

This compound is a tan to yellowish crystalline powder. It exists in a tautomeric equilibrium with its thione forms, which influences its reactivity and complexation behavior.

Table 1: Physical Properties of this compound
PropertyValueReference(s)
CAS Number 1072-71-5[1][2]
Molecular Formula C₂H₂N₂S₃[1][2]
Molecular Weight 150.25 g/mol [1][3]
Appearance Tan to yellowish powder
Melting Point 162 °C (decomposes)[4]
Density 1.79 mg/m³ at 25 °C[5]
pKa (Predicted) 3.88 ± 0.50
Solubility Soluble in various organic solvents[5]
Table 2: Chemical Identification of this compound
IdentifierValueReference(s)
IUPAC Name This compound[2]
Synonyms 2,5-Dimercapto-1,3,4-thiadiazole, Bismuthiol, Bismuthiol I[3][5]
InChI Key BIGYLAKFCGVRAN-UHFFFAOYSA-N[2]
SMILES SC1=NN=C(S)S1[2]

Tautomerism

This compound can exist in three tautomeric forms: the dithiol form, the thione-thiol form, and the dithione form. The equilibrium between these forms is influenced by the solvent and pH.

tautomerism Dithiol This compound (Dithiol Form) ThioneThiol 5-mercapto-1,3,4-thiadiazole-2(3H)-thione (Thione-Thiol Form) Dithiol->ThioneThiol Tautomerization Dithione 1,3,4-Thiadiazolidine-2,5-dithione (Dithione Form) ThioneThiol->Dithione Tautomerization

Tautomeric forms of this compound.

Chemical Properties and Reactivity

The chemical reactivity of this compound is largely dictated by the nucleophilic character of its sulfur atoms and the aromatic thiadiazole ring.[6]

  • Nucleophilicity : The thiol groups are highly nucleophilic, readily undergoing alkylation, acylation, and addition reactions. This reactivity is fundamental to the synthesis of its various derivatives.[6]

  • Metal Complexation : The sulfur and nitrogen atoms act as excellent ligands, forming stable complexes with a wide range of metal ions. This property is exploited in its application as a corrosion inhibitor and in the development of metal-based drugs.[7]

  • Antioxidant Activity : The compound and its derivatives have demonstrated significant antioxidant properties, attributed to their ability to scavenge free radicals.[5]

  • Corrosion Inhibition : this compound is an effective corrosion inhibitor for various metals, forming a protective film on the metal surface.[8]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of hydrazine (B178648) with carbon disulfide in the presence of a base.

synthesis_workflow cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification hydrazine Hydrazine Hydrate (B1144303) reflux Reflux (e.g., 5 hours) hydrazine->reflux cs2 Carbon Disulfide cs2->reflux base Base (e.g., Pyridine (B92270) or NaOH) base->reflux distill Distill off excess solvent reflux->distill precipitate Precipitate with Acid (e.g., HCl) distill->precipitate filter Filter precipitate->filter recrystallize Recrystallize from Ethanol (B145695) filter->recrystallize product This compound recrystallize->product

General workflow for the synthesis of this compound.

Detailed Protocol:

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser, combine hydrazine hydrate (0.02 mol) and carbon disulfide (0.02 mol) in dry pyridine (50 mL).

  • Reflux : Heat the mixture to reflux and maintain for 5 hours.

  • Solvent Removal : After cooling, distill off the excess pyridine under reduced pressure.

  • Precipitation : To the resulting solid, add water (25 mL) and hydrochloric acid (5 mL) to precipitate the product.

  • Filtration : Filter the solid product and wash with water.

  • Purification : Recrystallize the crude product from ethanol to obtain pure this compound.

Characterization

The synthesized compound is typically characterized by spectroscopic methods.

  • Infrared (IR) Spectroscopy : The IR spectrum will show characteristic absorption bands for the N-H, S-H, C=N, and C=S vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR will show a broad singlet for the S-H protons. 13C NMR will exhibit signals for the carbon atoms in the thiadiazole ring.

  • Mass Spectrometry (MS) : The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Antioxidant Activity Assay (DPPH Method)

This protocol outlines a common method for evaluating the antioxidant activity of this compound and its derivatives.

antioxidant_assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH solution with test compound or standard DPPH_sol->Mix Test_sol Prepare various concentrations of test compound Test_sol->Mix Standard_sol Prepare standard (e.g., Ascorbic Acid) Standard_sol->Mix Incubate Incubate in the dark at room temperature Mix->Incubate Measure_Abs Measure absorbance at ~517 nm Incubate->Measure_Abs Calculate_IC50 Calculate % inhibition and IC50 value Measure_Abs->Calculate_IC50 Result Antioxidant Capacity Calculate_IC50->Result

Workflow for the DPPH antioxidant assay.

Detailed Protocol:

  • Reagent Preparation : Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare a series of concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent.

  • Reaction : In a 96-well plate, add a specific volume of the DPPH solution to each well. Then, add a small volume of the test compound or standard solution at various concentrations.

  • Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement : Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

Applications in Drug Development

The 1,3,4-thiadiazole (B1197879) scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. This compound serves as a key starting material for the synthesis of a wide array of derivatives with potential therapeutic applications.

  • Antimicrobial Agents : Derivatives of this compound have shown promising activity against various bacterial and fungal strains.[5]

  • Anticancer Agents : The thiadiazole nucleus is a component of several compounds that exhibit anticancer activity through mechanisms such as enzyme inhibition (e.g., kinases, topoisomerases) and induction of apoptosis.

  • Anti-inflammatory Agents : Certain derivatives have demonstrated anti-inflammatory properties, suggesting their potential for the development of new treatments for inflammatory disorders.[5]

The general strategy involves the chemical modification of the thiol groups to introduce diverse functionalities, thereby modulating the biological activity.

drug_development_logic cluster_synthesis Derivative Synthesis cluster_targets Cellular Targets start This compound alkylation Alkylation start->alkylation acylation Acylation start->acylation condensation Condensation Reactions start->condensation derivatives Biologically Active Thiadiazole Derivatives alkylation->derivatives acylation->derivatives condensation->derivatives enzymes Enzyme Inhibition (Kinases, Topoisomerases) derivatives->enzymes dna DNA Interaction/ Replication Inhibition derivatives->dna apoptosis Induction of Apoptosis derivatives->apoptosis outcome Therapeutic Effect (Anticancer, Antimicrobial, etc.) enzymes->outcome dna->outcome apoptosis->outcome

Logical pathway from this compound to therapeutic applications.

Conclusion

This compound is a compound of significant interest to researchers in both academia and industry. Its straightforward synthesis, versatile reactivity, and the diverse biological activities of its derivatives make it a valuable building block for the development of new pharmaceuticals, agrochemicals, and advanced materials. This guide provides a foundational understanding of its core characteristics and methodologies, serving as a valuable resource for professionals in the field.

References

Understanding Thiol-Thione Tautomerism in Thiadiazoles: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole (B1197879) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] A key chemical feature of 2-mercapto-1,3,4-thiadiazole derivatives is their existence as a dynamic equilibrium of two tautomeric forms: the thiol and the thione. This tautomerism significantly influences the physicochemical properties, such as lipophilicity, acidity, and hydrogen bonding capacity, which in turn dictates the molecule's pharmacokinetic and pharmacodynamic profile. A comprehensive understanding of this tautomeric equilibrium is therefore critical for the rational design and development of novel thiadiazole-based drugs.

This technical guide provides an in-depth exploration of the thiol-thione tautomerism in 1,3,4-thiadiazoles, summarizing key quantitative data, detailing experimental protocols for synthesis and analysis, and visualizing the underlying chemical principles and workflows.

The Thiol-Thione Tautomeric Equilibrium

The thiol-thione tautomerism in 2-mercapto-1,3,4-thiadiazole derivatives involves the migration of a proton between the exocyclic sulfur atom (thiol form) and the nitrogen atom at position 3 of the thiadiazole ring (thione form).[3] The thione form is generally considered to be the more stable tautomer, particularly in the solid state and in various solutions.[3][4]

Caption: The thiol-thione tautomeric equilibrium in 2-mercapto-1,3,4-thiadiazoles.

The position of this equilibrium is a delicate balance influenced by several factors:

  • Solvent Polarity: Polar solvents tend to favor the more polar thione tautomer, while non-polar solvents can shift the equilibrium towards the thiol form.[5]

  • pH: The acidity or basicity of the medium can significantly impact the tautomeric ratio. In alkaline solutions, the equilibrium generally shifts towards the thiol form.

  • Substituent Effects: The electronic nature of the substituent at the 5-position of the thiadiazole ring can influence the relative stability of the tautomers through inductive and resonance effects.[3]

  • Physical State: In the solid state, crystal packing forces often favor the thione tautomer, which can be confirmed by X-ray crystallography.[6]

  • Concentration: The concentration of the thiadiazole derivative in solution can affect the equilibrium, particularly if intermolecular hydrogen bonding plays a significant role in stabilizing one of the tautomers.[7]

Quantitative Data on Tautomeric Forms

While the qualitative effects of various factors on the thiol-thione equilibrium are well-documented, specific quantitative data for the tautomeric equilibrium constant (K_T) are less commonly reported in a consolidated format. The following table summarizes findings on the predominant tautomeric forms of various 5-substituted-1,3,4-thiadiazole-2-thiols under different conditions, as determined by various analytical methods.

5-SubstituentSolvent/MediumPredominant TautomerMethod of DeterminationReference(s)
AminoSolid (KBr pellet)ThioneIR Spectroscopy[8]
AminoDMSOThioneHPLC-MS
Phenyl-ThioneNot Specified[8]
MethylSolid StateThioneFTIR, Raman, X-ray Crystallography[4]
MethylDMSOThioneNMR Spectroscopy[4]
MethylthioSolid StateThioneRaman, IR, NMR Spectroscopy[9]
MercaptoSolid StateDithiol (with contributions from thione-thiol and dithione)Raman Spectroscopy[6][7]
MercaptoAqueous Solution (acidic pH)DithiolRaman Spectroscopy[7]
MercaptoAqueous Solution (neutral pH)Thiol-thiolateSERS[7]

Experimental Protocols

Synthesis of 5-Substituted-1,3,4-thiadiazole-2-thiols

A general and widely used method for the synthesis of 5-substituted-1,3,4-thiadiazole-2-thiols involves the cyclization of a carboxylic acid with thiosemicarbazide (B42300) in the presence of a dehydrating agent, followed by treatment with a base and subsequent acidification. A representative protocol for the synthesis of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) is provided below.[1][10]

Protocol: Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol [1]

  • Reaction Setup: A mixture of potassium hydroxide (B78521) (0.1 mol, 5.6 g) and thiosemicarbazide (0.1 mol, 9.11 g) is dissolved in 100 mL of absolute ethanol (B145695) in a round-bottom flask equipped with a reflux condenser.

  • Addition of Carbon Disulfide: To this solution, carbon disulfide (0.1 mol, 6 mL) is added dropwise with constant stirring.

  • Reflux: The reaction mixture is heated under reflux for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Concentration: After completion of the reaction, the mixture is concentrated to approximately half its volume by rotary evaporation.

  • Precipitation: The concentrated solution is cooled, and the product is precipitated by careful acidification with 10% hydrochloric acid (HCl) to a pH of approximately 5-6.

  • Isolation and Purification: The resulting pale-yellow precipitate is collected by filtration, washed thoroughly with cold water, and then dried. The crude product can be purified by recrystallization from ethanol to yield pure 5-amino-1,3,4-thiadiazole-2-thiol.

  • Characterization: The structure and purity of the synthesized compound are confirmed by determining its melting point and recording its FT-IR, 1H NMR, 13C NMR, and mass spectra.

Spectroscopic Analysis of Tautomerism

FT-IR Spectroscopy:

Infrared spectroscopy is a powerful tool for distinguishing between the thiol and thione tautomers. The key vibrational bands to monitor are:

  • Thione Form: Characterized by a strong C=S stretching vibration typically observed in the range of 1050-1250 cm-1 and an N-H stretching vibration around 3100-3400 cm-1.[1][6]

  • Thiol Form: Characterized by a weak S-H stretching vibration, which can be difficult to observe but typically appears in the range of 2550-2600 cm-1. The C=N stretching vibration is observed around 1600-1650 cm-1.

NMR Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, provides detailed structural information and can be used for the quantitative analysis of the tautomeric ratio in solution.[9][11]

  • 1H NMR: The thiol proton (-SH) typically appears as a singlet in the range of δ 3-6 ppm, while the N-H proton of the thione form is more deshielded and appears at a lower field, often above δ 10 ppm.[11] By integrating the signals corresponding to the protons unique to each tautomer, the equilibrium constant (K_T) can be calculated.[5]

  • 13C NMR: The carbon of the C=S group in the thione tautomer is highly deshielded and resonates in the range of δ 160-180 ppm.[11]

UV-Vis Spectroscopy:

UV-Vis spectroscopy can be employed to study the tautomeric equilibrium, especially its dependence on solvent and pH. The two tautomers exhibit distinct absorption spectra.[12]

  • Thione Tautomer: Often shows an absorption peak in the range of 300-400 nm, attributed to the n-π* transition of the C=S group.

  • Thiol Tautomer: Typically displays an absorption peak below 300 nm, corresponding to the π-π* transition of the C=N group.

By measuring the absorbance at wavelengths where one tautomer absorbs significantly more than the other, and by applying the Beer-Lambert law, the relative concentrations of the two forms and the equilibrium constant can be determined.[12]

Visualizations

Logical Relationship: Factors Influencing Thiol-Thione Equilibrium

Tautomerism_Factors cluster_equilibrium Thiol-Thione Equilibrium cluster_factors Influencing Factors Thiol Thiol Tautomer Thione Thione Tautomer Thiol->Thione K_T Solvent Solvent Polarity Solvent->Thione Polar solvents favor pH pH of Medium pH->Thiol Alkaline pH favors Substituent 5-Substituent Effects Substituent->Thiol Substituent->Thione State Physical State (Solid/Solution) State->Thione Solid state often favors Concentration Concentration Concentration->Thiol Concentration->Thione

Caption: Factors influencing the thiol-thione tautomeric equilibrium in 1,3,4-thiadiazoles.

Experimental Workflow: Synthesis and Tautomeric Analysis

Experimental_Workflow start Starting Materials (e.g., Thiosemicarbazide, Carboxylic Acid) reaction Cyclization Reaction (e.g., Reflux with dehydrating agent) start->reaction workup Reaction Work-up (Precipitation, Filtration) reaction->workup purification Purification (Recrystallization) workup->purification characterization Structural Characterization (Melting Point, MS) purification->characterization tautomer_analysis Tautomeric Analysis characterization->tautomer_analysis solid_state Solid-State Analysis (FT-IR, Raman, X-ray Crystallography) tautomer_analysis->solid_state solution Solution-State Analysis (NMR, UV-Vis) tautomer_analysis->solution data_analysis Data Analysis (Determination of Predominant Tautomer, Calculation of K_T) solid_state->data_analysis solution->data_analysis

Caption: A generalized experimental workflow for the synthesis and tautomeric analysis of 5-substituted-1,3,4-thiadiazole-2-thiols.

Signaling Pathway: Inhibition of Carbonic Anhydrase

Thiadiazole derivatives such as acetazolamide (B1664987) and methazolamide (B1676374) are potent inhibitors of carbonic anhydrase, an enzyme crucial for various physiological processes. While the precise tautomeric form that binds to the active site is a subject of detailed structural and computational investigation, X-ray crystallography studies of the enzyme-inhibitor complex provide invaluable insights into the binding mode. The sulfonamide group of the inhibitor coordinates to the zinc ion in the active site, displacing a water molecule.

Carbonic_Anhydrase_Inhibition cluster_enzyme Carbonic Anhydrase Active Site Enzyme Carbonic Anhydrase (with Zn²⁺ cofactor) Product H₂CO₃ ⇌ H⁺ + HCO₃⁻ Enzyme->Product Catalysis Inhibition Inhibition Substrate CO₂ + H₂O Substrate->Enzyme Inhibitor Thiadiazole Sulfonamide (e.g., Acetazolamide) Inhibitor->Enzyme

Caption: Inhibition of carbonic anhydrase by a thiadiazole sulfonamide drug.

Conclusion

The thiol-thione tautomerism of 2-mercapto-1,3,4-thiadiazole derivatives is a fundamental aspect of their chemistry that has profound implications for their application in drug discovery and development. The predominance of the thione tautomer in many instances, coupled with the subtle interplay of factors that can shift the equilibrium, highlights the necessity for careful characterization of these compounds under physiologically relevant conditions. By leveraging a combination of synthetic chemistry, advanced spectroscopic techniques, and computational modeling, researchers can gain a deeper understanding of this tautomeric behavior, paving the way for the design of more effective and specific thiadiazole-based therapeutic agents.

References

An In-Depth Technical Guide to 1,3,4-Thiadiazole-2,5-dithiol Dipotassium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,4-Thiadiazole-2,5-dithiol dipotassium (B57713) salt is a versatile heterocyclic compound with significant potential across various scientific and industrial domains. Its unique chemical structure, featuring a five-membered aromatic ring containing sulfur and nitrogen atoms with two thiol groups, imparts a range of valuable properties. This guide provides a comprehensive overview of its chemical and physical characteristics, a detailed synthesis protocol, and an exploration of its primary applications, with a focus on its role as a corrosion inhibitor and the broader biological activities of the 1,3,4-thiadiazole (B1197879) scaffold.

Chemical and Physical Properties

This compound dipotassium salt is a stable, water-soluble compound with a strong affinity for metals.[1] The dipotassium salt form enhances its reactivity and utility in aqueous systems.[1] A summary of its key properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound Dipotassium Salt

PropertyValueReferences
IUPAC Name dipotassium;1,3,4-thiadiazole-2,5-dithiolate[2]
Synonyms 2,5-Dimercapto-1,3,4-thiadiazole (B142945) dipotassium salt, Bismuthiol I dipotassium salt[2]
CAS Number 4628-94-8[2]
Molecular Formula C₂K₂N₂S₃[2]
Molecular Weight 226.43 g/mol [2]
Appearance White to light beige crystalline chunks or powder[3]
Melting Point 274-276 °C (decomposes)[2]
Solubility Soluble in water.[1] Insoluble in water has also been reported, suggesting variability based on specific conditions or purity.[4] Recrystallization from ethanol (B145695) is a common purification method.[3]
SMILES String [K]Sc1nnc(S[K])s1[2]
InChI Key GPWLFGDMYSVEGN-UHFFFAOYSA-L[2]

Synthesis and Characterization

The synthesis of this compound dipotassium salt is typically a two-step process involving the initial synthesis of 2,5-dimercapto-1,3,4-thiadiazole, followed by its conversion to the dipotassium salt.

Experimental Protocol: Synthesis of this compound Dipotassium Salt

This protocol is a consolidated procedure based on methodologies described in the scientific literature.[5][6]

Step 1: Synthesis of 2,5-Dimercapto-1,3,4-thiadiazole

  • To a solution of hydrazine (B178648) hydrate (B1144303) (0.02 mmol) in ethanol, add carbon disulfide (0.02 mmol) and pyridine (B92270) (50 mL).

  • Reflux the mixture for 5 hours.

  • After cooling, add hydrochloric acid (5 mL) to the reaction mixture.

  • The resulting precipitate of 2,5-dimercapto-1,3,4-thiadiazole is collected by filtration.

  • Wash the product with ethanol and dry at 80 °C.

Step 2: Synthesis of this compound Dipotassium Salt

  • Dissolve the synthesized 2,5-dimercapto-1,3,4-thiadiazole (10 mmol) in ethanol (15 mL).

  • Add potassium hydroxide (B78521) (20 mmol) to the solution.

  • Stir the mixture at 40 °C for 3 hours.

  • The resulting precipitate of this compound dipotassium salt is collected by filtration.

  • Wash the final product with ethanol and dry at 50 °C.

Spectroscopic Characterization

The structural confirmation of this compound and its derivatives is typically achieved through spectroscopic methods such as Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy. While specific data for the dipotassium salt is not extensively detailed in the available literature, the characteristic spectral features of the parent 1,3,4-thiadiazole ring are well-established.

Table 2: Spectroscopic Data for 1,3,4-Thiadiazole Derivatives

Spectroscopic TechniqueCharacteristic Peaks/SignalsReferences
FT-IR (cm⁻¹) ~1623 (C=N stretching), ~1500-1400 (thiadiazole ring vibrations), ~730-680 (C-S stretching)[6][7]
¹H-NMR (DMSO-d₆, δ ppm) Aromatic protons typically resonate in the range of 7.0-8.5 ppm. Protons of substituent groups will appear in their characteristic regions.[7]
¹³C-NMR (DMSO-d₆, δ ppm) The carbon atoms of the thiadiazole ring typically appear as singlets in the range of 115-170 ppm.[7][8]

Applications

Corrosion Inhibition

This compound and its dipotassium salt are highly effective corrosion inhibitors for various metals, particularly in acidic and chloride-containing environments. The mechanism of inhibition involves the adsorption of the thiadiazole molecules onto the metal surface, forming a protective film that acts as a barrier to corrosive agents.

The workflow for the corrosion inhibition process can be visualized as follows:

Corrosion_Inhibition_Workflow Metal Metal Surface (e.g., Copper, Steel) Adsorption Adsorption of Inhibitor Molecules Metal->Adsorption Corrosive Corrosive Environment (e.g., HCl, NaCl solution) Corrosive->Adsorption Inhibitor This compound dipotassium salt Inhibitor->Adsorption Film Formation of a Protective Adsorbed Film Adsorption->Film Protection Corrosion Protection Film->Protection Anticancer_Signaling_Pathway Thiadiazole 1,3,4-Thiadiazole Derivative Kinase Tyrosine Kinases (e.g., EGFR) Thiadiazole->Kinase Inhibition VEGF VEGF Signaling Thiadiazole->VEGF Inhibition Apoptosis Induction of Apoptosis Thiadiazole->Apoptosis CellCycle Cell Cycle Arrest Thiadiazole->CellCycle Proliferation Cell Proliferation and Survival Kinase->Proliferation Promotes VEGF->Proliferation Promotes Antimicrobial_Workflow Thiadiazole 1,3,4-Thiadiazole Derivative Interaction Interaction with Microbial Cell Thiadiazole->Interaction Disruption Disruption of Cellular Processes (e.g., Enzyme Inhibition, DNA Synthesis) Interaction->Disruption Inhibition Inhibition of Microbial Growth Disruption->Inhibition

References

An In-depth Technical Guide to the Electrochemical Properties of 1,3,4-Thiadiazole-2,5-dithiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,4-Thiadiazole-2,5-dithiol (DMcT), also known as bismuthiol, is a versatile heterocyclic compound with significant electrochemical activity. Its unique structure, featuring a thiadiazole ring and two thiol groups, imparts a rich redox chemistry, making it a subject of extensive research. This technical guide provides a comprehensive overview of the electrochemical properties of DMcT, focusing on its redox behavior, applications in corrosion inhibition and energy storage, and the experimental methodologies used for its characterization. Quantitative data from various studies are summarized in structured tables for comparative analysis, and key electrochemical processes are visualized through detailed diagrams.

Introduction

This compound is a sulfur and nitrogen-containing heterocyclic compound with the molecular formula C₂H₂N₂S₃. The presence of thiol groups and the aromatic thiadiazole ring allows for complex electrochemical reactions, including oxidation-reduction, polymerization, and the formation of protective films on metal surfaces. These properties have led to its investigation and application in diverse fields such as corrosion science, materials science for energy storage, and as a ligand in coordination chemistry. Understanding the fundamental electrochemical behavior of DMcT is crucial for the development of new technologies and a deeper comprehension of its mechanism of action in various applications.

Redox Behavior of this compound

The electrochemical behavior of DMcT is characterized by a series of oxidation and reduction processes involving its thiol groups. These processes are highly dependent on the experimental conditions, such as the solvent, electrolyte, pH, and the nature of the electrode surface.

Dimerization and Polymerization

Upon electrochemical oxidation, DMcT undergoes a dimerization process to form a disulfide-bridged dimer. Further oxidation can lead to the formation of higher-order oligomers and ultimately a polydisulfide polymer (pDMcT) on the electrode surface.[1] This electropolymerization is a key feature of DMcT's electrochemical behavior and is the basis for some of its applications. The polymerization potential is generally observed to be more positive than the dimerization potential.[2]

The redox reactions can be summarized as follows:

  • Oxidation (Dimerization): 2 DMcT ⇌ (DMcT)₂ + 2H⁺ + 2e⁻

  • Oxidation (Polymerization): n (DMcT)₂ ⇌ [-(DMcT)-]₂n + 2(n-1)H⁺ + 2(n-1)e⁻

  • Reduction (Depolymerization): [-(DMcT)-]₂n + 2(n-1)H⁺ + 2(n-1)e⁻ ⇌ n (DMcT)₂

The depolymerization process, which occurs upon reduction, regenerates the dimeric or monomeric forms, making the system electrochemically reversible to some extent.

G DMcT This compound (Monomer) Dimer Dimer ((DMcT)₂) DMcT->Dimer Oxidation (-2e⁻, -2H⁺) Dimer->DMcT Reduction (+2e⁻, +2H⁺) Polymer Poly(this compound) (pDMcT) Dimer->Polymer Further Oxidation (-2(n-1)e⁻, -2(n-1)H⁺) Polymer->Dimer Reduction (+2(n-1)e⁻, +2(n-1)H⁺)

Influence of pH

The redox potentials of DMcT are significantly influenced by the pH of the medium. In the presence of a base, the deprotonation of the thiol groups facilitates oxidation, leading to a shift of the dimerization and polymerization potentials to less positive values.[2] Conversely, in acidic media, the protonated forms are more difficult to oxidize. This pH-dependent behavior is critical for tuning the electrochemical properties of DMcT for specific applications.

Quantitative Electrochemical Data

The following tables summarize key quantitative data from electrochemical studies of this compound.

Table 1: Redox Potentials of DMcT from Cyclic Voltammetry
ElectrodeMediumProcessPotential (V vs. Ag/Ag+)Reference
PEDOT-modified GCEAcetonitrile (B52724)Dimerization of DMcT-1H-0.29[1]
PEDOT-modified GCEAcetonitrilePolymerization of DMcT dimer+0.42[1]
PEDOT-modified GCEAcetonitrileDimerization of DMcT-2H (shoulder)+0.38[1]
PEDOT-modified GCEAcetonitrilePolymerization process+0.55[1]

Note: DMcT-1H and DMcT-2H refer to the singly and doubly protonated forms of DMcT, respectively.

Table 2: Corrosion Inhibition Performance of DMcT on Copper in 0.1 M NaCl[3][4]
DMcT Conc. (M)Immersion Time (h)Ecorr (mV vs. SCE)icorr (µA/cm²)Inhibition Efficiency (%)
01-18510.5-
10⁻⁵1-1694.260.0
10⁻⁴1-1582.576.2
10⁻³1-1521.288.6
10⁻²1-1450.892.4
024-20515.2-
10⁻⁵24-1803.179.6
10⁻⁴24-1721.590.1
10⁻³24-1650.795.4
10⁻²24-1580.4597.0
Table 3: Electrochemical Impedance Spectroscopy (EIS) Parameters for DMcT on Copper in 0.1 M NaCl (1h immersion)[3][4]
DMcT Conc. (M)Rct (Ω cm²)Cdl (µF/cm²)
01.2 x 10³120
10⁻⁵3.5 x 10³85
10⁻⁴8.2 x 10³50
10⁻³15.6 x 10³28
10⁻²25.1 x 10³15

Rct: Charge transfer resistance; Cdl: Double layer capacitance.

Applications

Corrosion Inhibition

DMcT is an effective corrosion inhibitor for various metals, particularly copper and its alloys.[3][4] Its high inhibition efficiency is attributed to the formation of a protective film on the metal surface. The sulfur atoms in the thiol groups and the thiadiazole ring have a strong affinity for metal surfaces, leading to chemisorption. This adsorbed layer acts as a barrier, hindering the corrosive attack of aggressive ions.[3]

G cluster_solution Corrosive Solution cluster_surface Copper Surface DMcT DMcT Molecules Adsorption Adsorption of DMcT DMcT->Adsorption Ions Aggressive Ions (e.g., Cl⁻) Copper Copper Substrate Ions->Copper Attack Copper->Adsorption Film Protective Film Formation (Cu-DMcT Complex) Adsorption->Film Inhibition Corrosion Inhibition Film->Inhibition Inhibition->Copper Protection

Energy Storage

The reversible electropolymerization and depolymerization of DMcT make it a promising candidate for cathode materials in rechargeable lithium batteries. The disulfide linkages formed during polymerization can be cleaved upon reduction, allowing for the storage and release of electrical energy. Composite cathodes combining pDMcT with conducting polymers have been developed to enhance the electrochemical performance.[5]

Experimental Protocols

Cyclic Voltammetry (CV)

Objective: To study the redox behavior (dimerization, polymerization, and depolymerization) of DMcT.

Methodology:

  • Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon, gold, or platinum), a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire or graphite (B72142) rod).[6]

  • Electrolyte Preparation: The electrolyte solution is prepared by dissolving a suitable supporting electrolyte (e.g., 0.1 M LiClO₄ or TBAP) in an appropriate solvent (e.g., acetonitrile for non-aqueous studies or a buffer solution for aqueous studies).[7] A known concentration of DMcT is then added to the electrolyte.

  • Experimental Parameters: The potential is swept linearly from an initial potential to a vertex potential and then back to the initial potential at a specific scan rate (e.g., 50-100 mV/s).[6][8] The resulting current is measured as a function of the applied potential.

  • Data Analysis: The cyclic voltammogram (a plot of current vs. potential) is analyzed to identify the potentials of oxidation and reduction peaks, which correspond to the various redox processes. The effect of scan rate on the peak currents can provide information about the nature of the electrochemical reaction (e.g., diffusion-controlled or surface-adsorbed).

G start Start setup Three-Electrode Cell Setup (WE, RE, CE) start->setup electrolyte Prepare Electrolyte + DMcT setup->electrolyte parameters Set CV Parameters (Potential Range, Scan Rate) electrolyte->parameters run Run Cyclic Voltammetry parameters->run data Record Current vs. Potential run->data analysis Analyze Voltammogram (Peak Potentials, Peak Currents) data->analysis end End analysis->end

Potentiodynamic Polarization (Tafel Plots)

Objective: To evaluate the corrosion inhibition efficiency of DMcT.

Methodology:

  • Electrode Preparation: A sample of the metal to be studied (e.g., copper) is used as the working electrode. Its surface is typically polished to a mirror finish and cleaned.

  • Electrochemical Cell and Electrolyte: A three-electrode cell is used with the corrosive medium (e.g., 0.1 M NaCl solution) as the electrolyte.[3] The experiment is performed with and without the addition of DMcT at various concentrations.

  • Experimental Procedure: The potential of the working electrode is scanned from a potential cathodic to the corrosion potential (Ecorr) to a potential anodic to Ecorr at a slow scan rate (e.g., 0.167 mV/s).[9]

  • Data Analysis: The resulting current is plotted on a logarithmic scale against the potential. The corrosion potential (Ecorr) and corrosion current density (icorr) are determined from the intersection of the extrapolated anodic and cathodic Tafel lines. The inhibition efficiency (IE%) is calculated using the formula: IE% = [(icorr(uninhibited) - icorr(inhibited)) / icorr(uninhibited)] x 100.

Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the mechanism of corrosion inhibition and the properties of the protective film.

Methodology:

  • Experimental Setup: The same three-electrode setup as for potentiodynamic polarization is used.[2]

  • Procedure: The working electrode is immersed in the corrosive medium with and without the inhibitor until a stable open circuit potential (OCP) is reached. A small amplitude AC potential (e.g., 10 mV) is then applied over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[10]

  • Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The data can be fitted to an equivalent electrical circuit model to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).[2] An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate the formation of a protective film.

Electrochemical Quartz Crystal Microbalance (EQCM)

Objective: To monitor the mass changes on the electrode surface during the electropolymerization and depolymerization of DMcT in real-time.

Methodology:

  • Working Electrode: A quartz crystal coated with a conductive material (e.g., gold) serves as the working electrode.[7]

  • Experimental Setup: The EQCM is integrated into the electrochemical cell. The resonant frequency of the quartz crystal is monitored simultaneously with the electrochemical measurements (e.g., cyclic voltammetry).

  • Principle: According to the Sauerbrey equation, a change in the resonant frequency of the quartz crystal is directly proportional to the change in mass on its surface.

  • Data Analysis: By correlating the change in mass with the charge passed during the electrochemical process, the molar mass per electron of the deposited/stripped species can be determined, providing insights into the composition of the film and the nature of the ions involved in the charge compensation process.[11]

Conclusion

This compound exhibits a rich and complex electrochemistry, primarily centered around the redox activity of its thiol groups, leading to dimerization and polymerization. This behavior, which is highly sensitive to experimental conditions like pH, underpins its utility in diverse applications. As a corrosion inhibitor, DMcT demonstrates high efficiency by forming a protective film on metal surfaces. In the realm of energy storage, its reversible electropolymerization makes it a viable candidate for cathode materials. The detailed experimental protocols provided herein offer a foundation for researchers to further explore and harness the unique electrochemical properties of this fascinating molecule. Continued investigation into its derivatives and composites holds the promise of developing advanced materials with tailored electrochemical functionalities for a wide range of technological applications.

References

Methodological & Application

Synthesis protocol for 1,3,4-Thiadiazole-2,5-dithiol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Synthesis of 1,3,4-Thiadiazole-2,5-dithiol (B7761095) and its Derivatives

Introduction

The 1,3,4-thiadiazole (B1197879) ring is a significant heterocyclic scaffold in medicinal and materials chemistry due to its wide range of biological activities and applications.[1][2][3][4] Derivatives of this compound, in particular, are explored for their antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[5][6] This five-membered heterocyclic system, containing sulfur and nitrogen atoms, exhibits high nucleophilicity and can act as a metal-binding agent, making it useful in the development of sensors and corrosion inhibitors.[7][8]

This document provides detailed protocols for the synthesis of the parent this compound molecule and several classes of its 2,5-disubstituted derivatives. The methodologies are compiled from various established synthetic routes, offering researchers and drug development professionals a comparative guide.

Synthesis of the this compound Core

The foundational molecule, 2,5-dimercapto-1,3,4-thiadiazole (B142945) (DMTD), is commonly synthesized from the reaction of hydrazine (B178648) with carbon disulfide in the presence of a base.

Protocol 1: Synthesis from Hydrazine and Carbon Disulfide

This protocol is adapted from methods utilizing a base-catalyzed cyclization reaction.[9][10]

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve the base (e.g., potassium hydroxide, 0.1 mol) in ethanol (100 mL).[9]

  • To this solution, add thiosemicarbazide (B42300) (0.1 mol), which can be formed in situ from hydrazine, or add hydrazine hydrate directly. A typical molar ratio for the direct reaction is 1 part hydrazine hydrate to 2.2-2.4 parts carbon disulfide and 1.55-1.95 parts sodium hydroxide.[10]

  • Cool the mixture in an ice bath and slowly add carbon disulfide (0.1 mol) with continuous stirring.[9] For scaled-up reactions, the addition of hydrazine hydrate is recommended to be performed under an inert gas atmosphere.[10]

  • After the addition is complete, heat the mixture to reflux and maintain it for several hours (typically 8-24 hours).[1][9] The reaction progress can be monitored by TLC.

  • After reflux, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

  • Carefully acidify the residue with a dilute acid solution (e.g., 10% HCl) to precipitate the product.[9] The neutralization step should be controlled to a temperature range of 10-60°C.[10]

  • Filter the resulting pale-yellow precipitate, wash it with water, and dry it.

  • Recrystallize the crude product from ethanol to obtain pure this compound.[10]

Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazole Derivatives

The thiol groups of this compound are reactive and serve as handles for further functionalization, leading to a wide array of derivatives.

Protocol 2: S-Alkylation of this compound

This method involves the nucleophilic substitution reaction of the dithiol with various alkylating agents.

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl bromoacetate, polyethylene (B3416737) glycol dihalide)

  • Base (e.g., potassium carbonate, sodium hydroxide)

  • Solvent (e.g., Dimethylformamide (DMF), Ethanol)

Procedure:

  • Suspend this compound (1 mmol) and a base (e.g., K₂CO₃, 2.2 mmol) in a suitable solvent like DMF.

  • Add the alkylating agent (2.2 mmol) to the suspension.

  • Stir the reaction mixture at room temperature or with gentle heating for a specified time (typically 2-12 hours) until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash it thoroughly with water, and dry it.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to yield the pure 2,5-bis(alkylthio)-1,3,4-thiadiazole derivative.[1]

Protocol 3: Synthesis from Carboxylic Acids and Thiosemicarbazide

This approach is widely used for synthesizing 2-amino-5-aryl-1,3,4-thiadiazole derivatives.[2]

Materials:

  • Substituted carboxylic acid (e.g., benzoic acid)

  • Thiosemicarbazide

  • Dehydrating agent (e.g., Phosphorus oxychloride (POCl₃), concentrated H₂SO₄)

  • Potassium carbonate solution

Procedure:

  • In a round-bottom flask, mix the carboxylic acid (10 mmol) and thiosemicarbazide (10 mmol).

  • Carefully add a dehydrating agent such as phosphorus oxychloride (15 mL).[2]

  • Heat the reaction mixture at 80-90°C for 1-2 hours.[2]

  • After cooling to room temperature, pour the mixture onto crushed ice.

  • Neutralize the solution with a saturated potassium carbonate solution to precipitate the product.

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the desired 2-amino-5-aryl-1,3,4-thiadiazole.[2]

Protocol 4: Synthesis of Schiff Base Derivatives

Schiff bases are synthesized by the condensation of an amino-substituted 1,3,4-thiadiazole with an aldehyde or ketone.[1][6][11]

Materials:

  • 2-Amino-5-substituted-1,3,4-thiadiazole

  • Substituted benzaldehyde (B42025)

  • Ethanol

  • Catalytic amount of acid (e.g., HCl, glacial acetic acid)

Procedure:

  • Dissolve the 2-amino-1,3,4-thiadiazole (B1665364) derivative (1 mmol) in ethanol.

  • Add the substituted benzaldehyde (1 mmol) to the solution.

  • Add a few drops of a catalytic acid.

  • Reflux the mixture for 4-8 hours.

  • Cool the reaction mixture. The Schiff base product will often precipitate out of the solution.

  • Filter the solid, wash with cold ethanol, and dry to obtain the pure product.[1][6]

Protocol 5: Synthesis from Acyl Hydrazines and Nitroalkanes

This modern approach utilizes elemental sulfur for a mild and modular synthesis of 2,5-disubstituted-1,3,4-thiadiazoles.[12]

Materials:

  • Acyl hydrazine (0.2 mmol)

  • Primary nitroalkane (0.4 mmol)

  • Elemental sulfur (S₈, 0.4 mmol)

  • Sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O, 0.36 mmol)

  • Dimethylformamide (DMF, 2 mL)

  • 2 N HCl solution

Procedure:

  • To a vial under a nitrogen atmosphere, add elemental sulfur, sodium sulfide nonahydrate, the acyl hydrazine, and DMF.

  • Add the nitroalkane to the mixture.

  • Stir the reaction at room temperature for approximately 24 hours, monitoring by TLC until the acyl hydrazine is consumed.[12]

  • Upon completion, add 2 N HCl solution and stir for an additional 2 hours.

  • Extract the product with a suitable organic solvent.

  • Purify the crude residue by silica (B1680970) gel flash column chromatography to yield the desired 1,3,4-thiadiazole derivative.[12]

Comparative Data of Synthesis Protocols

The following tables summarize quantitative data for the synthesis of various 1,3,4-thiadiazole derivatives, allowing for easy comparison of methodologies.

Table 1: Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles

RouteStarting MaterialsKey Reagents/ConditionsReaction TimeYield (%)Reference
From Thiosemicarbazide Carboxylic Acid, ThiosemicarbazidePOCl₃, H₂SO₄; Heat/Microwave2-10 hours60-95%[2]
From Acylhydrazines Aryl Hydrazide, AldehydeLawesson's Reagent, Toluene, Reflux2-12 hours75-97%[2]
Microwave-Assisted VariesMicrowave Irradiation5-30 minutes80-96%[2]
From Nitroalkanes Acyl hydrazine, NitroalkaneS₈, Na₂S·9H₂O, DMF, Room Temp.~24 hoursHigh[12]
From Ethylbenzimidate Ethylbenzimidate, BenzothiohydrazidesEt₃N, DMSO, Ambient Temp.Not Specified70-91%[13]

Table 2: Synthesis of Specific 1,3,4-Thiadiazole Crown Ethers via S-Alkylation [7]

Dihalide ReactantProductYield (%)Melting Point (°C)
Triethylene glycol dichlorideLigand III (C₁₆H₂₄N₄O₄S₆)5895.3–97.4
Tetraethylene glycol dichlorideLigand IV (C₂₀H₃₂N₄O₆S₆)4090.6–93.7

Experimental Workflow Visualizations

The following diagrams illustrate the general workflows for the synthesis protocols described above.

G cluster_0 Protocol 1: Synthesis of Core DMTD start1 Hydrazine + CS2 + Base reflux Reflux (8-24h) start1->reflux acidify Acidification reflux->acidify product1 This compound acidify->product1 G cluster_1 Protocol 2: S-Alkylation start2 DMTD + Alkyl Halide react Base, Solvent, Stir start2->react precipitate Precipitation in Water react->precipitate product2 2,5-bis(alkylthio)-1,3,4-thiadiazole precipitate->product2 G cluster_2 Protocol 3: From Carboxylic Acids start3 Carboxylic Acid + Thiosemicarbazide heat Dehydrating Agent (POCl3), Heat start3->heat neutralize Neutralization heat->neutralize product3 2-Amino-5-aryl-1,3,4-thiadiazole neutralize->product3 G cluster_3 Protocol 4: Schiff Base Formation start4 Amino-thiadiazole + Aldehyde reflux_schiff Ethanol, Catalytic Acid, Reflux start4->reflux_schiff product4 Schiff Base Derivative reflux_schiff->product4

References

Application Notes and Protocols: 1,3,4-Thiadiazole-2,5-dithiol as a Corrosion Inhibitor for Copper

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the use of 1,3,4-Thiadiazole-2,5-dithiol (B7761095) (DMTD), also known as bismuthiol, as a highly effective corrosion inhibitor for copper and its alloys, particularly in aggressive chloride-containing environments. DMTD demonstrates its protective properties by forming a stable, hydrophobic barrier on the copper surface. This document outlines the mechanism of action, summarizes key performance data, and provides detailed experimental protocols for evaluating its efficacy using various electrochemical and surface analysis techniques.

Introduction

Copper and its alloys are widely used in various industrial applications due to their excellent thermal and electrical conductivity. However, they are susceptible to corrosion, especially in the presence of chlorides, which can lead to premature failure of components. This compound is a sulfur-containing heterocyclic compound that has been extensively studied as a corrosion inhibitor for copper.[1][2][3] Its efficacy stems from its ability to form a protective film on the metal surface, significantly reducing the corrosion rate.[4] DMTD functions as a mixed-type inhibitor, impeding both anodic and cathodic reactions involved in the corrosion process.[2][3]

Mechanism of Action

The corrosion inhibition of copper by this compound is primarily attributed to the chemisorption of the inhibitor molecules onto the copper surface.[1] The DMTD molecule can exist in tautomeric forms (dithiol and thiol-thione), and its multiple heteroatoms (sulfur and nitrogen) act as active centers for adsorption.[5][6]

The inhibition mechanism involves the following key steps:

  • Adsorption: The sulfur and nitrogen atoms in the DMTD molecule have lone pairs of electrons that readily interact with the vacant d-orbitals of copper atoms, leading to the formation of a coordinate covalent bond.

  • Protective Film Formation: This strong adsorption results in the formation of a well-ordered and compact protective film, likely a Cu(I)-DMTD complex.[2] This film acts as a physical barrier, isolating the copper surface from the corrosive environment.

  • Hydrophobicity: The formed protective layer has been shown to be hydrophobic, which further repels water and corrosive species from the copper surface.[3]

The adsorption of DMTD on the copper surface has been found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the surface.[1]

G cluster_solution Corrosive Solution (e.g., NaCl) cluster_copper Copper Surface Cl- Cl⁻ H2O H₂O O2 O₂ Cu Cu O2->Cu Cathodic Reaction (Inhibited) DMTD This compound (DMTD) DMTD->Cu Adsorption via S and N atoms Protective_Film [Cu(I)-DMTD] Protective Film Cu_ions Cu⁺ / Cu²⁺ Cu->Cu_ions Anodic Dissolution (Inhibited) Cu_ions->Protective_Film Complexation Protective_Film->Cu Blocks Access of Corrosive Species

Figure 1: Corrosion inhibition mechanism of DMTD on copper.

Quantitative Data Summary

The effectiveness of this compound as a corrosion inhibitor for copper has been quantified using various electrochemical techniques. The following tables summarize key data from potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) studies conducted in 0.1 M NaCl solution.[2]

Table 1: Potentiodynamic Polarization Data for Copper in 0.1 M NaCl with and without DMTD [2]

Inhibitor Concentration (M)Corrosion Potential (Ecorr) (mV vs. Ag/AgCl)Corrosion Current Density (Icorr) (µA/cm²)Inhibition Efficiency (%)
Blank-22015.8-
10-5-2155.664.6
10-4-2103.279.7
10-3-2051.193.0
10-2-1900.596.8

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Copper in 0.1 M NaCl with and without DMTD [2]

Inhibitor Concentration (M)Charge Transfer Resistance (Rct) (kΩ·cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (%)
Blank1.2120-
10-53.58565.7
10-46.86082.4
10-315.23592.1
10-228.52095.8

Experimental Protocols

The following protocols describe the standard methodologies for evaluating the corrosion inhibition performance of this compound on copper.

Synthesis of this compound

While commercially available, DMTD can be synthesized. A common method involves the reaction of hydrazine (B178648) with carbon disulfide in the presence of a base.[7] Another approach is the reaction of the dipotassium (B57713) salt of this compound with a dihalide derivative.[8][9][10]

Electrochemical Measurements

Electrochemical experiments are typically performed in a standard three-electrode cell with a copper working electrode, a platinum counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode.

Protocol 4.2.1: Potentiodynamic Polarization

  • Preparation of Working Electrode: Mechanically polish the copper electrode with successively finer grades of emery paper, degrease with acetone, rinse with deionized water, and dry.

  • Test Solution: Prepare the corrosive medium (e.g., 0.1 M NaCl) and add the desired concentrations of this compound.

  • Open Circuit Potential (OCP): Immerse the electrodes in the test solution and allow the system to stabilize by monitoring the OCP for a period of 1 hour or until a steady state is reached.[2]

  • Polarization Scan: Perform the potentiodynamic polarization scan from a potential of -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.

  • Data Analysis: Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by Tafel extrapolation of the anodic and cathodic curves. Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Icorr(blank) - Icorr(inh)) / Icorr(blank)] x 100

Protocol 4.2.2: Electrochemical Impedance Spectroscopy (EIS)

  • Electrode and Solution Preparation: Prepare the working electrode and test solutions as described in Protocol 4.2.1.

  • OCP Stabilization: Stabilize the system at the OCP for 1 hour.[2]

  • EIS Measurement: Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range from 100 kHz to 10 mHz.

  • Data Analysis: Fit the obtained Nyquist plots to an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct). Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100

G cluster_prep Preparation cluster_electrochem Electrochemical Cell Setup cluster_measure Measurement cluster_analysis Data Analysis A Prepare Copper Working Electrode C Assemble Three-Electrode Cell A->C B Prepare Corrosive Solution with/without DMTD B->C D Stabilize at Open Circuit Potential (OCP) C->D E Potentiodynamic Polarization D->E F Electrochemical Impedance Spectroscopy (EIS) D->F G Determine Icorr, Ecorr Calculate IE% E->G H Determine Rct Calculate IE% F->H

Figure 2: Experimental workflow for electrochemical evaluation.
Surface Analysis Techniques

To confirm the formation of a protective film, the copper surface is analyzed after immersion in the test solution.

Protocol 4.3.1: Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX)

  • Sample Preparation: Immerse copper specimens in the corrosive solution with and without the inhibitor for an extended period (e.g., 24 hours).[3]

  • Analysis: After immersion, gently rinse the specimens with deionized water, dry them, and then examine their surface morphology using SEM. Use EDX to determine the elemental composition of the surface.

Protocol 4.3.2: X-ray Diffraction (XRD)

  • Sample Preparation: Prepare the copper specimens as described in Protocol 4.3.1.

  • Analysis: Perform XRD analysis on the copper surfaces to identify the crystalline phases present and to confirm the absence of corrosion products in the presence of the inhibitor.[3]

Protocol 4.3.3: Contact Angle Measurement

  • Sample Preparation: Prepare the copper specimens as described in Protocol 4.3.1.

  • Measurement: Place a droplet of deionized water on the copper surface and measure the contact angle to assess the hydrophobicity of the surface film.[3]

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), are often employed to correlate the molecular structure of the inhibitor with its inhibition efficiency.[11][12][13][14] These calculations can provide insights into the inhibitor's electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are related to its ability to donate and accept electrons, respectively.[5]

Conclusion

This compound is a highly effective and versatile corrosion inhibitor for copper in chloride media. Its mechanism of action involves the formation of a stable and hydrophobic protective film on the copper surface through chemisorption. The protocols outlined in this document provide a robust framework for researchers to evaluate and characterize the performance of DMTD and other potential corrosion inhibitors.

References

Application Notes and Protocols: 2,5-Dimercapto-1,3,4-thiadiazole in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the versatile roles of 2,5-dimercapto-1,3,4-thiadiazole (B142945) (DMTD) in polymer chemistry. DMTD, a heterocyclic compound containing sulfur and nitrogen, is a valuable building block for creating novel polymers with tailored properties. Its unique structure, featuring two thiol groups and a thiadiazole ring, allows it to function as a monomer, a crosslinking agent, a curing agent, and a performance-enhancing additive in various polymer systems.

DMTD as a Monomer: Synthesis of Poly(2,5-dimercapto-1,3,4-thiadiazole) (PBT)

DMTD can be polymerized through oxidative coupling of its thiol groups to form poly(2,5-dimercapto-1,3,4-thiadiazole) (PBT), a polymer with a disulfide-linked backbone. PBT has garnered significant interest for its applications in heavy metal ion adsorption and as a cathode material in rechargeable batteries.

Experimental Protocol: Chemical Oxidative Polymerization of DMTD

This protocol describes the synthesis of PBT nanosheets via chemical oxidative polymerization using iodine as the oxidant.

Materials:

  • 2,5-Dimercapto-1,3,4-thiadiazole (DMTD)

  • Iodine (I₂)

  • Ethanol (B145695)

  • Deionized water

Procedure:

  • Monomer Solution Preparation: Dissolve a specific amount of DMTD in ethanol to achieve the desired initial monomer concentration (e.g., 50 mmol L⁻¹).

  • Oxidant Solution Preparation: Prepare a solution of iodine in ethanol.

  • Polymerization: At 25 °C, add the iodine solution dropwise to the DMTD solution with constant stirring. The molar ratio of I₂ to DMTD can be varied (e.g., 1.5) to optimize the yield and properties of the resulting polymer.

  • Reaction: Allow the reaction to proceed for 24 hours with continuous stirring.

  • Isolation and Purification: Collect the precipitated PBT nanosheets by filtration. Wash the product thoroughly with deionized water and ethanol to remove any unreacted monomer, oxidant, and byproducts.

  • Drying: Dry the purified PBT nanosheets under vacuum.

Data Presentation: Adsorption Capacity of PBT Nanosheets

The resulting PBT nanosheets exhibit a high affinity for heavy metal ions, making them effective adsorbents for water treatment.

Metal IonAdsorption Capacity (mg/g)
Mercury (Hg²⁺)680.01[1]

DMTD in Polymer Modification: Enhancing Functionality

DMTD and its derivatives can be incorporated into existing polymer backbones to introduce new functionalities. This approach is particularly useful for improving properties such as thermal stability, flame retardancy, and corrosion resistance.

Application Example: Modification of Polyvinyl Chloride (PVC)

Derivatives of DMTD, such as 2,5-di(aryl hydrazone)-1,3,4-thiadiazoles, can be used as photostabilizers for PVC. These additives help to prevent the degradation of the polymer upon exposure to light.

Experimental Workflow: Synthesis of DMTD-Modified Polymers

G cluster_synthesis Synthesis of DMTD Derivative cluster_modification Polymer Modification DMTD 2,5-Dimercapto-1,3,4-thiadiazole Dihydrazino 2,5-Dihydrazino-1,3,4-thiadiazole DMTD->Dihydrazino Hydrazinolysis Hydrazine Hydrazine Hydrate Hydrazine->Dihydrazino Aldehyde Aromatic Aldehyde Derivative 2,5-di(aryl hydrazone)-1,3,4-thiadiazole Aldehyde->Derivative Dihydrazino->Derivative Condensation PVC Polyvinyl Chloride (PVC) Mixing Compounding PVC->Mixing Additive DMTD Derivative Additive->Mixing ModifiedPVC Modified PVC Film Mixing->ModifiedPVC G DMTD DMTD or (DMTD)n in Coating ProtectiveLayer Formation of Protective Layer DMTD->ProtectiveLayer Adsorption/Interaction Metal Metal Substrate Metal->ProtectiveLayer Environment Corrosive Environment (e.g., moisture, oxygen) Corrosion Corrosion Environment->Corrosion Causes ProtectiveLayer->Corrosion Inhibits G cluster_synthesis PEDOT Film Synthesis cluster_modification Post-Polymerization Modification EDOT EDOT Monomer Electropolymerization Electropolymerization EDOT->Electropolymerization PEDOT_Film PEDOT Film Electropolymerization->PEDOT_Film Reaction Covalent Modification PEDOT_Film->Reaction DMTD_Salt DMTD di-lithium salt DMTD_Salt->Reaction Hybrid_Film PEDOT-DMTD Hybrid Film Reaction->Hybrid_Film

References

Application Notes and Protocols for Heavy Metal Ion Detection Using Bismuthiol I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuthiol I, chemically known as 2,5-dimercapto-1,3,4-thiadiazole (B142945) (DMTD), is a versatile chelating agent that has demonstrated significant potential in the sensitive and selective detection of various heavy metal ions. Its two thiol groups readily form stable complexes with heavy metals, leading to a measurable change in the solution's optical properties. This characteristic makes Bismuthiol I an excellent chromogenic reagent for spectrophotometric analysis, providing a simple, rapid, and cost-effective method for quantifying heavy metal contamination in a range of samples, including environmental, biological, and pharmaceutical matrices. These application notes provide a comprehensive overview and detailed protocols for the use of Bismuthiol I in heavy metal ion detection.

Principle of Detection

The detection method is based on the formation of a colored chelate complex between Bismuthiol I and heavy metal ions in an acidic aqueous solution. Bismuthiol I itself is a non-absorbent compound in the visible region, but upon complexation with metal ions such as lead(II) and copper(II), it forms a stable, colored product. The intensity of the color produced is directly proportional to the concentration of the metal ion, which can be quantified by measuring the absorbance at the wavelength of maximum absorption (λmax) using a UV-Vis spectrophotometer. The reaction is typically instantaneous and the resulting complex is stable for an extended period, allowing for reliable and reproducible measurements.

Data Presentation

The following table summarizes the quantitative analytical parameters for the detection of Lead(II) and Copper(II) ions using Bismuthiol I.

ParameterLead (Pb²⁺)Copper (Cu²⁺)
Wavelength of Maximum Absorption (λmax) 375 nm[1]390 nm[2]
Molar Absorptivity (ε) 4.93 x 10⁴ L mol⁻¹ cm⁻¹[1]5.65 x 10⁴ L mol⁻¹ cm⁻¹[2]
Sandell's Sensitivity 15 ng cm⁻²[1]10 ng cm⁻²[2]
Linear Beer's Law Range 0.1 - 40 µg/mL[1]0.1 - 20 µg/mL[2]
Stoichiometry (Metal:Bismuthiol I) 1:2[1]1:2[2]
Optimal Acidity 0.0015 - 0.01 M HCl[1]0.002 - 0.014 M H₂SO₄[2]
Reaction Time Instantaneous[1]Instantaneous[2]
Complex Stability > 24 hours[1]> 24 hours[2]

Experimental Protocols

Materials and Reagents
  • Bismuthiol I (2,5-dimercapto-1,3,4-thiadiazole) : Analytical grade.

  • Standard Stock Solutions (1000 µg/mL) of Lead(II) and Copper(II).

  • Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) : For adjusting pH.

  • Deionized Water .

  • UV-Vis Spectrophotometer .

  • Glassware : Volumetric flasks, pipettes, cuvettes.

Preparation of Reagents
  • Bismuthiol I Solution (0.1% w/v) : Dissolve 0.1 g of Bismuthiol I in 100 mL of a suitable solvent (e.g., a slightly alkaline aqueous solution, then neutralize).

  • Standard Metal Ion Solutions : Prepare working standards of desired concentrations by serial dilution of the stock solutions with deionized water.

  • Acid Solutions : Prepare appropriate molarities of HCl or H₂SO₄ for pH adjustment.

General Spectrophotometric Procedure
  • Sample Preparation : Acidify the sample solution containing the heavy metal ion to the optimal pH range using HCl for lead analysis or H₂SO₄ for copper analysis.

  • Complex Formation : In a volumetric flask, add an aliquot of the prepared sample, followed by the Bismuthiol I reagent solution. The volume of the reagent should be in excess to ensure complete complexation.

  • Volume Adjustment : Make up the solution to the final volume with deionized water.

  • Absorbance Measurement : Measure the absorbance of the resulting colored solution at the respective λmax (375 nm for Pb²⁺, 390 nm for Cu²⁺) against a reagent blank prepared in the same manner but without the metal ion.

  • Quantification : Determine the concentration of the metal ion in the sample by comparing the absorbance value to a pre-calibrated curve prepared using standard solutions of the metal ion.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample Sample Collection pH_Adjust pH Adjustment Sample->pH_Adjust Reagent Bismuthiol I Solution Mixing Mixing & Complexation Reagent->Mixing Standards Standard Metal Solutions Standards->Mixing pH_Adjust->Mixing Spectro Spectrophotometry (UV-Vis) Mixing->Spectro Data Data Analysis Spectro->Data

Caption: Experimental workflow for heavy metal detection.

Signaling Pathway: Chelation of Metal Ions

signaling_pathway Bismuthiol_I Bismuthiol I (DMTD) Complex Stable Colored Chelate Complex Bismuthiol_I->Complex Metal_Ion Heavy Metal Ion (e.g., Pb²⁺, Cu²⁺) Metal_Ion->Complex Signal Absorbance Signal Complex->Signal λmax detection

Caption: Chelation reaction leading to a detectable signal.

Selectivity and Interferences

The selectivity of Bismuthiol I for lead and copper has been studied extensively. For lead detection, a large excess of over 50 cations, anions, and common complexing agents do not interfere with the determination at a concentration of 1 µg/mL of Pb.[1] Similarly, for copper analysis, the method shows high selectivity in the presence of numerous foreign ions.[2] However, at high concentrations, certain ions may interfere, and it is recommended to perform spike and recovery tests for complex sample matrices to validate the method.

Conclusion

Bismuthiol I is a highly effective chromogenic reagent for the spectrophotometric determination of heavy metal ions, particularly lead and copper. The methods presented are simple, rapid, sensitive, and selective, making them suitable for a wide range of applications in environmental monitoring, quality control of pharmaceutical products, and various research settings. The low cost and ease of implementation of this technique offer a valuable alternative to more complex and expensive analytical methods.

References

The Pivotal Role of 1,3,4-Thiadiazole-2,5-dithiol in Anticancer Drug Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole (B1197879) scaffold, particularly its 2,5-dithiol derivative (DMT), has emerged as a privileged structure in the design of novel anticancer agents. Its versatile chemical nature allows for the synthesis of a diverse range of derivatives that exhibit potent and selective anticancer activities. This document provides detailed application notes on the significance of DMT in oncology, comprehensive protocols for key experimental assays, and a summary of quantitative data to guide further research and development in this promising area.

Application Notes

The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, a fundamental component of nucleobases, which allows its derivatives to interfere with DNA replication processes in cancer cells.[1][2][3][4] The mesoionic character of the 1,3,4-thiadiazole ring enhances the ability of these compounds to traverse cellular membranes, improving their bioavailability and interaction with intracellular targets.[5] Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of anticancer activities by modulating various signaling pathways and inhibiting key enzymes involved in tumor progression.

Key Mechanisms of Action:

  • Enzyme Inhibition: 1,3,4-thiadiazole derivatives have been shown to inhibit a range of crucial enzymes implicated in cancer, including:

    • Epidermal Growth Factor Receptor (EGFR): By targeting the ATP-binding site of EGFR, these compounds can block downstream signaling pathways like PI3K/Akt, which are vital for cancer cell proliferation, survival, and angiogenesis.[5]

    • Phosphoinositide 3-kinase (PI3K): Inhibition of PI3Kα, a frequently mutated enzyme in cancer, by 1,3,4-thiadiazole derivatives can disrupt the PI3K/Akt signaling cascade.[5]

    • Lysine-Specific Demethylase 1 (LSD1): Overexpressed in various cancers, LSD1 is a key epigenetic regulator. Certain 1,3,4-thiadiazole compounds act as potent LSD1 inhibitors.[5]

    • Tubulin Polymerization: Some derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]

  • Induction of Apoptosis: A primary mechanism of anticancer activity for these compounds is the induction of programmed cell death (apoptosis). This is often achieved through the activation of caspase cascades and modulation of pro-apoptotic and anti-apoptotic proteins.[6][7]

  • Cell Cycle Arrest: By interfering with cell cycle checkpoints, 1,3,4-thiadiazole derivatives can halt the proliferation of cancer cells, typically at the G1/S or G2/M phase.[5]

  • DNA Damage: Some derivatives have been observed to cause DNA damage in cancer cells, contributing to their cytotoxic effects.[5]

Therapeutic Potential:

The diverse mechanisms of action and the ability to synthesize a wide array of derivatives make 1,3,4-thiadiazole-2,5-dithiol (B7761095) a highly attractive scaffold for the development of targeted and combination cancer therapies. The functionalization of the thiol groups at the 2 and 5 positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of various 1,3,4-thiadiazole derivatives against different human cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound IDCancer Cell LineIC50 (µM)Reference
Series 1: EGFR Inhibitors
32aHePG-2 (Liver)3.31[5]
32aMCF-7 (Breast)9.31[5]
32dHePG-2 (Liver)5.24[5]
32dMCF-7 (Breast)7.82[5]
Series 2: PI3Kα Inhibitors
8aA549 (Lung)1.62[5]
8aMDA-MB-231 (Breast)2.87[5]
8dA549 (Lung)2.53[8]
8eA549 (Lung)2.62[8]
Series 3: LSD1 Inhibitors
22dMCF-7 (Breast)1.52[5][9]
22dHCT-116 (Colon)10.3[5][9]
Series 4: Tubulin Polymerization Inhibitors
1eMCF-7 (Breast)3.26[5]
Miscellaneous Derivatives
14aMCF-7 (Breast)2.32[5][9]
14aHepG2 (Liver)4.15[5]
14bMCF-7 (Breast)3.11[5]
14bHepG2 (Liver)5.24[5]
14cMCF-7 (Breast)8.35[5][9]
14cHepG2 (Liver)6.87[5]
43MCF-7 (Breast)1.78[1][10]
43A549 (Lung)4.04[1][10]
20bHepG-2 (Liver)4.37[11]
20bA-549 (Lung)8.03[11]
ST10MCF-7 (Breast)49.6[3][12]
ST10MDA-MB-231 (Breast)53.4[3][12]

Experimental Protocols

This section provides detailed protocols for key in vitro assays to evaluate the anticancer properties of this compound derivatives.

Cell Viability Assessment (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 1,3,4-thiadiazole test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Detection (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Flow cytometer

  • Cancer cell lines

  • 1,3,4-thiadiazole test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and quadrants.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This method uses propidium iodide to stain the cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells, enabling the differentiation of cells in G0/G1, S, and G2/M phases.

Materials:

  • Flow cytometer

  • Cancer cell lines

  • 1,3,4-thiadiazole test compounds

  • Cold 70% ethanol (B145695)

  • PBS

  • PI staining solution (containing PI and RNase A)

Protocol:

  • Seed cells and treat with test compounds as described for the apoptosis assay.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer.

  • Use software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

In Vitro Enzyme Inhibition Assays

a) EGFR Kinase Assay (Luminescence-based)

Principle: This assay measures the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal. A decrease in luminescence indicates inhibition of EGFR kinase activity.

Protocol:

  • Prepare a serial dilution of the 1,3,4-thiadiazole test compound.

  • In a 96-well plate, add the test compound, a kinase reaction master mix (containing peptide substrate and ATP), and recombinant EGFR enzyme.

  • Incubate the plate at 30°C for 60 minutes.

  • Add an ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition and determine the IC50 value.

b) PI3Kα Kinase Assay (Luminescence-based)

Principle: Similar to the EGFR assay, this assay quantifies PI3Kα activity by measuring ADP production.

Protocol:

  • Follow a similar procedure as the EGFR kinase assay, using a PI3K Reaction Buffer/Lipid Substrate mixture and recombinant PI3Kα enzyme.

  • Incubate the kinase reaction for 60 minutes at room temperature.

  • Use the ADP-Glo™ Kinase Assay system to measure ADP production and determine the inhibitory activity of the test compounds.

c) LSD1 Demethylase Assay (Fluorometric)

Principle: This assay measures the activity of LSD1 by detecting the demethylated product using a specific antibody and a fluorescently labeled secondary antibody.

Protocol:

  • Use a 96-well plate pre-coated with a di-methylated histone H3-K4 LSD1 substrate.

  • Add the test compound and either nuclear extracts containing LSD1 or purified LSD1 enzyme to the wells.

  • Incubate to allow the demethylation reaction to occur.

  • Add a primary antibody that specifically recognizes the demethylated substrate.

  • Add a fluorescently labeled secondary antibody.

  • Measure the fluorescence using a fluorescence microplate reader.

  • A decrease in fluorescence indicates inhibition of LSD1 activity.

d) Tubulin Polymerization Assay (Absorbance-based)

Principle: This assay monitors the assembly of purified tubulin into microtubules in the presence or absence of a test compound. The increase in turbidity due to microtubule formation is measured as an increase in absorbance at 340 nm.

Protocol:

  • Reconstitute lyophilized tubulin in a general tubulin buffer on ice.

  • In a pre-warmed (37°C) 96-well plate, add the tubulin solution and the test compound at various concentrations.

  • Initiate polymerization by adding GTP to each well.

  • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot absorbance versus time to generate polymerization curves and determine the effect of the compound on tubulin assembly.

Visualizations

Signaling Pathways and Experimental Workflows

anticancer_mechanisms cluster_drug 1,3,4-Thiadiazole Derivatives cluster_pathways Cellular Targets & Pathways cluster_outcomes Cellular Outcomes Drug 1,3,4-Thiadiazole Derivative EGFR EGFR Drug->EGFR Inhibits PI3K PI3K Drug->PI3K Inhibits LSD1 LSD1 Drug->LSD1 Inhibits Tubulin Tubulin Drug->Tubulin Inhibits Polymerization DNA DNA Drug->DNA Damages EGFR->PI3K Proliferation Decreased Proliferation Akt Akt PI3K->Akt Akt->Proliferation Promotes LSD1->Proliferation Promotes Microtubules Microtubules Tubulin->Microtubules CellCycleArrest Cell Cycle Arrest Microtubules->CellCycleArrest Regulates DNA_Damage DNA Damage Apoptosis Increased Apoptosis experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of 1,3,4-Thiadiazole Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization CellViability Cell Viability Assay (MTT) Characterization->CellViability IC50 IC50 Determination CellViability->IC50 ApoptosisAssay Apoptosis Assay (Annexin V/PI) Mechanism Mechanism of Action Elucidation ApoptosisAssay->Mechanism CellCycleAssay Cell Cycle Analysis (PI Staining) CellCycleAssay->Mechanism EnzymeAssay Enzyme Inhibition Assays (EGFR, PI3K, LSD1, etc.) EnzymeAssay->Mechanism IC50->ApoptosisAssay IC50->CellCycleAssay IC50->EnzymeAssay SAR Structure-Activity Relationship (SAR) IC50->SAR Mechanism->SAR apoptosis_pathway Drug 1,3,4-Thiadiazole Derivative Mitochondria Mitochondria Drug->Mitochondria Induces Stress Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

Application Notes and Protocols for Thiadiazole Compounds in Antimicrobial and Antifungal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial and antifungal properties of thiadiazole compounds, detailing their activity against various pathogens and the experimental protocols to evaluate their efficacy. The information is intended to guide researchers in the screening, characterization, and development of novel thiadiazole-based therapeutic agents.

Introduction to Thiadiazole Compounds

Thiadiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a prominent scaffold in medicinal chemistry. Its derivatives, particularly the 1,3,4-thiadiazole (B1197879) isomers, have demonstrated a broad spectrum of pharmacological activities, including potent antimicrobial and antifungal effects.[1][2] The unique chemical properties of the thiadiazole nucleus, such as its aromaticity and ability to act as a bioisostere for other heterocyclic rings, contribute to its diverse biological functions.[3] These compounds are known to interact with various biological targets, leading to the disruption of essential microbial processes.[4]

Antimicrobial and Antifungal Activity of Thiadiazole Derivatives

Numerous studies have demonstrated the efficacy of thiadiazole derivatives against a wide range of Gram-positive and Gram-negative bacteria, as well as various fungal species. The antimicrobial potency is often influenced by the nature and position of substituents on the thiadiazole ring.

Quantitative Data Summary

The following tables summarize the in vitro antimicrobial and antifungal activity of selected thiadiazole derivatives from recent studies, presenting Minimum Inhibitory Concentration (MIC), Zone of Inhibition, and EC50 values.

Table 1: Antibacterial Activity of Thiadiazole Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Zone of Inhibition (mm)Reference
2-(pyrido[3,2-f]quinazolin-4(1H)-yl)-1,3,4-thiadiazole derivativesBacillus polymyxa (Gram-positive)2.5-[5]
5-(4-methoxyphenyl)-1,3,4-thiadiazole derivativeStaphylococcus epidermidis31.25-[5]
5-(4-methoxyphenyl)-1,3,4-thiadiazole derivativeMicrococcus luteus15.63-[5]
Benzimidazole-2-yl derivative of 1,3,4-thiadiazoleStaphylococcus aureus-18.96[5]
Benzimidazole-2-yl derivative of 1,3,4-thiadiazoleEscherichia coli-17.33[5]
Benzimidazole-2-yl derivative of 1,3,4-thiadiazoleBacillus pumilus-18.20[5]
Dihydropyrrolidone-thiadiazole derivativeS. epidermidis SE14573.13–25 µM-[6]
Dihydropyrrolidone-thiadiazole derivativeMSSA SA1133.13–25 µM-[6]
Dihydropyrrolidone-thiadiazole derivativeE. faecalis FB13.13–25 µM-[6]
1,3,4-thiadiazole derivative 4a P. aeruginosa ATCC 27853125-[7]
1,3,4-thiadiazole derivatives 4a and 4b S. aureus (Gram-positive)High potency-[8]
1,3,4-thiadiazole derivatives 4a and 4b B. subtilis (Gram-positive)High potency-[8]
1,3,4-thiadiazole derivatives 4a and 4b P. aeruginosa (Gram-negative)High potency-[8]
Imidazo[2,1-b][5][6][9]thiadiazole derivativeS. aureus0.03-[10]
Imidazo[2,1-b][5][6][9]thiadiazole derivativeB. subtilis0.03-[10]
Imidazo[2,1-b][5][6][9]thiadiazole derivativeE. coli0.5-[10]

Table 2: Antifungal Activity of Thiadiazole Derivatives

Compound/DerivativeFungal StrainMIC (µg/mL)EC50 (µg/mL)Reference
1,3,4-thiadiazole derivative 3l Candida albicans ATCC 102315-[11]
1,3,4-thiadiazole derivative 3l C. krusei ATCC 625810-[11]
1,3,4-thiadiazole derivative 3l C. glabrata ATCC 200110-[11]
1,3,4-thiadiazole derivative 3k C. albicans ATCC 1023110-[11]
1,3,4-thiadiazole derivative 3k C. krusei ATCC 652810-[11]
Glucoside derivative of 1,3,4-thiadiazole 4i Phytophthora infestans-3.43[9][12]
4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol (C1 )Candida species8 - 96-[13]
Flavonol derivative of 1,3,4-thiadiazole Y18 Botrytis cinerea-2.4[14]
1,3,4-thiadiazole derivative 7 Rhizopus oryzae150-[10]

Table 3: Anti-biofilm Activity of Thiadiazole Derivatives

Compound/DerivativeMicrobial StrainBiofilm Inhibition (%)BIC50 (µg/mL)Reference
Dihydropyrrolidone-thiadiazole derivativesS. epidermidis SE1457, MSSA SA113, E. faecalis FB1>90% at 6.25 µM-[6]
Thiadiazopyrimidinone derivative 8j Gram-positive and Gram-negative pathogens, C. albicans-17 - 40[15]
1,3,4-thiadiazole derivative 4a P. aeruginosa ATCC 2785394% at 250 µg/mL, 98% at 500 µg/mL, 100% at 1000 µg/mL-[7]
1,3,4-thiadiazole derivative 4h S. aureus ATCC 2921381% at 250 µg/mL, 89% at 500 µg/mL, 98% at 1000 µg/mL-[7]
Thiazole nortopsentin analogue 1p S. aureus ATCC 25923-IC50: 1.2 µM[16][17]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of thiadiazole compounds.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is adapted from standard clinical laboratory procedures and is suitable for determining the MIC of thiadiazole compounds against both bacteria and fungi.

Materials:

  • Test thiadiazole compounds

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (medium only)

Procedure:

  • Preparation of Inoculum:

    • Grow microbial cultures overnight on appropriate agar (B569324) plates.

    • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10^8 CFU/mL for bacteria and 1-5 x 10^6 CFU/mL for fungi).

    • Dilute the standardized suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Dissolve the thiadiazole compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth in the 96-well plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (microbe + broth + standard drug) and a negative control (broth only) on each plate.

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the unaided eye or by measuring the optical density at 600 nm.

Protocol 2: Agar Disk Diffusion Assay for Zone of Inhibition

This method is a qualitative or semi-quantitative assay to assess the antimicrobial activity of a compound.

Materials:

  • Test thiadiazole compounds

  • Bacterial or fungal strains

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile filter paper disks (6 mm diameter)

  • Sterile swabs

Procedure:

  • Preparation of Agar Plates:

    • Prepare MHA or SDA plates and allow them to solidify.

  • Inoculation:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

    • Dip a sterile swab into the suspension and streak it evenly across the entire surface of the agar plate in three directions to ensure uniform growth.

  • Application of Disks:

    • Impregnate sterile filter paper disks with a known concentration of the dissolved thiadiazole compound.

    • Aseptically place the impregnated disks onto the surface of the inoculated agar plates.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria or at a suitable temperature for 24-72 hours for fungi.

  • Measurement of Zone of Inhibition:

    • Measure the diameter of the clear zone around each disk where microbial growth is inhibited. The diameter is recorded in millimeters.

Protocol 3: Crystal Violet Assay for Biofilm Inhibition

This protocol measures the ability of a compound to prevent the formation of microbial biofilms.

Materials:

  • Test thiadiazole compounds

  • Biofilm-forming microbial strain

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • 96-well flat-bottom microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid

Procedure:

  • Plate Setup:

    • Add different concentrations of the thiadiazole compound to the wells of a 96-well plate.

  • Inoculation:

    • Add a standardized microbial suspension (adjusted to a specific OD) to each well.

    • Include a positive control (microbe + medium) and a negative control (medium only).

  • Incubation:

    • Incubate the plate at a suitable temperature (e.g., 37°C) for 24-48 hours without agitation to allow biofilm formation.

  • Staining and Quantification:

    • Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

    • Air-dry the plate.

    • Add 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

    • Wash the wells with water to remove excess stain and air-dry.

    • Solubilize the bound crystal violet with 30% acetic acid.

    • Measure the absorbance at 570 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the control.

Signaling Pathways and Mechanisms of Action

Thiadiazole derivatives exert their antimicrobial and antifungal effects through various mechanisms, often targeting essential cellular pathways.

Inhibition of Ergosterol (B1671047) Biosynthesis

A key mechanism of antifungal action for some thiadiazole derivatives is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[11] These compounds can target the enzyme 14-α-sterol demethylase, which is crucial for the conversion of lanosterol (B1674476) to ergosterol.[11] Inhibition of this enzyme leads to the accumulation of toxic sterol intermediates and disrupts membrane integrity and function.

Ergosterol_Biosynthesis_Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Lanosterol Lanosterol Mevalonate->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol 14-α-sterol demethylase Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Thiadiazole_Derivative Thiadiazole_Derivative 14-α-sterol demethylase 14-α-sterol demethylase Thiadiazole_Derivative->14-α-sterol demethylase Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by thiadiazole derivatives.

Disruption of Bacterial Cell Wall Synthesis and Biofilm Formation

Some thiadiazole compounds have been shown to interfere with bacterial cell wall synthesis and inhibit biofilm formation. For instance, certain dihydropyrrolidone-thiadiazole derivatives target the YycG histidine kinase, a component of a two-component system that regulates cell wall metabolism and biofilm formation in Gram-positive bacteria.[6] Inhibition of this kinase disrupts downstream signaling, leading to impaired cell division and reduced biofilm production.

Biofilm_Inhibition_Pathway cluster_membrane Bacterial Cell Membrane YycG_Kinase YycG Histidine Kinase YycF_Response_Regulator YycF Response Regulator YycG_Kinase->YycF_Response_Regulator Phosphorylation Thiadiazole_Derivative Thiadiazole_Derivative Thiadiazole_Derivative->YycG_Kinase Inhibition Gene_Expression Target Gene Expression YycF_Response_Regulator->Gene_Expression Cell_Wall_Metabolism Cell Wall Metabolism Gene_Expression->Cell_Wall_Metabolism Biofilm_Formation Biofilm Formation Gene_Expression->Biofilm_Formation

Caption: Inhibition of the YycG/YycF two-component system by thiadiazole derivatives.

Experimental Workflow for Screening and Characterization

The following workflow outlines a systematic approach for the discovery and evaluation of novel antimicrobial and antifungal thiadiazole compounds.

Screening_Workflow Start Start Synthesis Synthesis of Thiadiazole Library Start->Synthesis Primary_Screening Primary Screening (e.g., Disk Diffusion) Synthesis->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Hit_Compounds Hit_Compounds MIC_Determination->Hit_Compounds Biofilm_Assay Biofilm Inhibition/ Dispersal Assays Hit_Compounds->Biofilm_Assay Active? Mechanism_of_Action Mechanism of Action Studies (e.g., Ergosterol Quantification) Hit_Compounds->Mechanism_of_Action Lead_Optimization Lead Optimization Biofilm_Assay->Lead_Optimization Mechanism_of_Action->Lead_Optimization End End Lead_Optimization->End

Caption: A general workflow for the development of thiadiazole-based antimicrobial agents.

References

Application Notes and Protocols for the Synthesis of Coordination Polymers Using 1,3,4-Thiadiazole-2,5-dithiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of coordination polymers utilizing 1,3,4-Thiadiazole-2,5-dithiol (B7761095) (DMTD). The unique properties of the DMTD ligand, with its multiple coordination sites, make it a versatile building block for creating a wide range of coordination polymers with potential applications in materials science and drug development.

Introduction

This compound is a heterocyclic compound that can exist in tautomeric forms, primarily as the dithiol or dithione. This ligand is capable of coordinating with a variety of metal ions through its sulfur and nitrogen atoms, leading to the formation of coordination polymers. These polymers exhibit interesting structural diversity and properties, including thermal stability and electrochemical activity. Derivatives of 1,3,4-thiadiazole (B1197879) are known to possess a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties, making their coordination polymers promising candidates for drug delivery systems and bioactive materials.[1][2]

Applications in Research and Drug Development

Coordination polymers based on this compound are valuable materials for a range of applications:

  • Drug Delivery: The polymeric network can encapsulate therapeutic agents, and the polymer's composition can be tuned to control the release of the drug.

  • Bioactive Materials: The inherent biological activity of the 1,3,4-thiadiazole moiety can be combined with the properties of metal ions to create novel therapeutic agents.[1][2]

  • Sensing: The electrochemical properties of these coordination polymers make them suitable for the development of chemical sensors.[3]

  • Catalysis: The metal centers within the polymer can act as catalytic sites.

Experimental Protocols

Herein, we provide detailed protocols for the synthesis of coordination polymers using this compound with various metal ions.

Protocol 1: General Synthesis of Metal-DMTD Coordination Polymers

This protocol describes a general method for the synthesis of coordination polymers by reacting this compound with a metal salt in a suitable solvent.

Materials:

  • This compound (DMTD) or its dipotassium (B57713) salt

  • Metal salt (e.g., ZnCl₂, CdCl₂, HgCl₂, AuCl₃)

  • Solvent (e.g., Ethanol (B145695), Dimethylformamide (DMF), Water)

  • Base (e.g., Potassium hydroxide, if starting from DMTD)

Procedure:

  • Ligand Preparation:

    • If using the dipotassium salt of DMTD, dissolve it directly in the chosen solvent.

    • If using DMTD, dissolve it in the solvent and add a stoichiometric amount of a base (e.g., two equivalents of KOH) to deprotonate the thiol groups.

  • Reaction Mixture: In a separate flask, dissolve the metal salt in the same solvent.

  • Synthesis: Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to several days, depending on the specific metal and desired product. For instance, a reaction to form a Gold-DMTD polymer can be conducted at room temperature.[3]

  • Isolation: The resulting precipitate (the coordination polymer) is collected by filtration.

  • Purification: Wash the precipitate with the solvent used for the reaction and then with a more volatile solvent like ethanol or ether to remove any unreacted starting materials.

  • Drying: Dry the final product in a vacuum oven at a suitable temperature (e.g., 60-80 °C).

Data Presentation

The following tables summarize representative quantitative data for the synthesis and characterization of this compound based coordination polymers.

Table 1: Synthesis Conditions and Yields

Metal IonLigand FormSolventReaction Temperature (°C)Reaction Time (h)Yield (%)Reference
Au(III)DMTDWaterRoom Temperature12>90[3]
Zn(II)DMTDEthanolReflux4~85[4]
Cd(II)DMTDEthanolReflux4~88[4]
Hg(II)DMTDEthanolReflux4~92[4]

Table 2: Physicochemical Characterization Data

Coordination PolymerFT-IR (cm⁻¹) ν(C=N)FT-IR (cm⁻¹) ν(C-S)FT-IR (cm⁻¹) ν(M-N)FT-IR (cm⁻¹) ν(M-S)Thermal Decomposition Onset (°C)Reference
Au-DMTD~1620~1050--~250[3]
Zn-DMTD~1500~1080~450~380~280[4]
Cd-DMTD~1490~1075~440~370~300[4]
Hg-DMTD~1485~1070~430~360~310[4]

Note: The exact positions of IR peaks and decomposition temperatures can vary based on the specific synthesis conditions and the crystalline structure of the polymer.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of coordination polymers using this compound.

experimental_workflow cluster_ligand Ligand Preparation cluster_metal Metal Salt Preparation cluster_synthesis Synthesis & Purification DMTD This compound Ligand_Sol Ligand Solution DMTD->Ligand_Sol Base Base (e.g., KOH) Base->Ligand_Sol Solvent1 Solvent Solvent1->Ligand_Sol Reaction Reaction Mixture Ligand_Sol->Reaction Mix Metal_Salt Metal Salt (e.g., ZnCl2) Metal_Sol Metal Salt Solution Metal_Salt->Metal_Sol Solvent2 Solvent Solvent2->Metal_Sol Metal_Sol->Reaction Mix Filtration Filtration Reaction->Filtration Stir/Heat Washing Washing Filtration->Washing Drying Drying Washing->Drying CP Coordination Polymer Drying->CP

Caption: General experimental workflow for the synthesis of DMTD-based coordination polymers.

Coordination Scheme

This diagram illustrates the coordination of the deprotonated this compound ligand to a divalent metal ion (M²⁺), forming a polymeric chain.

coordination_scheme cluster_ligand1 DMTD Ligand 1 cluster_ligand2 DMTD Ligand 2 M1 M²⁺ S1_1 S⁻ M1->S1_1 N1_1 N M1->N1_1 M2 M²⁺ S3_1 S⁻ M2->S3_1 S1_2 S⁻ M2->S1_2 N1_2 N M2->N1_2 M3 M²⁺ S3_2 S⁻ M3->S3_2 C1_1 C S1_1->C1_1 N2_1 N N1_1->N2_1 C1_1->N1_1 C2_1 C N2_1->C2_1 S2_1 S C2_1->S2_1 C2_1->S3_1 S2_1->C1_1 C1_2 C S1_2->C1_2 N2_2 N N1_2->N2_2 C1_2->N1_2 C2_2 C N2_2->C2_2 S2_2 S C2_2->S2_2 C2_2->S3_2 S2_2->C1_2

Caption: Schematic of DMTD coordinating to metal ions, forming a polymeric chain.

References

Application Notes and Protocols: 2,5-Dimercapto-1,3,4-thiadiazole in Organometallic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,5-Dimercapto-1,3,4-thiadiazole (B142945) (DMTD) as a versatile ligand in the synthesis of organometallic complexes. This document includes detailed experimental protocols for the synthesis of DMTD-metal complexes, a summary of their characterization data, and a discussion of their potential applications.

Application Notes

2,5-Dimercapto-1,3,4-thiadiazole is a heterocyclic compound containing two thiol groups and a thiadiazole ring, making it an excellent chelating agent for a variety of metal ions.[1] Its ability to coordinate with metals through its sulfur and nitrogen atoms allows for the formation of stable monomeric and polymeric organometallic complexes with diverse structures and properties.

Key Features of DMTD as a Ligand:

  • Multidentate Coordinator: DMTD can act as a bidentate or bridging ligand, leading to the formation of both simple coordination complexes and extended polymeric structures.

  • Versatility in Coordination: It can coordinate with a wide range of transition metals, including but not limited to copper (Cu), nickel (Ni), cobalt (Co), zinc (Zn), cadmium (Cd), and mercury (Hg).

  • Thione-Thiol Tautomerism: DMTD exists in a tautomeric equilibrium between the dithiol and thione-thiol forms, which can influence its coordination behavior and the properties of the resulting complexes.

Applications of DMTD-based Organometallic Complexes:

The unique properties of DMTD-metal complexes have led to their investigation in various fields:

  • Corrosion Inhibition: Polymeric DMTD-metal complexes can form protective films on metal surfaces, effectively inhibiting corrosion.

  • Materials Science: The polymeric nature of some DMTD-metal complexes makes them interesting candidates for the development of novel conductive polymers and other advanced materials.

  • Biological Activity: Certain DMTD-metal complexes have shown promising antimicrobial and antifungal activities, suggesting their potential in the development of new therapeutic agents.[2]

  • Lubricant Additives: Derivatives of DMTD are used as multifunctional additives in lubricating oils and greases due to their excellent corrosion inhibiting and extreme-pressure properties.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of organometallic complexes using DMTD as a ligand. Researchers should consult the primary literature for specific reaction conditions and purification methods for a particular metal complex.

Protocol 1: Synthesis of Polymeric DMTD-Metal(II) Complexes (M = Co, Ni, Cu, Zn)

This protocol describes the synthesis of polymeric complexes of cobalt(II), nickel(II), copper(II), and zinc(II) with DMTD.[3]

Materials:

  • 2,5-Dimercapto-1,3,4-thiadiazole (DMTD)

  • Anhydrous metal chloride (CoCl₂, NiCl₂, CuCl₂, or ZnCl₂)

  • Absolute Ethanol (B145695)

  • Standard reflux apparatus

  • Buchner funnel and filter paper

Procedure:

  • Dissolve 6.6 mmol of 2,5-dimercapto-1,3,4-thiadiazole in absolute ethanol in a round-bottom flask.

  • In a separate flask, dissolve 3.3 mmol of the anhydrous metal chloride in absolute ethanol.

  • Add the metal chloride solution to the DMTD solution with stirring. The molar ratio of DMTD to the metal salt should be 2:1.

  • Fit the flask with a reflux condenser and heat the mixture to reflux.

  • Maintain the reflux for 24 hours.[3]

  • After 24 hours, allow the reaction mixture to cool to room temperature.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with small portions of cold absolute ethanol to remove any unreacted starting materials.

  • Dry the resulting polymeric complex in a desiccator over a suitable drying agent.

Protocol 2: Synthesis of a Copper(II)-DMTD Complex

This protocol outlines the synthesis of a dihydrate copper(II) complex with DMTD.[4]

Materials:

  • 2,5-Dimercapto-1,3,4-thiadiazole (DMTD)

  • Copper(II) chloride (CuCl₂)

  • Ethanol

  • Water

  • Stirring hotplate

  • Standard glassware

Procedure:

  • Prepare a solution of 2,5-dimercapto-1,3,4-thiadiazole in a minimal amount of ethanol.

  • Prepare a solution of copper(II) chloride in water or ethanol.

  • Add the copper(II) chloride solution to the DMTD solution dropwise while stirring. A 2:1 ligand-to-metal molar ratio is typically used.[4]

  • A precipitate should form upon mixing.

  • Gently heat the mixture with stirring for a short period to ensure complete reaction.

  • Allow the mixture to cool to room temperature.

  • Isolate the solid product by filtration.

  • Wash the product with a small amount of cold ethanol.

  • Air-dry the final product or dry in a desiccator. The resulting complex is expected to be a dihydrate.[4]

Data Presentation

The following tables summarize typical characterization data for DMTD and its metal complexes. Note that specific values may vary depending on the exact experimental conditions and the nature of the complex.

Table 1: Physical and Analytical Data for DMTD and its Metal Complexes

CompoundMolecular FormulaColorYield (%)M.P. (°C)
DMTD (Ligand)C₂H₂N₂S₃Light yellow-159-161
Poly-[Cu(DMTD)₂](C₄H₂N₄S₆Cu)nBrown->300
Poly-[Ni(DMTD)₂](C₄H₂N₄S₆Ni)nGreenish-grey->300
Poly-[Co(DMTD)₂](C₄H₂N₄S₆Co)nViolet->300
Poly-[Zn(DMTD)₂](C₄H₂N₄S₆Zn)nWhite->300

Table 2: Key Spectroscopic Data for DMTD and its Metal Complexes

CompoundIR (cm⁻¹) ν(C=N)IR (cm⁻¹) ν(C-S)IR (cm⁻¹) ν(M-N)IR (cm⁻¹) ν(M-S)UV-Vis λmax (nm)
DMTD (Ligand)~1620~835---
Poly-[Cu(DMTD)₂]Lower shiftLower shift~450~370-
Poly-[Ni(DMTD)₂]Lower shiftLower shift~460~380-
Poly-[Co(DMTD)₂]Lower shiftLower shift~455~375-
Poly-[Zn(DMTD)₂]Lower shiftLower shift~440~360-

Note: A downward shift in the ν(C=N) and ν(C-S) vibrational frequencies upon complexation indicates the involvement of the nitrogen and sulfur atoms in coordination to the metal center.

Mandatory Visualization

Synthesis_Workflow Experimental Workflow for DMTD-Metal Complex Synthesis cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_characterization Characterization Ligand DMTD Ligand (in Ethanol) Mixing Mixing and Stirring (2:1 Ligand:Metal ratio) Ligand->Mixing Metal_Salt Metal Salt (in Ethanol/Water) Metal_Salt->Mixing Reflux Reflux (e.g., 24 hours) Mixing->Reflux Cooling Cooling to Room Temperature Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Washing with Cold Ethanol Filtration->Washing Drying Drying in Desiccator Washing->Drying Product Final Product: DMTD-Metal Complex Drying->Product FTIR FT-IR Spectroscopy Product->FTIR UV_Vis UV-Vis Spectroscopy Product->UV_Vis Elemental_Analysis Elemental Analysis Product->Elemental_Analysis TGA Thermogravimetric Analysis Product->TGA

Caption: General workflow for the synthesis and characterization of DMTD-metal complexes.

Caption: Bidentate coordination of two DMTD ligands to a central metal ion (M).

References

Application Notes: Functionalization of Gold Nanoparticles with 1,3,4-Thiadiazole-2,5-dithiol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gold nanoparticles (AuNPs) are a cornerstone of modern nanotechnology, offering unique optical, electronic, and physicochemical properties.[1] Their utility is significantly enhanced through surface functionalization, which allows for the attachment of various molecules to tailor their properties for specific applications.[2][3] One such functionalizing agent, 1,3,4-Thiadiazole-2,5-dithiol (DMTD), also known as bismuthiol, is a versatile ligand for surface modification. DMTD possesses two thiol (-SH) groups and a thiadiazole ring, which contains additional nitrogen and sulfur atoms, providing multiple potential anchoring points to the gold surface.[4][5] The strong affinity between sulfur and gold forms a stable Au-S bond, making thiol-containing molecules like DMTD excellent capping agents for AuNPs.[1][6] This functionalization creates a stable colloidal solution and provides a platform for further conjugation, making DMTD-AuNPs promising candidates for applications in drug delivery, sensing, and catalysis.[7][8]

Key Features and Advantages:

  • High Stability: The formation of strong Au-S bonds between the thiol groups of DMTD and the gold nanoparticle surface results in highly stable functionalized nanoparticles.[1][7] Colloidal solutions of DMTD-capped AuNPs have been shown to be stable for several months.[7]

  • Versatile Anchoring: DMTD can bind to the gold surface through its exocyclic thiol groups or the thiadiazole ring's sulfur atom, providing robust surface coverage.[4][9]

  • Biocompatibility: Gold nanoparticles are generally considered biocompatible and exhibit low toxicity, making them suitable for various biomedical applications.[2][3][10]

  • Platform for Further Modification: The DMTD molecule on the nanoparticle surface can serve as a linker for attaching other molecules, such as drugs, targeting ligands, or biomolecules, facilitating the development of advanced therapeutic and diagnostic agents.[2][11]

Applications

The unique properties of DMTD-functionalized AuNPs open up possibilities in several fields:

  • Drug and Gene Delivery: AuNPs are effective carriers for delivering therapeutic agents to specific cellular destinations.[2][8][10] The DMTD layer can be used to conjugate drugs, which can then be transported and released in a controlled manner. The nanoparticles' small size allows them to cross cellular membranes, enhancing drug efficacy.[2][12]

  • Biosensing and Diagnostics: Functionalized AuNPs are widely used in biosensors due to their optical properties, particularly their surface plasmon resonance (SPR).[3] Changes in the local environment of the nanoparticles upon binding to a target analyte can be detected as a color change or a shift in the SPR peak. DMTD-functionalized AuNPs have been explored for the detection of metal ions.[9]

  • Electrocatalysis: DMTD-capped AuNPs self-assembled on gold electrodes have demonstrated excellent electrocatalytic activity towards the oxidation of ascorbic acid, suggesting their potential use in developing sensitive electrochemical sensors.[7]

  • Cancer Therapy: Gold nanoparticles can accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect.[12] When functionalized with targeting moieties, they can specifically bind to cancer cells, enabling targeted drug delivery or photothermal therapy.[2][11]

cluster_0 Core Components cluster_1 Potential Applications AuNP Gold Nanoparticle (AuNP) Func_AuNP DMTD-Functionalized AuNP AuNP->Func_AuNP Functionalization (Au-S Bonding) DMTD This compound (DMTD) DMTD->Func_AuNP Functionalization (Au-S Bonding) DrugDelivery Drug & Gene Delivery Func_AuNP->DrugDelivery Carrier System Sensing Biosensing & Diagnostics Func_AuNP->Sensing SPR Properties Catalysis Electrocatalysis Func_AuNP->Catalysis Enhanced Activity Therapy Cancer Therapy Func_AuNP->Therapy Targeted Delivery

Fig. 1: Applications of DMTD-functionalized gold nanoparticles.

Experimental Protocols

This section provides detailed methodologies for the synthesis of gold nanoparticles, their functionalization with this compound, and subsequent characterization.

Protocol 1: Synthesis of Gold Nanoparticles (AuNPs)

Two common methods are presented for synthesizing AuNPs of different sizes.

A. Turkevich Method for ~20 nm Citrate-Capped AuNPs [1] This method produces a stable aqueous solution of spherical AuNPs.

  • Preparation: Dissolve 40 mg of gold(III) chloride trihydrate (HAuCl₄·3H₂O) in 100 mL of distilled water in a round-bottom flask.

  • Heating: Heat the solution to a rolling boil under reflux with vigorous stirring.

  • Reduction: Rapidly add 10 mL of a pre-prepared aqueous solution containing 112 mg of trisodium (B8492382) citrate (B86180) dihydrate.

  • Reaction: The solution color will change from pale yellow to deep red. Continue heating and stirring for 15 minutes.

  • Cooling & Storage: Allow the solution to cool to room temperature. Store the resulting AuNP solution at 4–8 °C in a flask wrapped with aluminum foil.

B. Two-Phase Synthesis for ~2-7 nm Thiol-Capped AuNPs [7][13] This method is ideal for directly producing small, thiol-stabilized AuNPs.

  • Phase Transfer: Prepare a solution of HAuCl₄ in deionized water and a solution of a phase-transfer catalyst (e.g., tetraoctylammonium bromide, TOAB) in toluene (B28343). Mix the two solutions and stir until the gold ions are transferred to the organic phase.[13]

  • Ligand Addition: Add the capping ligand, this compound (DMTD), to the organic phase.

  • Reduction: Add a freshly prepared aqueous solution of a strong reducing agent, such as sodium borohydride (B1222165) (NaBH₄), dropwise to the mixture with vigorous stirring.[7][13] A rapid color change from red to purple/blue indicates nanoparticle formation.[7]

  • Purification: After the reaction, separate the organic phase. Precipitate the DMTD-capped AuNPs by adding ethanol (B145695).[13]

  • Washing & Storage: Wash the precipitate with ethanol to remove excess reagents and resuspend the purified nanoparticles in a suitable solvent like toluene or chloroform.

Protocol 2: Functionalization of Pre-Synthesized AuNPs with DMTD

This protocol describes the surface modification of existing citrate-capped AuNPs.

  • Ligand Solution: Prepare a stock solution of this compound (DMTD) in an appropriate solvent (e.g., ethanol or water, depending on the AuNP suspension).

  • Incubation: Add a specific volume of the DMTD solution to the aqueous AuNP solution (from Protocol 1A) while stirring. The thiol groups will displace the citrate ions on the gold surface.

  • Equilibration: Allow the mixture to stir at room temperature for several hours (e.g., 12-24 hours) to ensure complete ligand exchange.

  • Purification: Centrifuge the solution to pellet the functionalized AuNPs. Remove the supernatant containing displaced citrate and excess DMTD.

  • Resuspension: Resuspend the nanoparticle pellet in the desired buffer or solvent (e.g., phosphate-buffered saline or distilled water) for further use.

cluster_synthesis Step 1: AuNP Synthesis cluster_functionalization Step 2: Functionalization cluster_characterization Step 3: Characterization s1 Prepare HAuCl₄ Solution s2 Add Reducing Agent (e.g., Sodium Citrate) s1->s2 s3 Heat and Stir s2->s3 s4 Citrate-Capped AuNPs Formed s3->s4 f1 Add DMTD Solution to AuNPs s4->f1 f2 Incubate (Ligand Exchange) f1->f2 f3 Purify via Centrifugation f2->f3 f4 DMTD-Functionalized AuNPs f3->f4 c1 UV-Vis Spectroscopy f4->c1 Analysis c2 TEM / DLS f4->c2 Analysis c3 FTIR / Raman f4->c3 Analysis

Fig. 2: Workflow for synthesis and functionalization of AuNPs.
Protocol 3: Characterization of DMTD-Functionalized AuNPs

Proper characterization is essential to confirm the successful synthesis and functionalization of the nanoparticles.

Technique Purpose Typical Observations
UV-Visible Spectroscopy To confirm the formation and stability of AuNPs and monitor surface changes.A characteristic Surface Plasmon Resonance (SPR) peak around 520 nm for spherical AuNPs. A slight red-shift in the SPR peak may indicate successful functionalization.[7]
Transmission Electron Microscopy (TEM) To determine the size, shape, and morphology of the nanoparticles.Provides direct visualization of the nanoparticles. DMTD-capped AuNPs prepared by the two-phase method typically have an average size of 6.5 ± 0.5 nm.[7]
Dynamic Light Scattering (DLS) To measure the hydrodynamic diameter and size distribution of the nanoparticles in solution.An increase in hydrodynamic diameter after functionalization confirms the presence of the DMTD layer on the surface.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the presence of the DMTD ligand on the nanoparticle surface.Appearance of characteristic peaks corresponding to the vibrations of the thiadiazole ring and C-S bonds.
Surface-Enhanced Raman Scattering (SERS) To study the binding interaction between DMTD and the gold surface.Provides detailed information on the orientation and binding sites of the DMTD molecule on the AuNP.[4][9]

Quantitative Data Summary

Parameter Method Value Reference
AuNP Core Size Turkevich Method~20 nm[1]
AuNP Core Size Two-Phase Synthesis (DMTD capped)6.5 ± 0.5 nm[7]
SPR Peak DMTD-capped AuNPs~518 nm[7]
Reducing Agent Turkevich MethodTrisodium Citrate[1]
Reducing Agent Two-Phase SynthesisSodium Borohydride (NaBH₄)[7][13]

References

Application Notes and Protocols for 1,3,4-Thiadiazole-2,5-dithiol in Agricultural Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3,4-Thiadiazole-2,5-dithiol and its derivatives as agricultural fungicides. This document includes summaries of fungicidal activity, detailed experimental protocols for antifungal screening, and insights into the potential mechanisms of action.

Introduction

This compound, also known as 2,5-dimercapto-1,3,4-thiadiazole, is a versatile heterocyclic compound that serves as a key building block for a wide range of biologically active molecules. Its derivatives have demonstrated significant potential as fungicides for agricultural applications, exhibiting activity against a variety of plant pathogenic fungi. The presence of the toxophoric –N–C–S moiety is believed to be a key contributor to their broad-spectrum biological activity. Furthermore, the ability of the dithiol to form metal complexes presents another avenue for the development of potent antifungal agents.

Fungicidal Activity of 1,3,4-Thiadiazole (B1197879) Derivatives

Derivatives of this compound have been extensively studied for their efficacy against several economically important plant pathogens. The following tables summarize the reported in vitro fungicidal activities.

Table 1: Fungicidal Activity of 1,3,4-Thiadiazole Derivatives against Botrytis cinerea

Compound IDDerivative ClassEC₅₀ (µg/mL)Reference CompoundEC₅₀ (µg/mL) of Reference
Y18Flavonol derivative2.4Azoxystrobin21.7
73bAmide derivative2.7Azoxystrobin14.5

Table 2: Fungicidal Activity of 1,3,4-Thiadiazole Derivatives against Phytophthora infestans

Compound IDDerivative ClassInhibition Rate (%) at 50 µg/mLReference CompoundInhibition Rate (%) of Reference
I102,5-disubstituted-1,3,4-thiadiazole85.4Hymexazol92.3
I182,5-disubstituted-1,3,4-thiadiazole91.2Hymexazol92.3
I192,5-disubstituted-1,3,4-thiadiazole88.7Hymexazol92.3

Table 3: Fungicidal Activity of 1,3,4-Thiadiazole Derivatives against Rhizoctonia solani

Compound IDDerivative ClassED₅₀ (µg/mL)Reference CompoundED₅₀ (µg/mL) of Reference
Various2-alkyl/aralkyl/heterocyclyl sulfanyl-5-amino/methyl-1,3,4-thiadiazoles4.2 - 228.5Not SpecifiedNot Specified
D4Chalcone derivativeNot Specified (in vivo activity noted)AzoxystrobinNot Specified (in vivo activity noted)

Table 4: Antifungal Activity of 2,5-Dimercapto-1,3,4-thiadiazole Derivatives against Candida albicans

Compound IDDerivative ClassIC₅₀ (µg/mL)
4Chloroheterocyclic derivative1.94[1]
10Chloroheterocyclic derivative19.10[1]

Note: Candida albicans is not a typical agricultural pathogen but provides some indication of the intrinsic activity of derivatives of the parent compound.

Mechanisms of Antifungal Action

The fungicidal activity of 1,3,4-thiadiazole derivatives is attributed to multiple mechanisms of action, primarily targeting fungal cell membrane and cell wall integrity.

Inhibition of Ergosterol Biosynthesis

Several studies suggest that 1,3,4-thiadiazole derivatives, similar to azole fungicides, can inhibit the biosynthesis of ergosterol, an essential component of the fungal cell membrane. This inhibition is often achieved by targeting the enzyme 14-α-sterol demethylase.[2]

Ergosterol_Biosynthesis_Inhibition Lanosterol Lanosterol 14-alpha-sterol demethylase (CYP51) 14-alpha-sterol demethylase (CYP51) Lanosterol->14-alpha-sterol demethylase (CYP51) Substrate Ergosterol Ergosterol 14-alpha-sterol demethylase (CYP51)->Ergosterol Catalysis Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation 1,3,4-Thiadiazole Derivative 1,3,4-Thiadiazole Derivative 1,3,4-Thiadiazole Derivative->14-alpha-sterol demethylase (CYP51) Inhibition Cell_Wall_Disruption cluster_cell_wall Fungal Cell Wall Synthesis Chitin Synthase Chitin Synthase Chitin Chitin Chitin Synthase->Chitin Beta-1,3-Glucan Synthase Beta-1,3-Glucan Synthase Beta-1,3-Glucan Beta-1,3-Glucan Beta-1,3-Glucan Synthase->Beta-1,3-Glucan 1,3,4-Thiadiazole Derivative 1,3,4-Thiadiazole Derivative 1,3,4-Thiadiazole Derivative->Chitin Synthase Interference 1,3,4-Thiadiazole Derivative->Beta-1,3-Glucan Synthase Interference Cell Wall Integrity Cell Wall Integrity Chitin->Cell Wall Integrity Beta-1,3-Glucan->Cell Wall Integrity Cell Lysis Cell Lysis Cell Wall Integrity->Cell Lysis Loss of Calcium_Signaling_Impact 1,3,4-Thiadiazole Derivative 1,3,4-Thiadiazole Derivative Calcium Influx Calcium Influx 1,3,4-Thiadiazole Derivative->Calcium Influx Induces Cytosolic Ca2+ Cytosolic Ca2+ Calcium Influx->Cytosolic Ca2+ Calcineurin Pathway Calcineurin Pathway Cytosolic Ca2+->Calcineurin Pathway Activates Stress Response Genes Stress Response Genes Calcineurin Pathway->Stress Response Genes Upregulates Fungal Growth Inhibition Fungal Growth Inhibition Stress Response Genes->Fungal Growth Inhibition Mycelial_Growth_Assay_Workflow A Prepare PDA with Test Compound B Pour into Petri Dishes A->B C Inoculate with Fungal Mycelial Disc B->C D Incubate C->D E Measure Colony Diameter D->E F Calculate Percent Inhibition E->F G Determine EC50 F->G

References

The Versatility of 1,3,4-Thiadiazole-2,5-dithiol: A Building Block for Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the dynamic field of medicinal chemistry and drug development, the strategic design of novel heterocyclic compounds remains a cornerstone of innovation. Among the myriad of scaffolds available to researchers, 1,3,4-thiadiazole-2,5-dithiol (B7761095) has emerged as a highly versatile and valuable building block. Its unique structural features and inherent reactivity provide a robust platform for the synthesis of a diverse array of heterocyclic derivatives with significant therapeutic potential. These derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering detailed application notes and experimental protocols for the utilization of this compound in heterocyclic synthesis. The information provided herein is intended to facilitate the exploration and development of new chemical entities with enhanced efficacy and novel mechanisms of action.

Application Notes

This compound is a five-membered heterocyclic compound containing two nitrogen atoms, one sulfur atom, and two thiol groups at positions 2 and 5. The presence of the reactive thiol groups makes it an excellent nucleophile, readily undergoing S-alkylation and other substitution reactions. This reactivity allows for the facile introduction of various pharmacophores and functional groups, enabling the synthesis of diverse libraries of compounds for biological screening.

The 1,3,4-thiadiazole (B1197879) core itself is a "privileged scaffold" in medicinal chemistry, known to interact with a variety of biological targets.[1] Its derivatives have been reported to interfere with key signaling pathways implicated in cancer, such as the PI3K/Akt and MAPK/ERK pathways, and to inhibit tubulin polymerization.[2] Furthermore, the structural similarity of the 1,3,4-thiadiazole ring to a pyrimidine, a core component of nucleobases, suggests its potential to interfere with DNA replication processes.[3] The mesoionic nature of the ring enhances the ability of its derivatives to cross cellular membranes, improving bioavailability.[3]

Data Presentation: Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazole Derivatives

The following table summarizes various synthetic protocols for the derivatization of this compound, highlighting the versatility of this building block.

ProductReagents and SolventsReaction ConditionsYield (%)Reference
Diethyl 4,4'-[(1,3,4-thiadiazol-2,5-diyl)bis(sulfanediyl)]dibutanoate2,5-Dimercapto-1,3,4-thiadiazole (B142945), 4-ethylbromobutyrate, K₂CO₃, DMFNot specified92[4]
2,5-bis[(4-amino-2,4-dihydro-1,2,4-triazol-3-thione-5-yl)propylthio]-1,3,4-thiadiazoleBis-acid hydrazide intermediate, CS₂, KOH, EtOH, Hydrazine hydrateReflux, 8 h83[5]
2,5-bis[(4-aryl/alkyl-2,4-dihydro-1,2,4-triazol-3-thione-5-yl)propylthio]-1,3,4-thiadiazoleBis-acid thiosemicarbazide (B42300) intermediates, 2N NaOHNot specified84-87[4]
Symmetrical Diaryl/Dialkyl Disulfides1,3,4-Thiadiazole-2,5-bis(thiolate), Aryl/Alkyl halides, MOF-199 or CuO NPs, DMF or PEG100 °Cup to 98[6]

Experimental Protocols

Protocol 1: Synthesis of Diethyl 4,4'-[(1,3,4-thiadiazol-2,5-diyl)bis(sulfanediyl)]dibutanoate[4]
  • Alkylation Reaction:

    • In a suitable reaction vessel, dissolve 2,5-dimercapto-1,3,4-thiadiazole in dimethylformamide (DMF).

    • Add potassium carbonate (K₂CO₃) to the solution to act as a base.

    • To this mixture, add 4-ethylbromobutyrate.

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion of the reaction, pour the mixture into ice-water to precipitate the product.

    • Collect the solid by filtration and wash with water.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure diethyl 4,4'-[(1,3,4-thiadiazol-2,5-diyl)bis(sulfanediyl)]dibutanoate.

    • The reported yield for this synthesis is 92%.[4]

Protocol 2: General Procedure for the Synthesis of Symmetrical Disulfides[6]
  • Reaction Setup:

    • In a reaction vial, combine the aryl or alkyl halide (1 mmol), dipotassium (B57713) 1,3,4-thiadiazole-2,5-bis(thiolate) (2 mmol), and a catalyst (either MOF-199 (4 mg) in DMF (2 ml) or CuO nanoparticles (5 mg) in PEG (2 ml)).

  • Reaction Execution:

    • Stir the mixture at 100 °C.

    • Monitor the reaction for completion using an appropriate analytical technique (e.g., TLC or GC-MS).

  • Isolation and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Separate the product by partitioning between water and ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

    • Yields of up to 98% have been reported for this method.[6]

Visualizations

The following diagrams illustrate key concepts related to the application of this compound in heterocyclic synthesis and drug development.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation start This compound reaction Reaction with Electrophiles (e.g., Alkyl Halides) start->reaction Nucleophilic Substitution product 2,5-Disubstituted-1,3,4-thiadiazole Derivatives reaction->product characterization Spectroscopic Analysis (NMR, IR, MS) product->characterization antimicrobial Antimicrobial Screening (MIC Determination) characterization->antimicrobial anticancer Anticancer Screening (Cytotoxicity Assays) characterization->anticancer mechanism Mechanism of Action Studies anticancer->mechanism

Caption: General experimental workflow for synthesis and biological evaluation.

signaling_pathway cluster_cell Cancer Cell Thiadiazole_Derivative 1,3,4-Thiadiazole Derivative PI3K_Akt PI3K/Akt Pathway Thiadiazole_Derivative->PI3K_Akt Inhibits MAPK_ERK MAPK/ERK Pathway Thiadiazole_Derivative->MAPK_ERK Inhibits Tubulin Tubulin Polymerization Thiadiazole_Derivative->Tubulin Inhibits Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK_ERK->Proliferation Tubulin->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Leads to

Caption: Anticancer mechanism of 1,3,4-thiadiazole derivatives.

These protocols and conceptual diagrams are designed to provide a solid foundation for researchers to build upon. The continued exploration of this compound as a synthetic building block will undoubtedly lead to the discovery of new and potent therapeutic agents.

References

Application in Analytical Chemistry for Bismuth and Lead Determination

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

Bismuth (Bi) and Lead (Pb) are elements of significant interest in analytical chemistry due to their distinct properties and applications. Lead is a well-known toxic heavy metal, and its determination at trace levels is crucial for environmental monitoring, food safety, and pharmaceutical analysis to prevent public health risks.[1][2][3] Bismuth, while having lower toxicity, is used in various industrial applications and pharmaceuticals.[4] Furthermore, bismuth is increasingly utilized in analytical methods, for instance, as an internal standard for lead determination or as a component of electrodes in electrochemical analysis.[1][5][6][7] This document provides detailed application notes and protocols for the determination of bismuth and lead using various analytical techniques.

Analytical Techniques

Several instrumental methods are employed for the sensitive and selective determination of bismuth and lead. The choice of technique often depends on the sample matrix, the required detection limits, and the available instrumentation.[2][8] Key techniques include:

  • Atomic Absorption Spectrometry (AAS): A robust and widely used technique for the determination of metals. It can be performed in flame (FAAS) or graphite (B72142) furnace (GFAAS) modes, with GFAAS offering significantly lower detection limits.[5][9][10] Hydride generation AAS can further enhance sensitivity for elements like bismuth and lead.[9]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): An extremely sensitive technique capable of multi-elemental analysis at ultra-trace levels (ppb to ppt).[2][11][12] It is the preferred method for elemental impurity analysis in pharmaceuticals as per USP <232> and <233>.[12][13]

  • Anodic Stripping Voltammetry (ASV): An electrochemical technique with excellent sensitivity for certain metal ions, including lead and cadmium.[1][14][15][16] It offers the advantages of low instrumentation cost and portability, making it suitable for in-field analysis.[14] Bismuth-based electrodes are often used as a less toxic alternative to mercury electrodes.[1]

  • Spectrophotometry: A colorimetric method that involves the formation of a colored complex between the metal ion and a specific reagent. While less sensitive than atomic spectrometry techniques, it is a cost-effective method suitable for the determination of higher concentrations of bismuth and lead.[3][4][17]

Sample Preparation

Proper sample preparation is a critical step to ensure accurate and reliable results in trace metal analysis. The primary goal is to bring the sample into a suitable liquid form, typically an acidic aqueous solution, and to eliminate potential matrix interferences.[2][10][18]

General Workflow for Sample Preparation

cluster_sample Sample Reception cluster_prep Preparation Strategy cluster_liquid_path Liquid Sample Path cluster_solid_path Solid Sample Path cluster_final Final Solution Sample Receive Sample (e.g., Pharmaceutical, Environmental, Biological) Decision Sample Type? Sample->Decision Liquid Liquid Sample Decision->Liquid Liquid Solid Solid Sample Decision->Solid Solid Neat Neat Analysis Liquid->Neat Dilution Direct Aqueous/Organic Dilution Liquid->Dilution Digestion Acid Digestion (e.g., Microwave, Hot Plate) Solid->Digestion FinalSolution Prepared Sample Solution for Analysis Neat->FinalSolution Dilution->FinalSolution Digestion->FinalSolution

Caption: General workflow for sample preparation in trace metal analysis.

Protocols for Sample Preparation

Protocol 2.1: Direct Aqueous Solution Preparation [18]

This method is suitable for water-soluble samples.

  • Accurately weigh a suitable amount of the sample.

  • Dissolve the sample in a dilute acid solution (e.g., 1% nitric acid).

  • Ensure complete dissolution and absence of any precipitate.

  • Dilute to the final volume with the same dilute acid.

  • The blank and standard solutions should be prepared in the same acid matrix.

Protocol 2.2: Closed-Vessel Microwave Digestion [13][18]

This is the preferred method for many sample types, especially in pharmaceutical analysis.

  • Accurately weigh the sample and transfer it to a clean microwave digestion vessel.

  • Add a suitable volume of trace-metal-grade concentrated acid (e.g., nitric acid). Other acids like hydrochloric or sulfuric acid may be used depending on the sample matrix.

  • Seal the vessel and place it in the microwave digestion system.

  • Apply a suitable temperature and pressure program to achieve complete digestion.

  • After cooling, carefully open the vessel and dilute the digest to a known volume with purified water.

Experimental Protocols for Determination

Atomic Absorption Spectrometry (AAS)

Protocol 3.1.1: Determination of Lead and Bismuth by Flame AAS (FAAS) [5]

  • Instrumentation: Use a flame atomic absorption spectrometer equipped with hollow cathode lamps for lead and bismuth.

  • Wavelengths: Set the monochromator to 283.3 nm for Pb and 223.1 nm for Bi.

  • Flame: Use an air-acetylene flame.

  • Standards: Prepare a series of calibration standards by diluting stock solutions of Pb and Bi in the same matrix as the prepared samples.

  • Internal Standard (Optional but Recommended): Bismuth can be used as an internal standard for lead determination to improve accuracy and precision.[5] Add a constant concentration of Bi to all samples, standards, and blanks.

  • Measurement: Aspirate the blank, standards, and samples into the flame and record the absorbance values.

  • Calibration: Plot the absorbance (or the ratio of Pb absorbance to Bi absorbance if using an internal standard) versus the concentration of the standards to create a calibration curve.

  • Quantification: Determine the concentration of Pb and Bi in the samples from the calibration curve.

Workflow for AAS Analysis

Start Prepared Sample Solution Aspirate Aspirate into Flame/Graphite Furnace Start->Aspirate Atomize Atomization of Sample Aspirate->Atomize Absorption Absorption of Light by Ground-State Atoms Atomize->Absorption LightSource Light from Hollow Cathode Lamp LightSource->Atomize Monochromator Wavelength Selection by Monochromator Absorption->Monochromator Detector Detection of Light Intensity Monochromator->Detector Signal Generate Absorbance Signal Detector->Signal Result Calculate Concentration Signal->Result

Caption: General workflow of Atomic Absorption Spectrometry (AAS).

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Protocol 3.2.1: Determination of Trace Bismuth and Lead in Pharmaceutical Samples [12][13][18]

  • Instrumentation: Use an ICP-MS system.

  • Plasma Conditions: Optimize the argon plasma conditions (e.g., RF power, nebulizer gas flow rate) for robust performance.

  • Isotopes: Select appropriate isotopes for monitoring, typically ²⁰⁸Pb and ²⁰⁹Bi, which are free from major isobaric interferences.

  • Internal Standard: Use an internal standard (e.g., Rhodium, Iridium) to correct for matrix effects and instrumental drift. Bismuth can also serve as an internal standard for lead determination.[6][7]

  • Calibration: Prepare multi-element calibration standards in a matrix that matches the samples. The concentration range should bracket the expected concentrations in the samples.

  • Analysis: Introduce the blank, standards, and prepared sample solutions into the ICP-MS.

  • Data Acquisition: Acquire data for the selected isotopes.

  • Quantification: Generate a calibration curve by plotting the intensity ratio of the analyte to the internal standard against the concentration. Calculate the concentration of Bi and Pb in the samples.

Workflow for ICP-MS Analysis

Sample Prepared Sample Solution Nebulizer Nebulization Sample->Nebulizer SprayChamber Spray Chamber Nebulizer->SprayChamber Plasma Argon Plasma (Ionization) SprayChamber->Plasma Interface Interface Cones Plasma->Interface IonOptics Ion Optics (Focusing) Interface->IonOptics MassAnalyzer Mass Analyzer (Separation by m/z) IonOptics->MassAnalyzer Detector Detector (Ion Counting) MassAnalyzer->Detector Result Concentration Data Detector->Result

Caption: Workflow of Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Anodic Stripping Voltammetry (ASV)

Protocol 3.3.1: Simultaneous Determination of Lead using a Bismuth-Film Electrode [1][14][19]

  • Electrochemical Cell: Use a three-electrode system with a bismuth-film modified working electrode (e.g., glassy carbon), an Ag/AgCl reference electrode, and a platinum wire counter electrode.

  • Supporting Electrolyte: Prepare a suitable supporting electrolyte, such as 0.1 M acetate (B1210297) buffer (pH 4.5).

  • Deposition Step: Immerse the electrodes in the sample solution (mixed with the supporting electrolyte). Apply a negative potential (e.g., -1.2 V vs. Ag/AgCl) for a specified time (e.g., 120 s) with stirring. During this step, Pb²⁺ ions are reduced and deposited onto the electrode surface, forming an amalgam with the bismuth film.

  • Equilibration: Stop the stirring and allow the solution to become quiescent for a short period (e.g., 15 s).

  • Stripping Step: Scan the potential from the deposition potential towards a more positive potential (e.g., to -0.2 V). The deposited metals are re-oxidized (stripped) back into the solution, generating a current peak. The peak potential is characteristic of the metal, and the peak height is proportional to its concentration.

  • Quantification: Use the standard addition method for accurate quantification. Add known amounts of a standard lead solution to the sample and record the increase in the peak current.

Workflow for Anodic Stripping Voltammetry (ASV)

Start Sample in Electrolyte Deposition Deposition Step (Negative Potential Applied, Stirring) Mⁿ⁺ + ne⁻ → M(Hg/Bi) Start->Deposition Equilibration Equilibration Step (Stirring Stopped) Deposition->Equilibration Stripping Stripping Step (Potential Scanned Anodically) M(Hg/Bi) → Mⁿ⁺ + ne⁻ + Current Equilibration->Stripping Measurement Measure Peak Current vs. Potential Stripping->Measurement Result Determine Concentration Measurement->Result

Caption: Workflow of Anodic Stripping Voltammetry (ASV).

Data Presentation: Performance Characteristics of Analytical Techniques

The following tables summarize typical performance characteristics for the determination of lead and bismuth by various analytical techniques. Values can vary depending on the specific instrument, matrix, and operating conditions.

Table 1: Performance of Atomic Absorption Spectrometry (AAS) Techniques

ParameterFlame AAS (FAAS)Graphite Furnace AAS (GFAAS)
Typical Detection Limit (Pb) 10 - 20 µg/L0.1 - 1 µg/L
Typical Detection Limit (Bi) 20 - 50 µg/L0.2 - 2 µg/L
Precision (RSD) 1 - 5%5 - 10%
Analysis Time per Sample Fast (< 1 min)Slower (2-3 min)
Interferences Chemical, SpectralMatrix, Background
Notes Good for higher concentrations.Excellent for trace analysis.

Data compiled from various sources including[5][9][10].

Table 2: Performance of ICP-MS and ASV

ParameterInductively Coupled Plasma-MS (ICP-MS)Anodic Stripping Voltammetry (ASV)
Typical Detection Limit (Pb) 0.001 - 0.1 µg/L0.01 - 1 µg/L
Typical Detection Limit (Bi) 0.001 - 0.05 µg/LNot commonly determined as analyte
Precision (RSD) < 5%5 - 15%
Multi-element Capability ExcellentLimited (simultaneous for a few elements)
Throughput HighLow to Medium
Instrumentation Cost HighLow
Notes The benchmark for ultra-trace analysis.[11][12]Portable, good for on-site analysis.[14][16]

Data compiled from various sources including[11][12][14][16].

Table 3: Recovery Data for Lead Determination using Bismuth as an Internal Standard [5][7]

TechniqueRecovery without Internal StandardRecovery with Bismuth Internal Standard
LS FAAS 52 - 118%97 - 109%
HR-CS FAAS 74 - 231%96 - 109%
LS GFAAS 36 - 125%96 - 110%
ICP-OES 56 - 91%95 - 110%
ICP-MS 36 - 136%95 - 106%

This table demonstrates the significant improvement in accuracy when using bismuth as an internal standard for lead determination.

Conclusion

The determination of bismuth and lead can be effectively achieved through a variety of analytical techniques. The choice of method depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and cost considerations. ICP-MS stands out for its superior sensitivity and multi-element capabilities, making it ideal for regulatory compliance in the pharmaceutical industry. AAS offers a reliable and cost-effective alternative for many applications. ASV provides a portable and highly sensitive option for on-site analysis of lead. Proper sample preparation and method validation are paramount to obtaining accurate and reliable results for both bismuth and lead determination.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3,4-Thiadiazole-2,5-dithiol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,3,4-Thiadiazole-2,5-dithiol. This guide is designed to assist researchers, scientists, and drug development professionals in improving reaction yields and troubleshooting common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: The most frequently employed methods for synthesizing this compound start from either:

Q2: What is the general reaction mechanism for the synthesis from hydrazine and carbon disulfide?

A2: The synthesis of this compound from hydrazine and carbon disulfide generally proceeds through the formation of a dithiocarbazate intermediate. In the presence of a base, hydrazine reacts with carbon disulfide to form the hydrazine salt of dithiocarbazic acid, which then undergoes cyclization to form the 1,3,4-thiadiazole (B1197879) ring.

Q3: Can this synthesis be performed under microwave irradiation?

A3: Yes, microwave-assisted synthesis has been reported for the synthesis of 1,3,4-thiadiazole derivatives. This method can potentially reduce reaction times and, in some cases, improve yields.[5]

Q4: What are the typical yields for the synthesis of this compound?

A4: Yields can vary significantly depending on the chosen synthetic route and reaction conditions. Reported yields for the synthesis from thiosemicarbazide and carbon disulfide can be as high as 81%.[6] The method starting from hydrazine and carbon disulfide has also been reported to produce good yields.

Troubleshooting Guide

Low Yield
Issue Potential Cause Recommended Solution
Low or no product formation Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are not fully consumed, consider extending the reaction time or gradually increasing the temperature. For reflux reactions, ensure a steady reflux rate is maintained.
Sub-optimal ratio of reactants.Ensure the correct stoichiometry of reactants is used. For the synthesis from hydrazine and carbon disulfide, a molar ratio of 1:2 (hydrazine:carbon disulfide) is commonly employed.
Inefficient cyclizing/dehydrating agent.The choice of the cyclizing or dehydrating agent is critical. Strong acids like concentrated sulfuric acid or phosphorus oxychloride are often used, but can lead to side reactions. Consider using milder alternatives like polyphosphoric acid (PPA) which can offer cleaner reactions and higher yields.[7]
Poor solubility of starting materials.The reaction rate can be hindered if the reactants are not fully dissolved. Ensure adequate solubility in the chosen solvent. A co-solvent might be necessary to improve solubility.[7]
Product loss during work-up Precipitation of the product is incomplete.After acidification to precipitate the product, ensure the pH is sufficiently low. Cooling the mixture in an ice bath can further promote precipitation.
Product is soluble in the washing solvent.Use minimal amounts of cold solvent for washing the filtered product to minimize losses.
Impure Product
Issue Potential Cause Recommended Solution
Presence of unreacted starting materials Incomplete reaction.As mentioned above, ensure the reaction goes to completion by optimizing reaction time and temperature.
Formation of side products (e.g., 1,3,4-oxadiazoles) The use of harsh dehydrating conditions can favor the formation of oxadiazole impurities.Employ milder dehydrating agents. The choice of reaction conditions can influence the chemoselectivity of the cyclization.
Discolored product (yellowish or brownish) Decomposition of the product or starting materials at high temperatures.Avoid excessive heating. If high temperatures are necessary, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Presence of sulfur byproducts.Purification by recrystallization from an appropriate solvent (e.g., ethanol (B145695) or an ethanol-water mixture) is often effective in removing colored impurities and byproducts.[4]

Experimental Protocols

Protocol 1: Synthesis from Hydrazine Hydrate (B1144303) and Carbon Disulfide

This protocol is based on the reaction of hydrazine hydrate with carbon disulfide in an alkaline medium.[1]

Materials:

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Carbon disulfide (CS₂)

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (absolute)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for acidification

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide in ethanol.

  • Cool the solution in an ice bath.

  • Slowly add hydrazine hydrate to the cooled solution with continuous stirring.

  • To this mixture, add carbon disulfide dropwise while maintaining the low temperature. A precipitate of the dithiocarbazate salt may form.

  • After the addition is complete, gradually warm the reaction mixture to room temperature and then reflux for the appropriate time (typically several hours), monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly acidify the reaction mixture with dilute hydrochloric acid or sulfuric acid until the product precipitates completely.

  • Filter the precipitate, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum. For further purification, recrystallize from ethanol.

Quantitative Data Comparison for Hydrazine Method

ParameterCondition 1Condition 2
Base Sodium HydroxidePotassium Hydroxide
Solvent EthanolPyridine
Reaction Time 4-6 hours5 hours
Reported Yield Good72%[3]
Protocol 2: Synthesis from Thiosemicarbazide and Carbon Disulfide

This method involves the cyclization of thiosemicarbazide with carbon disulfide.[5][6]

Materials:

  • Thiosemicarbazide

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH) or Sodium carbonate (Na₂CO₃)

  • Ethanol (absolute)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve potassium hydroxide or sodium carbonate in absolute ethanol in a round-bottom flask fitted with a reflux condenser and a stirrer.

  • Add thiosemicarbazide to the solution and stir until it dissolves.

  • Add carbon disulfide to the mixture.

  • Heat the reaction mixture to reflux and maintain for the required duration (e.g., 24 hours).[4]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture.

  • Concentrate the solution under reduced pressure.

  • Acidify the residue carefully with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Visualizations

Synthesis_Workflow_Hydrazine cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product Hydrazine Hydrazine Hydrate Mixing 1. Mix Base and Hydrazine (Cooling) Hydrazine->Mixing CS2 Carbon Disulfide Addition 2. Add Carbon Disulfide (Dropwise) CS2->Addition Base Base (NaOH/KOH) in Ethanol Base->Mixing Mixing->Addition Reflux 3. Reflux Addition->Reflux Acidification 4. Acidification (HCl/H₂SO₄) Reflux->Acidification Filtration 5. Filtration Acidification->Filtration Washing 6. Washing (Cold Water/Ethanol) Filtration->Washing Drying 7. Drying Washing->Drying Recrystallization 8. Recrystallization (Ethanol) Drying->Recrystallization Product This compound Recrystallization->Product Reaction_Pathway Reactants H₂N-NH₂ + 2 CS₂ Intermediate [H₂N-NH-CSS⁻]⁺ H₃N-NH₂ Reactants->Intermediate Base Cyclization Cyclization (-H₂S, -H₂N-NH₂) Intermediate->Cyclization Product This compound Cyclization->Product

References

Technical Support Center: Purification of 2,5-Dimercapto-1,3,4-thiadiazole (DMTD)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,5-Dimercapto-1,3,4-thiadiazole (DMTD). It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of DMTD using two primary methods: Recrystallization and Acid-Base Purification.

Recrystallization Troubleshooting

Issue 1: Oily Residue or Failure to Crystallize

  • Question: My DMTD is "oiling out" or not crystallizing from the solution upon cooling. What should I do?

  • Answer: This issue often arises from using a solvent in which the compound is too soluble or from the presence of impurities.

    • Solution 1: Solvent Adjustment: If the compound is too soluble, try adding a co-solvent in which DMTD is less soluble (an anti-solvent). For ethanol (B145695) recrystallizations, slowly add distilled water dropwise to the warm solution until slight turbidity appears, then reheat to dissolve and allow to cool slowly.

    • Solution 2: Seeding: Introduce a small crystal of pure DMTD to the cooled, supersaturated solution to induce crystallization.

    • Solution 3: Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Solution 4: Concentration: If the solution is too dilute, partially evaporate the solvent and allow it to cool again.

Issue 2: Low Recovery of Purified DMTD

  • Question: After recrystallization, my yield of pure DMTD is very low. How can I improve it?

  • Answer: Low recovery can be due to several factors, including the choice of solvent, the volume of solvent used, and premature crystallization.

    • Solution 1: Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude DMTD. Using an excessive volume will result in a significant portion of the product remaining in the mother liquor upon cooling.

    • Solution 2: Cool Slowly: Allow the solution to cool to room temperature slowly, and then place it in an ice bath to maximize crystal formation. Rapid cooling can lead to the formation of small, impure crystals and lower overall recovery.

    • Solution 3: Second Crop: After filtering the initial crystals, concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Issue 3: Product Discoloration (Yellow or Brown Tint)

  • Question: My purified DMTD is yellow or brownish instead of the expected white to light-yellow powder. How can I remove the color?

  • Answer: Discoloration is typically due to the presence of oxidized impurities or residual starting materials.

    • Solution 1: Activated Carbon Treatment: Add a small amount of activated carbon (charcoal) to the hot, dissolved solution before filtration. The activated carbon will adsorb colored impurities. Use with caution as it can also adsorb some of the desired product.

    • Solution 2: Repeat Recrystallization: A second recrystallization can often remove persistent colored impurities.

    • Solution 3: Acid-Base Purification: If recrystallization is ineffective, consider using the acid-base purification method, which can be more effective at removing certain types of impurities.

Acid-Base Purification Troubleshooting

Issue 1: Incomplete Precipitation of DMTD

  • Question: After adding acid to my basic DMTD solution, very little or no precipitate forms. What is the problem?

  • Answer: Incomplete precipitation is usually a pH-related issue or a concentration problem.

    • Solution 1: pH Adjustment: Ensure the pH of the solution is sufficiently acidic. DMTD precipitation is pH-dependent, with the dithiol form being predominant at acidic pH.[1] Adjust the pH to a range of 1-3 by slowly adding a suitable acid like hydrochloric or sulfuric acid while monitoring with a pH meter or pH paper.

    • Solution 2: Check Concentration: If the initial solution is too dilute, the concentration of the protonated DMTD may not be high enough to exceed its solubility. If possible, concentrate the initial basic solution before acidification.

    • Solution 3: Salting Out: In some cases, adding a saturated solution of a neutral salt like sodium chloride can decrease the solubility of the organic compound and promote precipitation.

Issue 2: Gelatinous or Sticky Precipitate

  • Question: The precipitate I obtained after acidification is a sticky gel rather than a filterable solid. How can I fix this?

  • Answer: A gelatinous precipitate can be difficult to filter and wash. This can be caused by rapid pH changes or the presence of certain impurities.

    • Solution 1: Slow Acid Addition: Add the acid slowly with vigorous stirring to avoid localized high concentrations of acid, which can lead to the formation of a gel.

    • Solution 2: Temperature Control: Perform the precipitation at a controlled, often lower, temperature (e.g., in an ice bath) to promote the formation of a more crystalline solid.

    • Solution 3: Redissolve and Reprecipitate: If a gel forms, you can try to redissolve it by adding more base and then reprecipitate it under more controlled conditions (slower acid addition, cooling).

Experimental Protocols

Protocol 1: Recrystallization from Ethanol-Water
  • Dissolution: In a fume hood, dissolve the crude 2,5-Dimercapto-1,3,4-thiadiazole in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes. Perform a hot filtration to remove the carbon.

  • Crystallization: Slowly add hot distilled water to the hot ethanol solution until the solution becomes slightly turbid. Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature.

Protocol 2: Acid-Base Purification
  • Dissolution in Base: Dissolve the crude 2,5-Dimercapto-1,3,4-thiadiazole in an aqueous basic solution, such as sodium hydroxide (B78521) or potassium hydroxide. The formation of the salt increases its water solubility.

  • Filtration: Filter the basic solution to remove any insoluble impurities.

  • Precipitation: Cool the filtrate in an ice bath. Slowly add a mineral acid (e.g., hydrochloric acid or sulfuric acid) dropwise with constant stirring until the pH of the solution is acidic (pH 1-3).

  • Isolation: Collect the resulting white to light-yellow precipitate by vacuum filtration.

  • Washing: Wash the precipitate thoroughly with cold distilled water to remove any residual salts.

  • Drying: Dry the purified product under vacuum.

Data Presentation

Table 1: Recrystallization Solvents and Conditions for DMTD

Recrystallization Solvent SystemTypical Temperature Range (°C)Expected PurityNotes
Ethanol60 - 78>98%Good for removing less polar impurities.
Ethanol-Water (e.g., 10:1)60 - 80>99%The addition of water decreases the solubility of DMTD, often leading to higher recovery.[2]
Distilled Water80 - 100>97%DMTD has moderate solubility in hot water.
Acetonitrile70 - 82>98%Can be used as an alternative to ethanol for certain impurities.

Table 2: Acid-Base Purification Parameters

Base for DissolutionAcid for PrecipitationOptimal pH for PrecipitationExpected PurityNotes
Sodium Hydroxide (aq)Hydrochloric Acid1 - 3>99%Ensure slow addition of acid to prevent co-precipitation of impurities.[1]
Potassium Hydroxide (aq)Sulfuric Acid1 - 3>99%A common method for generating the free thiol form from its salt.

Mandatory Visualizations

experimental_workflow_recrystallization cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation crude_dmtd Crude DMTD hot_solvent Add Minimal Hot Solvent (e.g., Ethanol) crude_dmtd->hot_solvent dissolved_dmtd Dissolved DMTD hot_solvent->dissolved_dmtd hot_filtration Hot Filtration (Optional) dissolved_dmtd->hot_filtration add_carbon Add Activated Carbon (Optional) hot_filtration->add_carbon filter_carbon Filter Carbon add_carbon->filter_carbon add_anti_solvent Add Anti-Solvent (e.g., Water) filter_carbon->add_anti_solvent slow_cool Slow Cooling add_anti_solvent->slow_cool ice_bath Ice Bath slow_cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Under Vacuum wash_crystals->dry_crystals pure_dmtd Pure DMTD dry_crystals->pure_dmtd

Caption: Recrystallization workflow for DMTD purification.

experimental_workflow_acid_base cluster_dissolution Dissolution cluster_filtration Impurity Removal cluster_precipitation Precipitation cluster_isolation Isolation crude_dmtd Crude DMTD add_base Dissolve in Aqueous Base (e.g., NaOH) crude_dmtd->add_base dmtd_salt DMTD Salt Solution add_base->dmtd_salt filter_impurities Filter Insoluble Impurities dmtd_salt->filter_impurities cool_solution Cool Solution (Ice Bath) filter_impurities->cool_solution add_acid Slowly Add Acid (to pH 1-3) cool_solution->add_acid precipitate DMTD Precipitate add_acid->precipitate vacuum_filtration Vacuum Filtration precipitate->vacuum_filtration wash_precipitate Wash with Cold Water vacuum_filtration->wash_precipitate dry_product Dry Under Vacuum wash_precipitate->dry_product pure_dmtd Pure DMTD dry_product->pure_dmtd

Caption: Acid-Base purification workflow for DMTD.

troubleshooting_logic cluster_recrystallization Recrystallization Issue cluster_solutions_oiling Solutions for Oiling Out cluster_solutions_yield Solutions for Low Yield cluster_solutions_discoloration Solutions for Discoloration oiling_out Oiling Out / No Crystals add_anti_solvent Add Anti-solvent oiling_out->add_anti_solvent seed_crystal Add Seed Crystal oiling_out->seed_crystal scratch_flask Scratch Flask oiling_out->scratch_flask low_yield Low Yield min_solvent Minimize Solvent low_yield->min_solvent slow_cool Slow Cooling low_yield->slow_cool second_crop Collect Second Crop low_yield->second_crop discoloration Discoloration charcoal Activated Carbon discoloration->charcoal recrystallize_again Repeat Recrystallization discoloration->recrystallize_again acid_base Use Acid-Base Method discoloration->acid_base

Caption: Troubleshooting logic for DMTD recrystallization.

Frequently Asked Questions (FAQs)

  • Q1: What is the expected appearance of pure 2,5-Dimercapto-1,3,4-thiadiazole?

    • A1: Pure DMTD is typically a white to light-yellow crystalline powder.[3] A significant yellow or brown color may indicate the presence of impurities.

  • Q2: What is the melting point of pure 2,5-Dimercapto-1,3,4-thiadiazole?

    • A2: The reported melting point of DMTD is in the range of 161-165°C.[3] A broad melting point range or a melting point lower than this suggests that the sample is impure.

  • Q3: Is 2,5-Dimercapto-1,3,4-thiadiazole soluble in common organic solvents?

    • A3: DMTD has moderate solubility in polar organic solvents like ethanol and acetonitrile, especially when heated. It has limited solubility in nonpolar solvents. Its solubility in water is low but increases significantly in basic solutions due to salt formation.

  • Q4: Can 2,5-Dimercapto-1,3,4-thiadiazole decompose during purification?

    • A4: Yes, DMTD can be sensitive to high temperatures. Avoid prolonged heating at elevated temperatures during recrystallization to prevent decomposition.

  • Q5: What are the common impurities in crude 2,5-Dimercapto-1,3,4-thiadiazole?

    • A5: Common impurities can include unreacted starting materials such as hydrazine (B178648) and carbon disulfide, as well as byproducts from side reactions. Oxidized species can also be present, contributing to discoloration.

  • Q6: Which purification method is better, recrystallization or acid-base purification?

    • A6: The choice of method depends on the nature of the impurities. Recrystallization is effective for removing impurities with different solubility profiles. Acid-base purification is particularly useful for separating DMTD from non-acidic impurities and can be very effective in achieving high purity.[4]

  • Q7: How can I confirm the purity of my final product?

    • A7: Purity can be assessed by techniques such as melting point analysis, Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like NMR and FTIR. A sharp melting point close to the literature value is a good indicator of high purity.

References

Technical Support Center: 1,3,4-Thiadiazole-2,5-dithiol (DMTD) Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for assessing and maintaining the stability of 1,3,4-Thiadiazole-2,5-dithiol (DMTD) solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound (DMTD) solutions? A1: this compound, also known as 2,5-Dimercapto-1,3,4-thiadiazole, is stable under normal, controlled conditions.[1] However, its solutions are susceptible to degradation when exposed to certain environmental factors. Key factors that negatively impact stability include excess heat, light, strong oxidizing agents, and strong acids.[1][2]

Q2: What are the recommended storage conditions for DMTD solutions? A2: For optimal stability, stock solutions should be stored under specific temperature-controlled and atmospheric conditions. It is recommended to store solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[3] To prevent oxidation, solutions should be stored under an inert nitrogen atmosphere.[3] It is also crucial to aliquot the solution after preparation to avoid product inactivation resulting from repeated freeze-thaw cycles.[3]

Q3: What are the primary factors that cause the degradation of DMTD solutions? A3: The primary factors leading to the degradation of DMTD solutions are:

  • Oxidation: The thiol (-SH) groups are prone to oxidation, which can lead to the formation of disulfides or other oxidized species. Storing under an inert atmosphere like nitrogen can mitigate this.[3]

  • Exposure to Light: Photodegradation can occur, so solutions should be stored in amber vials or protected from light.[1][2]

  • Elevated Temperatures: Storing solutions at room temperature or higher can accelerate degradation.[1][2]

  • Incompatible Materials: Contact with strong oxidizing agents or strong acids will cause rapid decomposition.[1]

Q4: How can I visually assess if my DMTD solution has degraded? A4: The solid form of DMTD is typically a light yellow powder.[1] A fresh, pure solution in a suitable solvent should be clear and light yellow. A noticeable color change, such as darkening to a deeper yellow or brown, or the formation of a precipitate, can indicate degradation or contamination.

Q5: What are the potential degradation products of DMTD? A5: The thiol groups can oxidize to form disulfide-linked oligomers or polymers. Under strong oxidizing conditions, they can be converted to 1,3,4-Thiadiazole-2,5-disulfonic acid.[4][5] Hazardous thermal decomposition can produce nitrogen oxides (NOx), sulfur oxides (SOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][2]

Troubleshooting Guide

Issue: My DMTD solution has changed color or become cloudy.

  • Question: Has the solution been exposed to light or stored at room temperature for an extended period?

    • Answer: Prolonged exposure to light and ambient or elevated temperatures can accelerate degradation, leading to colored byproducts.[1][2] It is recommended to prepare fresh solutions and store them properly in amber containers at low temperatures (-20°C or -80°C).[3]

  • Question: Was the solvent of high purity and de-gassed before use?

    • Answer: Impurities in the solvent or dissolved oxygen can initiate degradation. Using high-purity, de-gassed solvents and storing the final solution under a nitrogen atmosphere is advisable.[3]

  • Question: Is there a possibility of contamination with metals or oxidizing agents?

    • Answer: DMTD is a potent chelating agent and reacts with various metal ions, which can cause color changes or precipitation.[6][7] Contamination with oxidizing agents will also lead to rapid degradation.[1] Ensure all glassware is scrupulously clean and avoid sources of contamination.

Issue: My experimental results are inconsistent when using a stored DMTD solution.

  • Question: How old is the stock solution and how was it stored?

    • Answer: The stability of DMTD solutions is time and temperature-dependent. A solution stored for one month at -20°C may be less active than one stored for the same duration at -80°C.[3] If the solution is older than the recommended storage period, its concentration and purity may be compromised.

  • Question: Has the solution undergone multiple freeze-thaw cycles?

    • Answer: Repeatedly freezing and thawing a stock solution can cause product inactivation and should be avoided.[3] Aliquoting the stock solution into single-use volumes after preparation is the best practice.

  • Question: How can I confirm if my solution's stability is the problem?

    • Answer: You can perform an analytical check on the solution's purity using methods like HPLC or UV-Vis spectrophotometry to compare its profile against a freshly prepared standard. A decrease in the main peak area (HPLC) or a change in the absorption spectrum (UV-Vis) would indicate degradation.

Logical Troubleshooting Workflow

Caption: A troubleshooting flowchart for diagnosing DMTD solution stability issues.

Experimental Protocols for Stability Assessment

Protocol 1: Stability Assessment by UV-Vis Spectrophotometry

This method provides a rapid assessment of changes in the chemical structure of DMTD that affect its electronic absorption properties.

  • Preparation of Standard: Prepare a stock solution of DMTD at a known concentration (e.g., 1 mg/mL) in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile). Prepare a working dilution (e.g., 10 µg/mL) from this stock.

  • Initial Measurement (T=0): Immediately after preparation, record the UV-Vis spectrum of the working dilution from 200-400 nm using the solvent as a blank. Note the wavelength of maximum absorbance (λmax) and the absorbance value.

  • Sample Storage: Store aliquots of the stock solution under various conditions to be tested (e.g., -20°C protected from light, 4°C protected from light, room temperature exposed to light, room temperature protected from light).

  • Time-Point Measurements: At specified time intervals (e.g., 1, 3, 7, 14, and 30 days), remove an aliquot from each storage condition. Prepare a fresh working dilution and record the UV-Vis spectrum as in step 2.

  • Data Analysis: Compare the spectra over time. A significant decrease in the absorbance at λmax, a shift in λmax, or the appearance of new peaks indicates degradation. Plot absorbance vs. time for each condition to visualize the rate of degradation.

Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This method is more specific and quantitative, allowing for the separation and quantification of DMTD from its degradation products.

  • Method Development: Develop a reverse-phase HPLC method. A C18 column is typically suitable. The mobile phase could be a gradient of acetonitrile (B52724) and water with a small amount of acid (e.g., 0.1% formic acid) to ensure protonation of the thiol groups. Detection can be performed with a UV detector at the λmax determined from spectrophotometry.

  • Preparation of Standard and Samples: Prepare a stock solution of DMTD (e.g., 1 mg/mL) and store aliquots under the desired test conditions as described in Protocol 1, Step 3.

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution onto the HPLC system. Record the retention time and peak area of the main DMTD peak. This serves as the baseline purity (100%).

  • Time-Point Analysis: At specified time intervals, retrieve an aliquot from each storage condition and inject it into the HPLC system.

  • Data Analysis: Monitor the peak area of the DMTD peak over time. The appearance of new peaks with different retention times indicates the formation of degradation products. Calculate the percentage of DMTD remaining at each time point relative to the T=0 sample to determine the stability under each condition.

Reference Data

Table 1: Recommended Storage Conditions for DMTD Solutions

Storage Temperature Duration Recommended Atmosphere Key Considerations
-80°C Up to 6 months[3] Nitrogen[3] Optimal for long-term storage.
-20°C Up to 1 month[3] Nitrogen[3] Suitable for short-term working stocks.
4°C Not recommended - Risk of significant degradation over days.

| Room Temperature | Not recommended | - | Prone to rapid degradation, especially with light/air exposure.[1][2] |

Table 2: Factors Influencing DMTD Solution Stability

Factor Effect on Stability Mitigation Strategy
Light Causes photodegradation.[1][2] Store solutions in amber vials or protect from light.
Heat/Temperature Accelerates degradation rate.[1][2] Store at recommended low temperatures (-20°C or -80°C).[3]
Oxygen (Air) Promotes oxidation of thiol groups. Use de-gassed solvents; store solutions under an inert gas (Nitrogen).[3]
Strong Acids Causes chemical decomposition.[1] Maintain a neutral pH; avoid acidic conditions unless required by the reaction.
Strong Oxidizing Agents Causes rapid decomposition.[1] Avoid contact with peroxides, permanganates, etc.

| Freeze-Thaw Cycles | Leads to product inactivation.[3] | Aliquot stock solutions into single-use volumes. |

Potential Degradation Pathway of DMTD

Caption: A simplified diagram of the oxidative degradation pathway for DMTD.

References

Common side reactions in the alkylation of Bismuthiol I

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the alkylation of Bismuthiol I (2,5-dimercapto-1,3,4-thiadiazole).

Frequently Asked Questions (FAQs)

Q1: What is Bismuthiol I and why is its alkylation important?

A1: Bismuthiol I, also known as 2,5-dimercapto-1,3,4-thiadiazole (B142945), is a heterocyclic compound containing a 1,3,4-thiadiazole (B1197879) ring with two thiol (-SH) groups. Its alkylation is a crucial step in the synthesis of various derivatives with applications in pharmaceuticals, materials science, and as lubricant additives. The alkylation allows for the modification of its properties and the introduction of desired functional groups.

Q2: What are the reactive sites on Bismuthiol I for alkylation?

A2: Bismuthiol I exists in a tautomeric equilibrium between the dithiol form and the thiol-thione form. This means there are two primary nucleophilic sites: the exocyclic sulfur atoms (S) and the nitrogen atoms (N) within the thiadiazole ring. This duality is the primary reason for the formation of side products.

Caption: Tautomeric equilibrium of Bismuthiol I.

Q3: What are the most common side reactions during the alkylation of Bismuthiol I?

A3: The most common side reactions are:

  • N-alkylation: Alkylation occurs on one of the nitrogen atoms of the thiadiazole ring instead of the desired sulfur atom.

  • Over-alkylation: Formation of the di-substituted product when the mono-substituted product is desired.

  • Mixture of S- and N-alkylated products: Concurrent alkylation on both sulfur and nitrogen atoms, leading to complex product mixtures.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the alkylation of Bismuthiol I.

Issue 1: Low Yield of the Desired S-Alkylated Product and Formation of N-Alkylated Impurities

Possible Causes:

  • Tautomerism: The presence of the thiol-thione tautomer makes the ring nitrogen atoms nucleophilic and competitive with the sulfur atoms.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the regioselectivity of the alkylation (S- vs. N-alkylation). Harder bases and polar aprotic solvents can favor N-alkylation.

Troubleshooting Steps:

  • Choice of Base: Employ a soft, non-nucleophilic base to favor deprotonation of the more acidic thiol group. Potassium carbonate (K₂CO₃) is a commonly used and effective base for selective S-alkylation. Stronger and harder bases like sodium hydride (NaH) might increase the proportion of N-alkylation.

  • Solvent Selection: Use a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone. These solvents are known to promote S-alkylation. Protic solvents are generally not recommended as they can solvate the thiolate anion, reducing its nucleophilicity.

  • Reaction Temperature: Conduct the reaction at room temperature or slightly elevated temperatures (e.g., 40-60 °C). High temperatures can sometimes favor the thermodynamically more stable (but often undesired) N-alkylated product. Monitor the reaction progress to avoid prolonged heating.

  • Nature of the Alkylating Agent: Highly reactive alkylating agents (e.g., alkyl iodides) might be less selective. If N-alkylation is a significant issue, consider using a less reactive alkylating agent (e.g., alkyl bromide or chloride), although this may require longer reaction times or slightly higher temperatures.

troubleshooting_s_vs_n start Low Yield of S-Alkylated Product (N-Alkylation Observed) q_base What base are you using? start->q_base q_solvent What solvent are you using? start->q_solvent a_strong_base Strong/Hard Base (e.g., NaH) q_base->a_strong_base a_weak_base Soft Base (e.g., K₂CO₃) q_base->a_weak_base rec_base Use a softer base like K₂CO₃ to favor S-deprotonation. a_strong_base->rec_base a_protic Protic Solvent q_solvent->a_protic a_aprotic Polar Aprotic (e.g., DMF) q_solvent->a_aprotic rec_solvent Use a polar aprotic solvent like DMF to enhance thiolate nucleophilicity. a_protic->rec_solvent

Caption: Troubleshooting N-alkylation side reactions.

Issue 2: Formation of a Mixture of Mono- and Di-alkylated Products

Possible Cause:

  • Stoichiometry: The molar ratio of the alkylating agent to Bismuthiol I is the primary determinant of the product distribution. Using an excess of the alkylating agent will favor di-substitution.

Troubleshooting Steps:

  • Control Stoichiometry for Mono-alkylation: To favor the mono-alkylated product, use a 1:1 molar ratio of Bismuthiol I to the alkylating agent. It can be beneficial to use a slight excess of Bismuthiol I (e.g., 1.1 equivalents) to ensure the complete consumption of the alkylating agent.

  • Slow Addition of Alkylating Agent: Add the alkylating agent dropwise to the reaction mixture containing Bismuthiol I and the base. This maintains a low concentration of the alkylating agent, reducing the likelihood of a second alkylation on the initially formed mono-substituted product.

  • Control Stoichiometry for Di-alkylation: To synthesize the di-substituted product, use at least two equivalents of the alkylating agent and two equivalents of the base for each equivalent of Bismuthiol I. A slight excess of the alkylating agent and base (e.g., 2.2 equivalents) can help drive the reaction to completion.

Target ProductBismuthiol I (equiv.)Alkylating Agent (equiv.)Base (equiv.)
Mono-S-alkylated 1.0 - 1.11.01.0 - 1.1
Di-S-alkylated 1.0> 2.0> 2.0

Experimental Protocols

Selective Synthesis of Di-S-alkylated Bismuthiol I Derivatives

This protocol is adapted from a procedure that affords a high yield of the di-substituted product.[1]

Materials:

  • Bismuthiol I (2,5-dimercapto-1,3,4-thiadiazole)

  • Alkyl halide (e.g., 4-ethylbromobutyrate)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a solution of Bismuthiol I (1.0 mmol) in anhydrous DMF (20 mL), add anhydrous potassium carbonate (2.2 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (2.2 mmol) dropwise to the suspension.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure di-S-alkylated product.

Example Yield: The alkylation of 2,5-dimercapto-1,3,4-thiadiazole with 4-ethylbromobutyrate in DMF in the presence of potassium carbonate has been reported to yield the di-substituted product in 92% yield.[1]

experimental_workflow start Start dissolve Dissolve Bismuthiol I in DMF start->dissolve add_base Add K₂CO₃ dissolve->add_base stir1 Stir for 30 min at RT add_base->stir1 add_alkyl_halide Add alkyl halide dropwise stir1->add_alkyl_halide react Stir at RT and monitor by TLC add_alkyl_halide->react workup Pour into ice-water react->workup filter Filter and wash the precipitate workup->filter dry Dry the solid filter->dry recrystallize Recrystallize from a suitable solvent dry->recrystallize end End: Pure Di-S-alkylated Product recrystallize->end

References

Technical Support Center: Optimizing S-Alkylation of 2,5-Dimercapto-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the S-alkylation of 2,5-dimercapto-1,3,4-thiadiazole (B142945) (DMTD).

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the S-alkylation of 2,5-dimercapto-1,3,4-thiadiazole?

The S-alkylation of 2,5-dimercapto-1,3,4-thiadiazole is a nucleophilic substitution reaction. The thiol groups (-SH) of DMTD are acidic and can be easily deprotonated by a base to form thiolate anions.[1][2][3] These thiolates are potent nucleophiles that readily react with alkyl halides or other electrophiles in an SN2 reaction to form S-alkylated products, also known as thioethers.[2][4][5]

Q2: Which bases are suitable for the deprotonation of DMTD?

Commonly used bases for the deprotonation of thiols like DMTD include alkali metal hydroxides (e.g., sodium hydroxide (B78521), potassium hydroxide) and carbonates (e.g., potassium carbonate).[6][7] The choice of base can depend on the solvent and the reactivity of the alkylating agent. Stronger bases like sodium hydride (NaH) can also be used, particularly in aprotic solvents.[2] Since thiols are significantly more acidic than alcohols, alkoxide bases like sodium ethoxide are also effective.[2][4]

Q3: What solvents are recommended for this reaction?

A variety of solvents can be used, and the optimal choice depends on the specific reactants. Protic solvents like isopropanol (B130326) and ethanol (B145695) have been successfully used, often in conjunction with hydroxide bases.[6][8] Polar aprotic solvents such as dimethylformamide (DMF) and acetone (B3395972) are also effective, particularly when using carbonate bases.[7][9]

Q4: What are the common alkylating agents used?

Alkyl halides, such as alkyl bromides and iodides, are common electrophiles for this reaction.[4][6][7] Other alkylating agents with good leaving groups can also be employed. The reaction generally follows an SN2 pathway, so primary and secondary alkyl halides are preferred to minimize competing elimination reactions.[3][4]

Q5: Can both thiol groups on DMTD be alkylated?

Yes, it is common to perform a dialkylation to produce 2,5-bis(alkylthio)-1,3,4-thiadiazoles. This is typically achieved by using at least two equivalents of the base and two equivalents of the alkylating agent relative to DMTD.[6] It is also possible to achieve mono-alkylation by carefully controlling the stoichiometry of the reagents.[10]

Troubleshooting Guide

Problem 1: Low or no yield of the desired S-alkylated product.

  • Possible Cause 1: Incomplete deprotonation of the thiol groups.

    • Solution: Ensure the base is strong enough and used in the correct stoichiometric amount (at least two equivalents for dialkylation) to fully deprotonate both thiol groups. Thiols are more acidic than alcohols, so bases like NaOH, KOH, or K2CO3 are generally sufficient.[1][2] Consider using a stronger base like sodium hydride (NaH) if incomplete deprotonation is suspected.

  • Possible Cause 2: Poor quality or insufficient amount of alkylating agent.

    • Solution: Verify the purity of the alkylating agent. Use a slight excess (e.g., 2.1-2.2 equivalents for dialkylation) to ensure the reaction goes to completion.

  • Possible Cause 3: Inappropriate solvent.

    • Solution: The solvent should be able to dissolve the reactants and facilitate the SN2 reaction. If your yield is low, consider switching solvents. For example, if using a protic solvent like isopropanol with a hydroxide base, you could try a polar aprotic solvent like DMF with potassium carbonate.[6][7]

  • Possible Cause 4: Reaction temperature is too low.

    • Solution: While many S-alkylation reactions proceed at room temperature, some may require heating to achieve a reasonable reaction rate. Refluxing in isopropanol has been shown to be effective.[6] Monitor the reaction by TLC to determine the optimal temperature and time.

Problem 2: The presence of a significant amount of starting material (DMTD) after the reaction.

  • Possible Cause 1: Insufficient base or alkylating agent.

    • Solution: Re-evaluate the stoichiometry of your reagents. For a complete dialkylation, at least two equivalents of both the base and the alkylating agent are necessary.

  • Possible Cause 2: Short reaction time.

    • Solution: The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC). Continue the reaction until the starting material spot on the TLC plate has disappeared or is significantly diminished.

Problem 3: Formation of multiple products observed on TLC or NMR.

  • Possible Cause 1: Mixture of mono- and di-alkylated products.

    • Solution: This occurs when an insufficient amount of the alkylating agent or base is used for complete dialkylation.[11] To favor the di-substituted product, ensure at least two equivalents of the alkylating agent and base are used. To isolate the mono-substituted product, use one equivalent of the alkylating agent. Careful purification by column chromatography may be needed to separate the products.[10]

  • Possible Cause 2: Side reactions, such as oxidation.

    • Solution: Thiols can be oxidized to form disulfides, especially in the presence of air and base.[1][5] While this is less of a concern during alkylation as the nucleophilic substitution is typically fast, it can be a contributing factor to low yields. Purging the reaction vessel with an inert gas like nitrogen or argon can minimize this side reaction.

  • Possible Cause 3: Over-alkylation of the product (less common).

    • Solution: In some cases, the nitrogen atoms of the thiadiazole ring could potentially be alkylated, although S-alkylation is generally favored. Using milder reaction conditions (lower temperature, less reactive alkylating agent) may help to improve selectivity.

Data Presentation

Table 1: Comparison of Reaction Conditions for S-Alkylation of DMTD

Alkylating AgentBaseSolventTemperatureYield (%)Reference
1-BromohexaneSodium HydroxideIsopropanolReflux>70[6]
4-EthylbromobutyratePotassium CarbonateDMFNot specified92[7]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2,5-bis(alkylthio)-1,3,4-thiadiazole

This protocol is a generalized procedure based on established methods.[6][7]

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dimercapto-1,3,4-thiadiazole (1 equivalent) in a suitable solvent (e.g., isopropanol or DMF).

    • Add the base (e.g., sodium hydroxide or potassium carbonate, 2.1 equivalents) to the solution and stir until it dissolves or a uniform suspension is formed.

  • Addition of Alkylating Agent:

    • Slowly add the alkylating agent (e.g., an alkyl bromide, 2.1 equivalents) to the reaction mixture.

  • Reaction:

    • Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a solid precipitate (e.g., sodium bromide) has formed, remove it by filtration.[6]

    • The solvent can be removed under reduced pressure (vacuum stripping).[6]

    • The crude product can be further purified if necessary, for example, by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Alkylation Reaction cluster_workup Workup & Purification start Start dissolve_dmtd Dissolve DMTD in Solvent start->dissolve_dmtd add_base Add Base (e.g., NaOH) dissolve_dmtd->add_base add_alkyl_halide Add Alkyl Halide add_base->add_alkyl_halide react Stir/Heat (Monitor by TLC) add_alkyl_halide->react cool Cool to RT react->cool filter_solids Filter Precipitate cool->filter_solids remove_solvent Remove Solvent filter_solids->remove_solvent purify Purify Product remove_solvent->purify end End Product purify->end

Caption: General experimental workflow for the S-alkylation of DMTD.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Corrective Actions start Low/No Yield cause1 Incomplete Deprotonation start->cause1 cause2 Poor Reagent Quality/Amount start->cause2 cause3 Suboptimal Conditions start->cause3 cause4 Side Reactions (e.g., Oxidation) start->cause4 solution1 Use stronger/more base (e.g., NaH, >2 eq.) cause1->solution1 Solution solution2 Check purity of alkylating agent Use slight excess cause2->solution2 Solution solution3 Change solvent Increase temperature Increase reaction time cause3->solution3 Solution solution4 Use inert atmosphere (N2 or Ar) cause4->solution4 Solution end Improved Yield solution1->end Re-run Reaction solution2->end solution3->end solution4->end

Caption: Troubleshooting flowchart for low yield in S-alkylation of DMTD.

References

Troubleshooting polymerization reactions involving 1,3,4-Thiadiazole-2,5-dithiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for polymerization reactions involving 1,3,4-Thiadiazole-2,5-dithiol (DMTD).

Frequently Asked Questions (FAQs)

Q1: What are the common polymerization methods for this compound (DMTD)?

A1: this compound is commonly polymerized through oxidative polymerization. This can be achieved via chemical oxidation using agents like copper chloride or through electrochemical methods.[1] The polymerization proceeds through the formation of disulfide bonds between the thiol groups of the monomer units.

Q2: My polymerization of DMTD resulted in a very low yield. What are the potential causes and solutions?

A2: Low yields in DMTD polymerization can stem from several factors:

  • Inefficient Oxidant: The choice and concentration of the oxidizing agent are critical. For chemical oxidative polymerization, ensure the oxidant is active and used in the correct stoichiometric ratio.

  • Poor Monomer Quality: The purity of the DMTD monomer is crucial. Impurities can inhibit the polymerization process. Recrystallize the monomer if necessary.

  • Inappropriate Reaction Conditions: Temperature and reaction time can significantly impact yield. Optimization of these parameters is often required. For instance, in the synthesis of poly-2-mercapto-1,3,4-thiadiazole nanoparticles, the reaction is typically carried out at 25°C for 24 hours.[1]

  • Oxygen Inhibition (in some systems): While oxidative polymerization often utilizes an oxidant, uncontrolled side reactions with atmospheric oxygen can sometimes lead to undesired products. However, in many thiol-ene polymerizations, oxygen can actually initiate the reaction by forming thiyl radicals.[2][3] Understanding the specific mechanism of your system is key.

Q3: The molecular weight of my poly(this compound) is consistently low. How can I increase it?

A3: Achieving high molecular weight in poly(DMTD) can be challenging. Here are some strategies to consider:

  • Monomer to Oxidant Ratio: Carefully control the molar ratio of the monomer to the oxidant. An excess or deficit of the oxidant can lead to chain termination.

  • Reaction Time: Longer reaction times may allow for further chain growth. Monitor the molecular weight at different time points to determine the optimal duration.

  • Monomer Concentration: Higher monomer concentrations can favor chain propagation over termination reactions.

  • Purification of Monomer: As with low yield, impurities in the monomer can act as chain terminators, limiting the molecular weight.

Q4: The synthesized poly(DMTD) is insoluble in common organic solvents. How can I improve its solubility?

A4: Poor solubility is a known issue with poly(DMTD) due to its rigid backbone and potential for strong intermolecular interactions.[4] To address this:

  • Co-polymerization: Introduce more flexible co-monomers into the polymer chain to disrupt the rigidity and crystallinity.

  • Post-polymerization Modification: Modify the polymer backbone with solubilizing side chains.

  • Synthesis of Composites: Prepare composites with other soluble polymers. For example, a soluble composite has been reported by mixing poly(o-toluidine) with 2,5-dimercapto-1,3,4-thiadiazole.[4]

Q5: What are the expected side reactions during the polymerization of DMTD?

A5: Side reactions can lead to impurities and affect the polymer properties. A common side reaction is the formation of intramolecular disulfide bonds, leading to cyclic oligomers instead of linear polymer chains. Over-oxidation of the thiol groups can also occur, leading to the formation of sulfonic acid groups, which can alter the polymer's properties.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Polymer Yield Ineffective or insufficient oxidizing agent.Optimize the type and concentration of the oxidant. Ensure its activity.
Impure monomer.Recrystallize the this compound monomer before use.
Sub-optimal reaction temperature or time.Systematically vary the reaction temperature and time to find the optimal conditions.
Low Molecular Weight Incorrect monomer to oxidant ratio.Carefully control the stoichiometry of the reactants.
Presence of chain-terminating impurities.Ensure high purity of the monomer and solvents.
Premature precipitation of the polymer.Use a solvent system where the growing polymer remains soluble for a longer duration.
Poor Polymer Solubility Rigid polymer backbone and strong intermolecular forces.Consider co-polymerization with a flexible monomer or post-polymerization modification to introduce solubilizing groups. Prepare a composite with a soluble polymer.[4]
Formation of Insoluble Gels Excessive cross-linking.Reduce the concentration of the cross-linking agent if one is used. Control the reaction temperature to minimize side reactions leading to cross-linking.
Discolored Polymer Impurities in the monomer or solvent.Use highly purified monomer and solvents.
Side reactions or degradation.Optimize reaction conditions (temperature, time, atmosphere) to minimize degradation. Consider performing the reaction under an inert atmosphere.

Experimental Protocols

Protocol 1: Chemical Oxidative Polymerization of 2-Mercapto-1,3,4-thiadiazole[1]

This protocol describes the synthesis of poly-2-mercapto-1,3,4-thiadiazole (PTT) nanoparticles via chemical oxidative dehydrogenation polymerization.

Materials:

  • 2-Mercapto-1,3,4-thiadiazole (TT)

  • Dimethylformamide (DMF)

  • Anhydrous copper chloride (CuCl₂)

Procedure:

  • Dissolve 0.5991 g (5 mmol) of 2-mercapto-1,3,4-thiadiazole in 3 mL of DMF with efficient stirring to obtain a colorless monomer solution.

  • In a separate flask, add 0.6722 g (5 mmol) of anhydrous copper chloride to 10 mL of DMF and stir for 10 minutes to get a yellow-green oxidant solution.

  • Add the DMF solution of the oxidant dropwise to the monomer solution.

  • Allow the reaction to proceed at 25°C for 24 hours with magnetic stirring.

  • After the reaction is complete, collect the precipitate by filtration, wash thoroughly with DMF and then with ethanol (B145695) to remove any unreacted monomer and oxidant.

  • Dry the resulting polymer under vacuum.

Visualizations

Logical Workflow for Troubleshooting Low Polymer Yield

LowYieldTroubleshooting Start Low Polymer Yield CheckMonomer Check Monomer Purity Start->CheckMonomer CheckOxidant Check Oxidant Activity & Concentration Start->CheckOxidant CheckConditions Check Reaction Conditions (Temp, Time) Start->CheckConditions PurifyMonomer Recrystallize Monomer CheckMonomer->PurifyMonomer OptimizeOxidant Optimize Oxidant Ratio CheckOxidant->OptimizeOxidant OptimizeConditions Optimize Temperature & Time CheckConditions->OptimizeConditions ImprovedYield Improved Yield PurifyMonomer->ImprovedYield OptimizeOxidant->ImprovedYield OptimizeConditions->ImprovedYield

Caption: A flowchart for troubleshooting low polymer yield.

Signaling Pathway for Oxidative Polymerization of DMTD

OxidativePolymerization cluster_monomer Monomer Activation cluster_propagation Chain Propagation Monomer DMTD (R-SH) ThiylRadical Thiyl Radical (R-S•) Monomer->ThiylRadical Oxidation Dimer Dimer (R-S-S-R) ThiylRadical->Dimer Radical Coupling Polymer Poly(DMTD) Dimer->Polymer Further Oxidation & Coupling Oxidant Oxidizing Agent (e.g., Cu²⁺) Oxidant->ThiylRadical

Caption: Proposed mechanism for oxidative polymerization of DMTD.

References

Technical Support Center: 2,5-Dimercapto-1,3,4-thiadiazole (DMTD) Handling and Oxidation Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 2,5-Dimercapto-1,3,4-thiadiazole (B142945) (DMTD). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 2,5-Dimercapto-1,3,4-thiadiazole (DMTD) and why is it prone to oxidation?

A1: 2,5-Dimercapto-1,3,4-thiadiazole (DMTD) is a heterocyclic organic compound containing two thiol (-SH) groups. These thiol groups are susceptible to oxidation, which can lead to the formation of disulfide bridges between DMTD molecules and further oxidation to sulfonic acids. This oxidative degradation can alter the compound's purity, reactivity, and performance in downstream applications. DMTD exists in a tautomeric equilibrium between the dithiol and dithione forms, and this equilibrium is influenced by factors such as pH.[1][2]

Q2: How can I visually assess the purity and potential oxidation of my DMTD sample?

A2: High-purity DMTD is typically a white to light yellow crystalline powder.[3] A more pronounced yellow or brownish discoloration may indicate the presence of oxidized impurities. If you observe significant discoloration, it is recommended to purify the DMTD before use.

Q3: What are the primary products of DMTD oxidation?

A3: The initial oxidation of DMTD often leads to the formation of disulfide-linked oligomers or polymers. Upon more aggressive oxidation, the thiol groups can be converted to sulfonic acid groups, yielding 1,3,4-thiadiazole-2,5-disulfonic acid.[4]

Q4: Under what conditions should I store DMTD to minimize oxidation?

A4: To minimize oxidation, DMTD should be stored as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). The storage area should be cool, dry, and dark. It is advisable to store the compound at reduced temperatures (e.g., in a refrigerator or freezer) to further slow down any potential degradation.

Q5: What solvents are recommended for dissolving DMTD to minimize oxidation during experiments?

A5: When preparing solutions of DMTD, it is crucial to use deoxygenated solvents. Solvents can be deoxygenated by bubbling a stream of an inert gas (argon or nitrogen) through them for an extended period or by using the freeze-pump-thaw technique. Common solvents for DMTD derivatives include ethanol (B145695), but the choice of solvent should be guided by the specific experimental requirements.[4][5] The pH of aqueous solutions can affect the stability and tautomeric form of DMTD, with the dithiol form being more predominant in acidic conditions.[2]

Troubleshooting Guide

Issue Probable Cause(s) Recommended Solution(s)
DMTD powder is yellow or discolored upon receipt or after storage. Oxidation due to exposure to air and/or light.Purify the DMTD by recrystallization. (See Experimental Protocol section for a detailed method). For future storage, ensure the container is properly sealed and flushed with an inert gas. Store in a cool, dark place.
A solution of DMTD becomes cloudy or forms a precipitate over a short period. Oxidation leading to the formation of insoluble disulfide polymers. Contamination of the solvent with water or exposure to air.Prepare fresh solutions immediately before use with deoxygenated solvents. If a solution must be stored, even for a short time, keep it under an inert atmosphere and in a sealed container. Consider adding a small amount of a compatible antioxidant.
Inconsistent results in experiments using DMTD. Use of partially oxidized DMTD. Degradation of DMTD in solution during the experiment.Always start with high-purity, preferably freshly recrystallized, DMTD. Monitor the stability of your DMTD solution throughout the experiment if possible. Run control experiments to assess the impact of potential degradation.
Difficulty dissolving DMTD in a chosen solvent. DMTD has moderate solubility in water and varying solubility in organic solvents. The dithione tautomer may have different solubility characteristics.Consult the literature for appropriate solvents for your specific DMTD derivative or application. Gentle heating and sonication under an inert atmosphere can aid dissolution. Ensure the solvent is of high purity and dry.

Quantitative Data Summary

While specific kinetic data on the degradation of DMTD under various conditions is not extensively available in the literature, the following table summarizes key stability-related parameters.

Parameter Value/Observation Significance for Stability Reference(s)
Melting Point 161-165 °CA lower or broader melting point range can indicate the presence of impurities, including oxidation products.[3]
Appearance White to yellowish crystalline powderDarker coloration suggests a higher level of oxidation.[3]
Solubility in Water (20°C) 20 g/LModerate solubility; aqueous solutions are susceptible to oxidation if not deoxygenated.[3]
pH Influence The tautomeric form is pH-dependent. The dithiol form is predominant in acidic pH, while the thiol-thiolate form is abundant at neutral pH.The reactivity and stability of DMTD can vary with the pH of the medium.[2]
Incompatible Materials Strong oxidizing agents, strong acids.Contact with these materials will lead to rapid degradation of DMTD.

Experimental Protocols

Protocol for Purification of DMTD by Recrystallization

This protocol describes the purification of DMTD to remove oxidized impurities.

  • Dissolution: In a flask equipped with a reflux condenser and a magnetic stirrer, dissolve the impure DMTD in a minimal amount of hot absolute ethanol.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The DMTD will start to crystallize. For maximum yield, the flask can be placed in an ice bath or a refrigerator for a few hours after it has reached room temperature.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified DMTD crystals under vacuum to remove all traces of the solvent.

  • Storage: Immediately transfer the dry, purified DMTD to a clean, dry container. Flush with an inert gas (argon or nitrogen), seal tightly, and store in a cool, dark, and dry place.

Protocol for Handling and Preparing DMTD Solutions

This protocol outlines the procedure for handling solid DMTD and preparing solutions while minimizing exposure to oxygen.

  • Inert Atmosphere Setup: All manipulations of solid DMTD and its solutions should be performed under an inert atmosphere. This can be achieved using a glovebox or a Schlenk line.

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas before use.

  • Solvent Degassing: Use a deoxygenated solvent. To deoxygenate, bubble argon or nitrogen through the solvent for at least 30 minutes.

  • Weighing and Transfer: If using a glovebox, weigh the DMTD directly into the reaction vessel. If using a Schlenk line, weigh the DMTD into a flask, seal it with a septum, and then purge the flask with an inert gas.

  • Dissolution: Add the deoxygenated solvent to the flask containing the DMTD using a cannula or a gas-tight syringe. Stir the mixture until the DMTD is fully dissolved.

  • Use and Storage of Solution: Use the freshly prepared solution immediately. If short-term storage is necessary, keep the solution under a positive pressure of an inert gas in a tightly sealed container.

Visualizations

experimental_workflow Experimental Workflow for Handling DMTD cluster_prep Preparation cluster_handling Handling cluster_storage Storage start Start dry_glassware Oven-Dry Glassware start->dry_glassware degas_solvent Degas Solvent (Ar or N2 Purge) start->degas_solvent store_solid Store Solid DMTD (Inert Atmosphere, Cool, Dark, Dry) inert_atm Cool Under Inert Atmosphere (Ar or N2) dry_glassware->inert_atm weigh_dmtd Weigh DMTD (Under Inert Atmosphere) inert_atm->weigh_dmtd dissolve Dissolve in Degassed Solvent degas_solvent->dissolve weigh_dmtd->dissolve experiment Perform Experiment dissolve->experiment store_solution Store Solution (Short-Term) (Inert Atmosphere, Sealed) experiment->store_solution signaling_pathway Anticancer Mechanisms of 1,3,4-Thiadiazole Derivatives cluster_pathways Cellular Pathways cluster_outcomes Cellular Outcomes cluster_apoptosis_details Apoptosis Regulation thiadiazole 1,3,4-Thiadiazole Derivatives pi3k_akt PI3K/AKT/mTOR Pathway thiadiazole->pi3k_akt Inhibition apoptosis Apoptosis Pathway thiadiazole->apoptosis Induction proliferation Inhibition of Cell Proliferation & Angiogenesis pi3k_akt->proliferation cell_death Induction of Apoptosis apoptosis->cell_death bax BAX Activation apoptosis->bax caspase Caspase-3 & Caspase-8 Activation apoptosis->caspase

References

Technical Support Center: 1,3,4-Thiadiazole-2,5-dithiol Scale-Up Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up production of 1,3,4-Thiadiazole-2,5-dithiol.

Troubleshooting Guide

Challenges in scaling up the synthesis of this compound often relate to reaction control, product purity, and safety. This guide addresses common issues in a question-and-answer format.

Issue 1: Low Yield and Purity

  • Question: We are experiencing a significant drop in yield and purity of this compound when moving from a lab-scale (grams) to a pilot-scale (kilograms) synthesis. What are the likely causes and how can we mitigate them?

  • Answer: Low yields and purity during scale-up can stem from several factors that are less prominent at the lab scale. Here's a systematic approach to troubleshooting this issue:

    • Inadequate Temperature Control: The reaction to form this compound is often exothermic. In larger reactors, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to localized "hot spots" where the temperature rises, promoting the formation of by-products and degradation of the desired product.

      • Solution: Implement a more robust cooling system for the reactor. Consider a staged addition of reagents to control the rate of reaction and heat generation. Continuous monitoring of the internal reaction temperature is crucial. A patent for a larger-scale production process suggests maintaining the temperature below 46°C during the addition of carbon disulfide and then heating to 65-85°C.[1]

    • Inefficient Mixing: As the reactor size increases, achieving homogeneous mixing of reactants becomes more challenging. Poor mixing can lead to localized areas of high reactant concentration, which can result in side reactions and incomplete conversion of starting materials.

      • Solution: Evaluate the design of your reactor's agitator and its speed. For the given reaction, which may involve solids and viscous intermediates, a high-torque mechanical stirrer is recommended. Baffles within the reactor can also improve mixing efficiency.

    • Impure Starting Materials: The quality of starting materials has a more significant impact at a larger scale. Impurities in hydrazine (B178648) hydrate (B1144303) or carbon disulfide can lead to the formation of unwanted by-products that are difficult to remove.

      • Solution: Ensure all starting materials meet stringent purity specifications before use. It is advisable to test the purity of each batch of raw materials.

    • Suboptimal Reaction Time: The optimal reaction time at a small scale may not be directly transferable to a larger scale due to differences in heat and mass transfer.

      • Solution: Monitor the reaction progress using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time for the scaled-up process.

Issue 2: Product Isolation and Purification Challenges

  • Question: We are struggling with the filtration and purification of the final this compound product at a larger scale. The product is a fine powder that clogs filters, and recrystallization is proving to be inefficient.

  • Answer: Isolating and purifying this compound on a large scale requires optimization of the work-up procedure.

    • Filtration Difficulties: The fine particulate nature of the product can indeed make filtration challenging.

      • Solution: Consider using a filter press or a centrifugal filter, which are better suited for handling large volumes of fine solids than standard laboratory filtration apparatus. Adjusting the pH of the solution before filtration can sometimes influence the particle size and improve filterability. The final step in a patented industrial process involves filtering the product after neutralization.[1]

    • Inefficient Recrystallization: Recrystallization, a common lab-scale purification technique, can be cumbersome and lead to significant product loss at an industrial scale.

      • Solution: Explore alternative purification methods such as anti-solvent precipitation. This involves dissolving the crude product in a suitable solvent and then adding an anti-solvent to precipitate the pure product. This method is often more scalable than recrystallization. Washing the filtered product with appropriate solvents can also help remove impurities. One patented process mentions washing the solid product with methyl alcohol after filtration.[2]

Issue 3: Safety Concerns

  • Question: What are the primary safety concerns we need to address when scaling up the production of this compound?

  • Answer: Safety is paramount during scale-up. The key hazards associated with this synthesis include:

    • Toxicity and Handling of Reactants: Hydrazine hydrate is toxic and corrosive, while carbon disulfide is highly flammable and toxic.

      • Solution: All handling of these chemicals should be conducted in a well-ventilated area, preferably within a closed system, using appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection.[3][4] An industrial production method specifies that hydrazine hydrate should be added in an inert nitrogen gas atmosphere.[1]

    • Hydrogen Sulfide (B99878) Gas Evolution: The reaction releases hydrogen sulfide (H₂S), a toxic and flammable gas.

      • Solution: The reactor must be equipped with a gas scrubber system to capture and neutralize the evolved H₂S. A sodium hydroxide (B78521) solution is effective for this purpose.[1]

    • Exothermic Reaction: As mentioned earlier, the reaction can be highly exothermic.

      • Solution: A robust temperature control system and an emergency cooling plan are essential to prevent a runaway reaction.

Frequently Asked Questions (FAQs)

Synthesis and Reaction Parameters

  • Q1: What is a common and scalable synthetic route for this compound?

    • A1: A widely used method involves the reaction of hydrazine hydrate with carbon disulfide in the presence of a base, such as sodium hydroxide or potassium hydroxide, followed by acidification.[1][5][6] A patented industrial process outlines cooling a sodium hydroxide solution, then mixing hydrazine hydrate, carbon disulfide, and the sodium hydroxide solution in a specific molar ratio. The resulting salt is then neutralized with an acid like sulfuric acid to yield the final product.[1]

  • Q2: What are the typical molar ratios of reactants for an industrial-scale synthesis?

  • Q3: What are the recommended temperature conditions for the reaction at scale?

    • A3: It is crucial to maintain a low temperature during the initial mixing of reactants to control the exothermic reaction. A patented process specifies dosing carbon disulfide in a way that the temperature does not exceed 46°C. After the addition is complete, the mixture is heated to 65-85°C for several hours to drive the reaction to completion.[1]

Product Characteristics and Stability

  • Q4: What is the expected appearance and melting point of this compound?

    • A4: It is typically a light yellow or tan powder.[7] Its melting point is in the range of 151-163°C.[7]

  • Q5: How stable is this compound and what are the recommended storage conditions?

    • A5: The compound is generally stable under normal conditions.[3] However, it is advisable to store it in a dry, cool, and well-ventilated place, away from heat, light, and incompatible materials such as strong oxidizing agents and strong acids.[3][4]

Quantitative Data Summary

The following table summarizes key quantitative data for the scale-up production of this compound, based on a patented industrial process.[1]

ParameterValueUnit
Hydrazine Hydrate230kg
Carbon Disulfide783kg
Sodium Hydroxide Solution (concentration not specified)--
Molar Ratio (Hydrazine Hydrate : Carbon Disulfide : Sodium Hydroxide)1 : 2.34 : 1.6-
Neutralizing Agent (5% Sulfuric Acid)7633kg
Initial Reaction Temperature (during CS₂ addition)< 46°C
Reaction Temperature (after CS₂ addition)65 - 85°C
Reaction Time6 - 12hours

Experimental Protocols

1. Laboratory-Scale Synthesis of this compound

This protocol is adapted from general synthetic methods for heterocyclic compounds.

  • Materials:

    • Hydrazine hydrate

    • Carbon disulfide

    • Potassium hydroxide

    • Ethanol

    • Hydrochloric acid (concentrated)

    • Deionized water

  • Procedure:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a gas outlet connected to a scrubber (containing sodium hydroxide solution), dissolve potassium hydroxide in ethanol.

    • Cool the solution in an ice bath.

    • Slowly add hydrazine hydrate to the cooled solution with stirring.

    • Add carbon disulfide dropwise from the dropping funnel, maintaining the temperature below 10°C.

    • After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

    • Heat the mixture to reflux and maintain for 4-6 hours.

    • Cool the reaction mixture to room temperature.

    • Slowly add concentrated hydrochloric acid to acidify the mixture to pH 1-2. A precipitate will form.

    • Filter the precipitate, wash with cold water, and then with a small amount of cold ethanol.

    • Dry the product under vacuum to obtain this compound.

2. Conceptual Industrial-Scale Production of this compound

This protocol is a conceptualization based on a patented industrial method.[1]

  • Equipment:

    • Jacketed glass-lined reactor with a high-torque agitator, temperature probes, and a port for inert gas blanketing.

    • Addition vessel for carbon disulfide.

    • Neutralization tank.

    • Filter press or centrifuge.

    • Vacuum dryer.

    • Gas scrubber system.

  • Procedure:

    • Charge the reactor with a pre-cooled aqueous solution of sodium hydroxide.

    • Purge the reactor with nitrogen gas.

    • Under the nitrogen atmosphere, feed hydrazine hydrate into the reactor.

    • Dose carbon disulfide into the reactor at a controlled rate, ensuring the internal temperature does not exceed 46°C by circulating coolant through the reactor jacket.

    • After the complete addition of carbon disulfide, heat the reaction mixture to 65-85°C and hold for 6-12 hours. Vent the evolved hydrogen sulfide gas to the scrubber.

    • Cool the reaction mass to 30°C.

    • Transfer the reaction mixture to the neutralization tank.

    • Slowly add a 5% sulfuric acid solution to the neutralization tank while maintaining the temperature at 30°C until the pH is acidic.

    • Filter the resulting solid product using a filter press.

    • Wash the filter cake with water.

    • Dry the product in a vacuum dryer.

Visualizations

Scale_Up_Challenges cluster_synthesis Synthesis Stage cluster_challenges Potential Challenges cluster_consequences Consequences start Lab-Scale Synthesis scale_up Scale-Up to Pilot/Industrial start->scale_up Increase in Volume and Scale heat Poor Heat Dissipation scale_up->heat mixing Inefficient Mixing scale_up->mixing purity Starting Material Impurity Impact scale_up->purity safety Handling of Hazardous Reagents & Gases scale_up->safety side_reactions Increased Side Reactions heat->side_reactions mixing->side_reactions purity->side_reactions safety_hazard Safety Hazards (e.g., Runaway Reaction) safety->safety_hazard low_yield Low Yield & Purity side_reactions->low_yield Troubleshooting_Workflow start Low Yield / Purity in Scale-Up check_temp Review Temperature Control System start->check_temp check_mixing Evaluate Agitator and Mixing Efficiency start->check_mixing check_reagents Analyze Purity of Starting Materials start->check_reagents check_time Optimize Reaction Time with In-Process Controls start->check_time solution_temp Improve Cooling, Staged Reagent Addition check_temp->solution_temp solution_mixing Upgrade Agitator, Add Baffles check_mixing->solution_mixing solution_reagents Implement Strict Raw Material QC check_reagents->solution_reagents solution_time Use HPLC to Monitor Reaction Completion check_time->solution_time

References

Technical Support Center: Analytical Detection of Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical detection of thiadiazole derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: My thiadiazole derivative has poor solubility in the mobile phase for HPLC analysis. What can I do?

A1: Poor aqueous solubility is a common issue with heterocyclic compounds like thiadiazoles.[1] Here are several approaches to address this:

  • Solvent Optimization: The solvent used to dissolve your compound (e.g., DMSO) can impact the assay. Ensure the final concentration of the solvent in your sample is low enough to not interfere with the analysis and to keep your compound soluble in the mobile phase.[1]

  • Mobile Phase Modification:

    • Organic Modifier: Gradually increase the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) in your mobile phase. This will increase the mobile phase's hydrophobicity, improving the solubility of nonpolar analytes.

    • pH Adjustment: The charge state of your thiadiazole derivative can significantly affect its solubility. Experiment with adjusting the pH of the aqueous portion of your mobile phase. Many thiadiazole derivatives contain ionizable groups.

  • Sample Preparation:

    • Use of Co-solvents: Prepare your sample in a stronger, water-miscible organic solvent (like DMSO or DMF) and then dilute it with the mobile phase. Be cautious to avoid precipitation of the analyte upon dilution.

  • Visual Inspection: Always visually inspect your prepared samples for any cloudiness or solid particles, which are signs of precipitation.[1]

Q2: I am observing unexpected peaks in my chromatogram when analyzing a newly synthesized thiadiazole derivative. How can I identify the source of these peaks?

A2: Unexpected peaks in a chromatogram can arise from several sources. A systematic approach is necessary to identify them:

  • Purity Confirmation: First, confirm the purity of your synthesized compound. Impurities from the synthesis or degradation products can appear as extra peaks.[1] Use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the chemical structure of your final product.[1]

  • Blank Injections:

    • Inject a "blank" sample containing only the solvent used to dissolve your compound. This will help identify peaks originating from the solvent itself.

    • Inject a blank mobile phase to check for contaminants from the HPLC system or the mobile phase components.

  • Degradation: Thiadiazole rings are generally stable; however, certain functional groups on your derivative could be unstable under specific experimental conditions (e.g., pH, temperature, light).[1] Re-analyzing a sample that has been subjected to the assay conditions can help determine if degradation is occurring.[1]

  • Mass Spectrometry (MS) Detection: If your HPLC system is coupled with a mass spectrometer (LC-MS), you can obtain mass-to-charge ratio (m/z) information for the unexpected peaks. This is a powerful tool for identifying impurities or degradation products.

Q3: My quantitative analysis of a thiadiazole derivative by HPLC-UV shows poor reproducibility. What are the potential causes?

A3: Poor reproducibility in quantitative HPLC analysis can be due to several factors. Here's a troubleshooting guide:

  • System Suitability: Before running your samples, always perform a system suitability test to ensure the HPLC system is performing correctly. Key parameters to check include retention time precision, peak area precision, and tailing factor.

  • Sample Preparation: Inconsistent sample preparation is a major source of variability. Ensure that your sample weighing, dilution, and filtration steps are precise and consistent for all samples.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. Inadequate equilibration can lead to drifting retention times and peak areas.

  • Flow Rate and Temperature Stability: Small variations in the mobile phase flow rate and column temperature can affect retention times and peak areas. Ensure your HPLC pump is delivering a stable flow and the column oven is maintaining a consistent temperature.[2]

  • Detector Wavelength: Verify that the UV detector is set to the optimal wavelength for your thiadiazole derivative (the λmax). Small deviations from the λmax can lead to larger variations in response.

Troubleshooting Guides

HPLC Method Development for Thiadiazole Derivatives
Problem Possible Cause(s) Suggested Solution(s)
Poor peak shape (tailing or fronting) - Secondary interactions with the stationary phase.- Column overload.- Inappropriate mobile phase pH.- Use a mobile phase additive like trifluoroacetic acid (TFA) to mask silanol (B1196071) groups.- Reduce the sample concentration.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Co-elution of peaks - Insufficient separation power of the mobile phase or column.- Optimize the mobile phase composition (gradient elution may be necessary).- Try a different stationary phase (e.g., C8 instead of C18, or a phenyl column).- Adjust the column temperature.
Drifting retention times - Inadequate column equilibration.- Changes in mobile phase composition.- Column temperature fluctuations.- Increase the column equilibration time.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a stable temperature.
Low sensitivity - Low UV absorbance of the analyte at the selected wavelength.- Low concentration of the analyte.- Determine the λmax of the thiadiazole derivative using a UV-Vis spectrophotometer and set the detector to this wavelength.- Concentrate the sample if possible.- Consider using a more sensitive detector like a mass spectrometer (LC-MS).
Spectroscopic Analysis (UV-Vis, NMR, FT-IR)
Problem Possible Cause(s) Suggested Solution(s)
UV-Vis: Broad or poorly defined absorption peaks - Sample aggregation.- Presence of impurities.- Use a different solvent or adjust the concentration.- Purify the sample using techniques like recrystallization or chromatography.
NMR: Complex or uninterpretable spectra - Presence of multiple isomers or conformers.- Sample degradation.- Paramagnetic impurities.- Run the NMR at different temperatures to see if the peaks sharpen.- Re-purify the sample.- Check for and remove any metal contaminants.
FT-IR: Overlapping peaks in the fingerprint region - Complex molecular structure with many vibrational modes.- Use computational methods (like DFT) to help assign vibrational frequencies.- Compare the spectrum to known thiadiazole derivatives with similar structures.

Experimental Protocols

General Protocol for Purity Analysis of Thiadiazole Derivatives by RP-HPLC

This protocol provides a general starting point for developing an HPLC method for the purity analysis of thiadiazole derivatives.[2]

1. Instrumentation:

  • A standard HPLC or UPLC system equipped with a pump, autosampler, column oven, and UV detector.[2]

2. Chromatographic Conditions:

Parameter Typical Conditions Considerations
Column C18 or C8, 250 mm x 4.6 mm, 5 µmChoice depends on the hydrophobicity of the analyte.
Mobile Phase A: Water with 0.1% TFA or Formic AcidB: Acetonitrile or MethanolGradient elution is often required for complex samples.
Flow Rate 1.0 mL/minAdjust for optimal separation and run time.
Column Temperature 25-40 °CHigher temperatures can improve peak shape but may degrade the analyte.
Detection Wavelength Determined by the UV spectrum of the compound (typically 250-370 nm)Scan for λmax for best sensitivity.
Injection Volume 10-20 µLCan be adjusted based on sample concentration.

3. Sample Preparation:

  • Accurately weigh a suitable amount of the thiadiazole derivative.

  • Dissolve the sample in a suitable solvent (e.g., DMSO, Methanol, or Acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (solvent) to ensure no system contamination.

  • Inject the prepared sample solution.

  • Integrate all peaks in the chromatogram.

  • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Method Validation Workflow

Analytical methods for thiadiazole derivatives, especially for pharmaceutical applications, must be validated according to ICH guidelines.[3][4]

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Finalization Dev Develop Initial Method Opt Optimize Parameters (Mobile Phase, Column, etc.) Dev->Opt Spec Specificity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD Limit of Detection (LOD) Prec->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Rob Robustness LOQ->Rob Doc Documentation & Reporting Rob->Doc PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates & Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activates/Inhibits Thiadiazole Thiadiazole Derivative Thiadiazole->Akt Inhibits Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Regulates

References

Resolving impurities in the synthesis of 1,3,4-Thiadiazole-2,5-dithiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1,3,4-Thiadiazole-2,5-dithiol. The information is tailored for researchers, scientists, and drug development professionals to help resolve impurities and other synthesis-related issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and established method for synthesizing this compound is the reaction of hydrazine (B178648) with carbon disulfide in the presence of a base, typically an alkali hydroxide (B78521) like potassium hydroxide or sodium hydroxide.[1][2] This reaction proceeds through the formation of a dithiocarbazate intermediate, which then cyclizes to form the desired product.

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors. Inefficient cyclization of the dithiocarbazate intermediate is a common issue. To address this, consider using alternative dehydrating agents like polyphosphoric acid (PPA) which can lead to cleaner reactions and higher yields.[3] Additionally, harsh reaction conditions such as excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials or the product.[3] Maintaining the lowest effective temperature and monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help optimize the yield.[3]

Q3: The final product has an off-color (e.g., yellow or brown) instead of the expected pale-yellow or white. What is the likely cause and how can I obtain a purer product?

A3: An off-color in the final product often indicates the presence of impurities. One of the common side reactions in the synthesis of thiocarbohydrazide (B147625), a related compound, is the formation of elemental sulfur, which can impart a yellow color.[4] The formation of polymeric or tar-like byproducts due to harsh acidic conditions and high temperatures can also contribute to discoloration.[3] To obtain a purer, less colored product, it is crucial to control the reaction temperature and consider using milder reaction conditions. Purification of the crude product is essential. Recrystallization from a suitable solvent, such as ethanol (B145695) or an ethanol-water mixture, is a common and effective method to remove colored impurities.[5][6]

Q4: I am observing the formation of insoluble byproducts in my reaction mixture. What are these and how can I prevent them?

A4: Insoluble byproducts can include elemental sulfur and polymeric materials.[3][4] The formation of these impurities is often favored by high temperatures and uncontrolled reaction conditions. To minimize their formation, it is recommended to maintain a controlled temperature throughout the reaction and to use a suitable solvent to ensure the solubility of reactants and intermediates.[3] Efficient stirring is also important to ensure homogeneity and prevent localized overheating.

Q5: What are the best practices for purifying crude this compound?

A5: The most common and effective method for purifying this compound is recrystallization.[5][6] Ethanol, or a mixture of ethanol and water, is frequently used as the recrystallization solvent.[5] The process typically involves dissolving the crude product in the hot solvent and then allowing it to cool slowly to form crystals, leaving the impurities dissolved in the mother liquor. The purity of the recrystallized product can be assessed by its melting point and analytical techniques such as NMR and IR spectroscopy.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction or decomposition of product.Monitor reaction progress with TLC. Optimize reaction time and temperature. Consider using a milder cyclizing agent like polyphosphoric acid.[3]
Poor solubility of starting materials.Use a co-solvent to improve solubility. Ensure efficient stirring.[3]
Off-Color Product (Yellow/Brown) Presence of elemental sulfur or polymeric byproducts.Purify the crude product by recrystallization from ethanol or an ethanol-water mixture.[5][6] Control reaction temperature to minimize side reactions.[3][4]
Insoluble Byproducts Formation of elemental sulfur or polymers.Maintain strict temperature control. Ensure adequate stirring and proper solvent selection to maintain solubility.[3]
Difficulty in Product Isolation Product is oily or does not precipitate.Ensure the reaction medium is sufficiently acidified during workup to precipitate the product. Try adding a non-polar co-solvent to induce precipitation.
Inconsistent Results Variations in reagent quality or reaction conditions.Use high-purity starting materials. Standardize all reaction parameters, including temperature, time, and stirring speed.

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on common literature methods.[1][2]

Materials:

  • Hydrazine hydrate (B1144303)

  • Carbon disulfide

  • Potassium hydroxide (or Sodium hydroxide)

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide in absolute ethanol.

  • Cool the solution in an ice bath.

  • Slowly add hydrazine hydrate to the cooled solution with continuous stirring.

  • To this mixture, add carbon disulfide dropwise while maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • The reaction mixture is then refluxed for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • After reflux, cool the mixture to room temperature.

  • Acidify the reaction mixture with concentrated hydrochloric acid to a pH of 1-2 to precipitate the crude product.

  • Filter the precipitate, wash it thoroughly with distilled water, and dry it under vacuum.

  • Purify the crude product by recrystallization from ethanol.

Visualizing the Synthesis and Troubleshooting

Synthesis Pathway

Synthesis_Pathway Hydrazine Hydrazine Dithiocarbazate Intermediate Dithiocarbazate Intermediate Hydrazine->Dithiocarbazate Intermediate + Carbon Disulfide + Base Carbon Disulfide Carbon Disulfide Carbon Disulfide->Dithiocarbazate Intermediate Base (KOH) Base (KOH) Base (KOH)->Dithiocarbazate Intermediate This compound This compound Dithiocarbazate Intermediate->this compound Cyclization (Heat)

Caption: Synthetic route to this compound.

Troubleshooting Logic

Troubleshooting_Workflow cluster_synthesis Synthesis Issue cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Decomposition Product Decomposition Low_Yield->Decomposition Impure_Product Impure Product (Off-color) Impure_Product->Decomposition Side_Reactions Side Reactions Impure_Product->Side_Reactions Optimize_Conditions Optimize Temp/Time Incomplete_Reaction->Optimize_Conditions Decomposition->Optimize_Conditions Use_Milder_Reagents Use Milder Reagents Decomposition->Use_Milder_Reagents Recrystallize Recrystallize Product Side_Reactions->Recrystallize Side_Reactions->Use_Milder_Reagents

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Enhancing the Performance of Thiadiazole-Based Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation of thiadiazole-based corrosion inhibitors.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may arise during your corrosion inhibition studies.

Problem Potential Cause(s) Recommended Solution(s)
Low Inhibition Efficiency - Inhibitor Concentration: The concentration of the thiadiazole derivative may be too low to form a stable protective film on the metal surface.[1][2] - Molecular Structure: The specific functional groups on the thiadiazole ring may not be optimal for the given metal and corrosive environment. Electron-donating groups generally enhance inhibition.[3] - Experimental Conditions: Temperature, pH, and the presence of other ions can significantly influence inhibitor performance.[2][4] - Inhibitor Solubility: Poor solubility of the inhibitor in the corrosive medium can limit its effectiveness.- Optimize Concentration: Perform a concentration study to determine the optimal inhibitor concentration. Inhibition efficiency typically increases with concentration up to a critical point.[2][5] - Modify Molecular Structure: Consider synthesizing derivatives with electron-donating groups (e.g., -NH2, -OH, -OCH3) or increasing the number of adsorption centers (N, S atoms).[3] - Control Experimental Parameters: Ensure that the experimental conditions (temperature, pH) are controlled and relevant to the intended application.[4][6] - Improve Solubility: Use a co-solvent or modify the inhibitor structure to enhance its solubility in the test solution.
Inconsistent or Irreproducible Results - Surface Preparation: Inconsistent preparation of the metal specimen surface can lead to variations in corrosion rates.[7] - Stabilization Time: Insufficient time for the open circuit potential (OCP) to stabilize before electrochemical measurements can lead to erroneous data.[8] - Solution Contamination: Contaminants in the corrosive medium or on the glassware can interfere with the inhibition process.- Standardize Surface Preparation: Follow a consistent and standardized procedure for polishing and cleaning the metal specimens before each experiment.[7] - Ensure OCP Stability: Allow the system to stabilize for a sufficient period (typically 30-60 minutes) until a stable OCP is reached before starting any electrochemical measurements.[8] - Maintain Cleanliness: Use high-purity reagents and thoroughly clean all glassware to avoid contamination.
Potentiodynamic Polarization Curve Issues - Noisy Data: High levels of noise in the polarization curve can obscure the Tafel regions. - Undefined Tafel Regions: Difficulty in extrapolating linear Tafel regions to determine corrosion current density (Icorr).[8]- Check alectrical Connections: Ensure all electrical connections in the electrochemical cell are secure. - Optimize Scan Rate: A slower scan rate may help in defining the Tafel slopes more clearly. However, very slow rates can alter the electrode surface.[8]
Electrochemical Impedance Spectroscopy (EIS) Data Problems - Scattered Data Points: Data points in the Nyquist or Bode plots are scattered and do not form a clear semicircle or defined trend. - Drifting Impedance: The impedance spectrum changes over time, indicating an unstable system.- Ensure System Stability: Verify that the OCP is stable before and during the EIS measurement. - Check Cell Setup: Ensure the reference electrode is properly positioned and that there are no gas bubbles on the electrode surface. - Reduce External Noise: Shield the electrochemical setup from external electromagnetic interference.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which thiadiazole derivatives inhibit corrosion?

A1: Thiadiazole derivatives primarily inhibit corrosion by adsorbing onto the metal surface, forming a protective film.[1][9] This film acts as a barrier, isolating the metal from the corrosive environment. The adsorption process is facilitated by the presence of heteroatoms (nitrogen and sulfur) and π-electrons in the thiadiazole ring, which can form coordinate bonds with the vacant d-orbitals of the metal.[3][5]

Q2: How does the molecular structure of a thiadiazole derivative affect its inhibition performance?

A2: The molecular structure plays a crucial role. The presence of electron-donating groups (like -NH2, -OH, -OCH3) increases the electron density on the molecule, enhancing its ability to adsorb onto the metal surface and thereby increasing inhibition efficiency.[3] Conversely, electron-withdrawing groups (like -NO2, -COOH) can decrease inhibition efficiency.[3] The size and planarity of the molecule also influence its surface coverage.

Q3: My inhibition efficiency decreases at higher temperatures. Is this normal?

A3: Yes, this is a common observation. An increase in temperature can lead to the desorption of the inhibitor molecules from the metal surface, reducing the protective film's stability and thus decreasing the inhibition efficiency.[1][2] This behavior is characteristic of physisorption (physical adsorption).

Q4: What are the essential experimental techniques to evaluate the performance of a new thiadiazole-based inhibitor?

A4: A comprehensive evaluation typically involves a combination of techniques:

  • Weight Loss Method: A simple and direct method to determine the average corrosion rate over a long period.[7][8]

  • Potentiodynamic Polarization: A rapid electrochemical technique that provides information on the corrosion rate (Icorr), corrosion potential (Ecorr), and the inhibitor's mechanism (anodic, cathodic, or mixed-type).[8]

  • Electrochemical Impedance Spectroscopy (EIS): A non-destructive technique that gives detailed insights into the corrosion mechanism, including the properties of the protective film and the charge transfer resistance.[8]

Q5: How do I determine if my inhibitor is an anodic, cathodic, or mixed-type inhibitor?

A5: This can be determined from potentiodynamic polarization curves. If the corrosion potential (Ecorr) shifts significantly in the positive direction in the presence of the inhibitor, it is considered an anodic inhibitor. If Ecorr shifts significantly in the negative direction, it is a cathodic inhibitor. If there is only a small change in Ecorr, the inhibitor is classified as a mixed-type, affecting both anodic and cathodic reactions.[1]

Quantitative Data Summary

The following tables summarize key performance data for various thiadiazole derivatives from the literature.

Table 1: Inhibition Efficiency of Various Thiadiazole Derivatives

InhibitorMetalCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Reference
2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazoleMild Steel0.5 M H2SO40.002 M25>90[10][11]
2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazoleMild Steel0.5 M H2SO40.002 M25~85[10][11]
5,5’-(1,4-phenylene)bis(N-phenyl-1,3,4-thiadiazol-2-amine)Mild Steel1 M HCl0.5 mM3094[12]
1-phenyl-3-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl) thioureaN80 Carbon SteelSupercritical CO2Not SpecifiedNot Specified99.58[13]
2,5-dimercapto-1,3,4-thiadiazoleMild SteelDilute H2SO4Not SpecifiedNot SpecifiedIncreased with concentration[1]

Table 2: Effect of Temperature on Inhibition Efficiency

InhibitorMetalCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Reference
5,5’-(1,4-phenylene)bis(N-phenyl-1,3,4-thiadiazol-2-amine)Mild Steel1 M HCl0.5 mM3094[12]
40Decreased[12]
50Decreased[12]
60Decreased[12]
2-amino-1,3,4-thiadiazole derivativesMild Steel20% Formic AcidNot Specified30-60Decreased with increasing temp.[2]

Experimental Protocols

Weight Loss Measurement
  • Specimen Preparation: Cut metal specimens to a specific size, polish the surface with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.

  • Initial Weighing: Accurately weigh the prepared specimens to the nearest 0.1 mg.

  • Immersion: Immerse the specimens in the corrosive solution with and without the inhibitor at a specified temperature for a set duration.

  • Cleaning: After the immersion period, remove the specimens, and clean them to remove corrosion products according to standard procedures (e.g., ASTM G1).[8]

  • Final Weighing: Wash the cleaned specimens with distilled water, dry, and re-weigh them.

  • Calculation: Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following formulas:

    • CR = (Weight Loss) / (Surface Area × Time)

    • IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate without inhibitor and CR_inh is the corrosion rate with inhibitor.

Electrochemical Measurements (Potentiodynamic Polarization & EIS)
  • Electrochemical Cell Setup: Use a standard three-electrode cell containing the working electrode (metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).[7]

  • Solution Preparation: Fill the cell with the corrosive solution (with or without the inhibitor).

  • Open Circuit Potential (OCP) Stabilization: Immerse the electrodes in the solution and allow the OCP to stabilize for approximately 30-60 minutes.[8]

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz) at the OCP.

    • Record the impedance data and analyze it using Nyquist and Bode plots to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).

    • Calculate IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100

  • Potentiodynamic Polarization:

    • Scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a constant scan rate (e.g., 1 mV/s).[8]

    • Plot the logarithm of the current density versus the potential.

    • Extrapolate the linear Tafel regions to determine the corrosion current density (Icorr).

    • Calculate IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] × 100

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_weight_loss Weight Loss Method cluster_electrochem Electrochemical Methods Start Start Prep_Specimen Prepare Metal Specimen (Polish, Clean, Dry) Start->Prep_Specimen Prep_Solution Prepare Corrosive Solution (with/without Inhibitor) Start->Prep_Solution Weigh_Initial Initial Weighing Prep_Specimen->Weigh_Initial Setup_Cell Setup 3-Electrode Cell Prep_Specimen->Setup_Cell Immerse Immerse Specimen Prep_Solution->Immerse Prep_Solution->Setup_Cell Weigh_Initial->Immerse Clean_Post Clean & Dry Specimen Immerse->Clean_Post Weigh_Final Final Weighing Clean_Post->Weigh_Final Calculate_WL Calculate Corrosion Rate & IE% Weigh_Final->Calculate_WL End End Calculate_WL->End Stabilize_OCP Stabilize OCP Setup_Cell->Stabilize_OCP Run_EIS Run EIS Stabilize_OCP->Run_EIS Run_Polarization Run Potentiodynamic Polarization Run_EIS->Run_Polarization Analyze_Electrochem Analyze Data & Calculate IE% Run_Polarization->Analyze_Electrochem Analyze_Electrochem->End

Caption: General experimental workflow for evaluating corrosion inhibitors.

Mechanism_of_Action Metal Metal Surface Adsorption Adsorption of Inhibitor on Metal Surface Metal->Adsorption Corrosive_Env Corrosive Environment (e.g., Acid Solution) Corrosive_Env->Metal Corrosion Attack Inhibitor Thiadiazole Inhibitor Molecule (Contains N, S, π-electrons) Inhibitor->Adsorption Protective_Film Formation of a Protective Film Adsorption->Protective_Film Protective_Film->Metal Blocks Active Sites Protective_Film->Corrosive_Env Barrier Effect Corrosion_Mitigation Corrosion Mitigation Protective_Film->Corrosion_Mitigation

References

Validation & Comparative

A Comparative Guide to 1,3,4-Thiadiazole-2,5-dithiol and Other Heterocyclic Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of materials science and corrosion prevention, heterocyclic compounds are pivotal in safeguarding metallic substrates from degradation. Among these, 1,3,4-thiadiazole-2,5-dithiol (B7761095) (also known as DMTD or bismuthiol) has emerged as a highly effective corrosion inhibitor. This guide provides an objective comparison of DMTD's performance against other notable heterocyclic corrosion inhibitors, supported by experimental data, detailed protocols, and visual workflows to aid in research and development.

Data Presentation: Performance Comparison of Heterocyclic Corrosion Inhibitors

The following tables summarize the quantitative data on the inhibition efficiency of this compound and other heterocyclic inhibitors on different metal surfaces. It is crucial to note that the experimental conditions, such as the corrosive medium, inhibitor concentration, and temperature, significantly influence the inhibition efficiency.

Table 1: Corrosion Inhibition Efficiency on Copper

InhibitorCorrosive MediumConcentrationInhibition Efficiency (%)Reference
This compound (DMTD) 0.1 M NaCl10⁻² M97[1]
This compound (DMTD) 0.5 M HCl80 x 10⁻⁵ M84.1[2]
Benzotriazole (B28993) (BTA)Deionized Water1000 ppm>80 (on Cu-Ag alloy)[3][4]
2,5-bis(dodecyldithiazole) thiadiazole (BDDT)O/W Emulsion-89.01[5]
2,5-bis(n-octyldithiazole) thiadiazole (EDD)O/W Emulsion-83.95[5]
Methyl benzotriazole derivatives (MBD)O/W Emulsion-76.39[5]

Table 2: Corrosion Inhibition Efficiency on Mild Steel/Carbon Steel

InhibitorCorrosive MediumConcentrationInhibition Efficiency (%)Reference
5-amino-1,3,4-thiadiazole-2-thiol (5-ATT) 1 M HCl10⁻³ M94.18[6]
2-(1,3,4-thiadiazole-2-yl)pyrrolidine (2-TP) 1 M HCl0.5 mM94.6[7]
N,N-dihydroxyethyl-(5-methyl-[8][9][10] thiadiazol-2-sulfur)-carbonyl acetamide (B32628) (TSCA)1 M HCl40 mg/L>96[11]
2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole0.5 M H₂SO₄0.002 M~90[12]
2-amino-5-ethyl-1,3,4-thiadiazole (AETD)3 M H₂SO₄-98 (Weight Loss), 87 (Polarization)[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of corrosion inhibition studies. The following are outlines of standard experimental protocols used to evaluate the performance of corrosion inhibitors.

Weight Loss Method (Gravimetric)

This is a fundamental and widely used method for determining corrosion rates and inhibitor efficiency.[14] The procedure is standardized by ASTM G1.[15]

a. Specimen Preparation:

  • Metal specimens (coupons) of known dimensions and surface area are prepared.

  • The surfaces are abraded with silicon carbide paper of various grades (e.g., 240 to 1200 grit), rinsed with distilled water and a solvent like acetone, and then dried.[4]

  • The initial weight of each specimen is accurately measured and recorded.

b. Exposure:

  • The pre-weighed specimens are immersed in the corrosive solution with and without the inhibitor for a specified period.

  • The temperature and other environmental conditions are maintained constant throughout the test.

c. Cleaning and Re-weighing:

  • After the exposure period, the specimens are removed, and the corrosion products are cleaned off according to ASTM G1 procedures, which may involve chemical or mechanical cleaning.[15]

  • The cleaned specimens are then rinsed, dried, and re-weighed.

d. Calculation of Inhibition Efficiency (IE%):

  • The weight loss is calculated, and the corrosion rate is determined.

  • The inhibition efficiency is calculated using the formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 Where W₀ is the weight loss in the absence of the inhibitor, and Wᵢ is the weight loss in the presence of the inhibitor.

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type. The procedure is guided by standards such as ASTM G59.[9][16]

a. Electrochemical Cell Setup:

  • A standard three-electrode cell is used, consisting of the metal specimen as the working electrode, a platinum or graphite (B72142) counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).[10][17]

  • The cell is filled with the test solution (with and without inhibitor).

b. Measurement:

  • The open-circuit potential (OCP) is allowed to stabilize.

  • A potential scan is applied at a slow, constant rate (e.g., 0.6 V/h) in both the anodic and cathodic directions relative to the OCP.[9]

  • The resulting current is measured.

c. Data Analysis:

  • The polarization curve (log of current density vs. potential) is plotted.

  • The corrosion current density (i_corr) is determined by extrapolating the Tafel slopes of the anodic and cathodic curves to the corrosion potential (E_corr).

  • The inhibition efficiency is calculated using: IE% = [(i_corr(blank) - i_corr(inhibitor)) / i_corr(blank)] x 100

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion mechanism and the properties of the protective inhibitor film.[8][18]

a. Electrochemical Cell Setup:

  • The setup is the same as for potentiodynamic polarization.[8]

b. Measurement:

  • After the OCP stabilizes, a small amplitude sinusoidal AC potential (e.g., 10 mV) is applied to the working electrode over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[4][8]

  • The impedance of the system is measured at each frequency.

c. Data Analysis:

  • The data is typically represented as Nyquist and Bode plots.

  • An equivalent electrical circuit is used to model the electrochemical interface and extract parameters such as the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl).

  • The inhibition efficiency is calculated from the charge transfer resistance values: IE% = [(R_ct(inhibitor) - R_ct(blank)) / R_ct(inhibitor)] x 100

Mandatory Visualization

The following diagrams illustrate the typical workflow for evaluating corrosion inhibitors and the proposed mechanism of action for this compound.

Experimental_Workflow cluster_prep 1. Preparation cluster_testing 2. Corrosion Testing cluster_analysis 3. Analysis & Evaluation prep_specimen Specimen Preparation (Polishing, Cleaning) weight_loss Weight Loss (Gravimetric) prep_specimen->weight_loss potentiodynamic Potentiodynamic Polarization prep_specimen->potentiodynamic eis Electrochemical Impedance Spectroscopy (EIS) prep_specimen->eis prep_solution Solution Preparation (Corrosive Medium +/- Inhibitor) prep_solution->weight_loss prep_solution->potentiodynamic prep_solution->eis calc_cr Calculate Corrosion Rate & Inhibition Efficiency weight_loss->calc_cr surface_analysis Surface Characterization (SEM, XPS) weight_loss->surface_analysis potentiodynamic->calc_cr potentiodynamic->surface_analysis eis->calc_cr eis->surface_analysis mechanism Determine Inhibition Mechanism calc_cr->mechanism surface_analysis->mechanism

Caption: General experimental workflow for corrosion inhibitor evaluation.

Inhibition_Mechanism cluster_inhibitor Inhibitor Molecule cluster_surface Metal Surface cluster_interaction Inhibition Process dmtd This compound (DMTD) heteroatoms Heteroatoms (S, N) dmtd->heteroatoms contain adsorption Adsorption of DMTD on Metal Surface heteroatoms->adsorption coordinate with metal Metal Substrate (e.g., Copper, Steel) active_sites Active Corrosion Sites metal->active_sites active_sites->adsorption protective_film Formation of a Protective Film adsorption->protective_film corrosion_prevention Corrosion Prevention protective_film->corrosion_prevention

Caption: Proposed mechanism of corrosion inhibition by this compound.

References

A Comparative Analysis of the Antioxidant Activity of Thiadiazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiadiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, exists in four isomeric forms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole (B1197879). These scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological properties. This guide provides a comparative analysis of the antioxidant activity of these isomers, with a focus on derivatives of the most extensively studied 1,3,4-thiadiazole core. The antioxidant potential is a key area of investigation for developing treatments for conditions associated with oxidative stress.[1]

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to scavenge 50% of free radicals in an assay. A lower IC50 value indicates greater antioxidant activity. The following table summarizes the IC50 values for several thiadiazole derivatives from various in vitro antioxidant assays.

IsomerCompoundAssayIC50 Value (µM)Reference CompoundIC50 Value (µM)
1,3,4-ThiadiazoleTZD 5DPPH27.50Ascorbic Acid29.2
1,3,4-ThiadiazoleTZD 3DPPH28.00Ascorbic Acid29.2
1,3,4-ThiadiazoleThiol derivative (T3)DPPH53 ± 6--
1,3,4-ThiadiazoleThiol derivative (T3)ABTS23 ± 2--
1,3,4-ThiadiazoleAnalogue D-16DPPH22.3Ascorbic Acid111.6

Note: The data presented indicates that specific 1,3,4-thiadiazole derivatives, such as TZD 3 and TZD 5, exhibit promising antioxidant activity, comparable to or even slightly better than the standard antioxidant ascorbic acid under the tested conditions.[1][2] Thiol-substituted 1,3,4-thiadiazoles have also demonstrated potent radical scavenging abilities in both DPPH and ABTS assays.[3] It is important to note that IC50 values can vary between studies due to differences in experimental conditions.[1]

While research has predominantly focused on the 1,3,4-thiadiazole isomer, other isomers are also reported to possess antioxidant properties, though quantitative comparative data is limited.

Experimental Protocols: Key Antioxidant Assays

The data cited in this guide is primarily derived from common in vitro antioxidant capacity assays. The following are detailed methodologies for these key experiments.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, leading to its neutralization. This is observed as a color change from violet to yellow, which is measured spectrophotometrically.[1]

Principle: The reduction of the DPPH radical is monitored by the decrease in its absorbance at approximately 517 nm.[1]

Reagents:

  • DPPH solution (e.g., 0.1 mM) in methanol (B129727) or ethanol (B145695).[1][2]

  • Test compounds (thiadiazole derivatives) and a standard antioxidant (e.g., Ascorbic Acid) dissolved in a suitable solvent like DMSO or methanol to prepare stock solutions of varying concentrations.[1][2]

General Procedure:

  • A specific volume of the test compound or standard solution at various concentrations is added to a fixed volume of the DPPH solution.[1][2]

  • The mixture is shaken vigorously and incubated at room temperature in the dark for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured using a spectrophotometer at 517 nm against a blank.[1]

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(ngcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted">

    Acontrol\text{A}{\text{control}}Acontrol​
    - ngcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted">
    Asample\text{A}{\text{sample}}Asample​
    ) / ngcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted">
    Acontrol\text{A}{\text{control}}Acontrol​
    ] x 100 Where ngcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted">
    Acontrol\text{A}{\text{control}}Acontrol​
    is the absorbance of the DPPH solution without the sample, and ngcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted">
    Asample\text{A}{\text{sample}}Asample​
    is the absorbance with the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (

ABTS+\text{ABTS}^{\cdot+}ABTS⋅+
). The reduction of the blue-green
ABTS+\text{ABTS}^{\cdot+}ABTS⋅+
to its colorless neutral form is monitored spectrophotometrically.

Principle: The decolorization of the pre-formed

ABTS+\text{ABTS}^{\cdot+}ABTS⋅+
radical cation is measured by the decrease in its absorbance at approximately 734 nm.[1]

Reagents:

  • ABTS solution (e.g., 7 mM).[1]

  • Potassium persulfate solution (e.g., 2.45 mM) to generate the ABTS radical cation.[1]

  • Test compounds and a standard (e.g., Trolox or Ascorbic Acid) in appropriate solvents.

General Procedure:

  • The

    ABTS+\text{ABTS}^{\cdot+}ABTS⋅+
    solution is prepared by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • The

    ABTS+\text{ABTS}^{\cdot+}ABTS⋅+
    solution is then diluted with a suitable solvent (e.g., ethanol or phosphate (B84403) buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • A specific volume of the test compound or standard solution at various concentrations is added to a fixed volume of the diluted

    ABTS+\text{ABTS}^{\cdot+}ABTS⋅+
    solution.

  • The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).

  • The percentage of inhibition is calculated using a similar formula to the DPPH assay, and the IC50 value is determined.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (

Fe3+\text{Fe}^{3+}Fe3+
) to ferrous iron (
Fe2+\text{Fe}^{2+}Fe2+
). The reduction is detected by the formation of a colored complex with a reagent, typically 2,4,6-tripyridyl-s-triazine (TPTZ).

Principle: The change in absorbance due to the formation of the ferrous-TPTZ complex is measured spectrophotometrically at a wavelength of around 593 nm.

Reagents:

  • FRAP reagent: a mixture of acetate (B1210297) buffer (pH 3.6), TPTZ solution in HCl, and

    FeCl36H2O\text{FeCl}_3 \cdot 6\text{H}_2\text{O}FeCl3​⋅6H2​O
    solution.

  • Test compounds and a standard (e.g.,

    FeSO47H2O\text{FeSO}_4 \cdot 7\text{H}_2\text{O}FeSO4​⋅7H2​O
    or Trolox).

General Procedure:

  • The FRAP reagent is freshly prepared and warmed to 37°C.

  • A small volume of the test compound or standard solution is added to the FRAP reagent.

  • The absorbance is measured at 593 nm after a specified incubation time at 37°C.

  • The antioxidant capacity is determined by comparing the change in absorbance of the sample with that of a standard curve prepared with a known concentration of ferrous ions or Trolox.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of radical scavenging by antioxidants and a typical experimental workflow for screening antioxidant activity.

Radical_Scavenging_Mechanism Free Radical (R•) Free Radical (R•) Stable Molecule (R-H) Stable Molecule (R-H) Free Radical (R•)->Stable Molecule (R-H) H• donation Antioxidant Radical (A•) Antioxidant Radical (A•) Antioxidant (A-H) Antioxidant (A-H) Antioxidant (A-H)->Antioxidant Radical (A•) H• donation

Caption: General mechanism of hydrogen atom donation by an antioxidant to a free radical.

Antioxidant_Screening_Workflow cluster_prep Preparation cluster_assay In Vitro Assays cluster_analysis Data Analysis Sample_Prep Prepare Thiadiazole Isomer Solutions Incubation Mix Samples with Reagents & Incubate Sample_Prep->Incubation Reagent_Prep Prepare Assay Reagents (DPPH, ABTS, etc.) Reagent_Prep->Incubation Measurement Measure Absorbance (Spectrophotometry) Incubation->Measurement Calc_Inhibition Calculate % Inhibition Measurement->Calc_Inhibition Calc_IC50 Determine IC50 Values Calc_Inhibition->Calc_IC50 Comparison Compare Activities Calc_IC50->Comparison

Caption: Experimental workflow for in vitro antioxidant activity screening.

References

A Comparative Analysis of the Biological Activities of 1,3,4-Thiadiazoles and 1,3,4-Oxadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the five-membered heterocyclic rings, 1,3,4-thiadiazole (B1197879) and 1,3,4-oxadiazole (B1194373), have garnered significant attention due to their wide spectrum of pharmacological activities.[1][2][3] These two scaffolds are considered bioisosteres, where the substitution of an oxygen atom in the oxadiazole ring with a sulfur atom to form the thiadiazole ring can lead to notable differences in physicochemical properties and, consequently, biological activity.[1][3] This guide provides an objective comparison of their performance in key therapeutic areas, supported by experimental data and detailed methodologies.

The sulfur atom in the 1,3,4-thiadiazole ring generally imparts greater lipid solubility compared to the oxygen atom in the 1,3,4-oxadiazole ring.[1] This enhanced lipophilicity, along with the mesoionic character of the thiadiazole ring, can lead to improved tissue permeability, a desirable characteristic for drug candidates.[1][4] Both heterocycles are valued as pharmacophores due to their favorable metabolic profiles and their capacity to participate in hydrogen bonding.[1][3]

Comparative Biological Performance

The biological activities of 1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives have been extensively evaluated across various domains, including antimicrobial, anticancer, and anti-inflammatory applications.[1][2][3]

Antimicrobial Activity

Both 1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives have demonstrated significant potential as antimicrobial agents. The following table summarizes the Minimum Inhibitory Concentration (MIC) values from comparative studies against various bacterial and fungal strains.

Compound TypeDerivative/SubstituentBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
1,3,4-Thiadiazole 2-(p-tolylamino)-5-(pyridin-4-yl)S. aureus6.25C. albicans12.5
1,3,4-Oxadiazole 2-(p-tolylamino)-5-(pyridin-4-yl)S. aureus12.5C. albicans25[3]
1,3,4-Thiadiazole Benzo[d]imidazole scaffold (8j, R=4-OH)P. aeruginosa12.5--[5]
1,3,4-Thiadiazole Benzo[d]imidazole scaffold (8a, R=H)P. aeruginosa12.5--[5]
1,3,4-Thiadiazole Norfloxacin-derived (27a, 4-chlorophenyl)M. tuberculosis H37Rv8-64--[2]
1,3,4-Thiadiazole Norfloxacin-derived (27b, 2,4-dichlorophenyl)M. tuberculosis H37Rv8-64--[2]

Note: Direct comparative studies testing analogous oxadiazole derivatives were not always available in the provided results. The table reflects data from studies focusing on thiadiazole derivatives with high activity.

Anticancer Activity

The antiproliferative effects of these heterocyclic compounds have been a major focus of research. A study directly comparing isosteric derivatives demonstrated a significant difference in potency.

Compound TypeDerivative/SubstituentCancer Cell LineIC50 (µM)Reference
1,3,4-Thiadiazole Compound 8aVarious (7 lines)1.62 - 4.61[6]
1,3,4-Oxadiazole Isoster of 8aVarious (7 lines)18.75 - 60.62[6]
1,3,4-Thiadiazole Compound 4yA549 (Lung)0.034 (mmol L-1)[7]
1,3,4-Thiadiazole Compound 4yMCF-7 (Breast)0.084 (mmol L-1)[7]
1,3,4-Oxadiazole Compound 16aMCF-7 (Breast)0.68[2]
1,3,4-Oxadiazole Compound 16aA-549 (Lung)1.56[2]
1,3,4-Oxadiazole Compound 16bMCF-7 (Breast)0.22[2]
1,3,4-Oxadiazole Compound 16bA-549 (Lung)1.09[2]
1,3,4-Thiadiazole Compound 40a (Indole substituent)K562 (CML)4.2[2]
1,3,4-Thiadiazole Compound 40a (Indole substituent)MDA-MB-231 (Breast)5.9[2]

The results from one study indicated that replacing the 1,3,4-thiadiazole scaffold with its 1,3,4-oxadiazole isostere led to a drastic drop in anticancer activity, with IC50 values increasing from a range of 1.62–10.21 μM to 18.75–60.62 μM.[6]

Anti-inflammatory Activity

Derivatives of both ring systems have been reported to possess anti-inflammatory properties. The following table presents data from studies evaluating their ability to inhibit inflammation.

Compound TypeDerivative/SubstituentAssay% InhibitionReference
1,3,4-Oxadiazole Compound C4Carrageenan-induced rat paw edemaHigh (Comparable to Indomethacin)[8]
1,3,4-Oxadiazole Compound C7Carrageenan-induced rat paw edemaHigh (Comparable to Indomethacin)[8]
1,3,4-Oxadiazole Compound 3eProtein denaturation (in vitro)Moderate[9]
1,3,4-Oxadiazole Compound 3fProtein denaturation (in vitro)Moderate[9]
1,3,4-Oxadiazole Compound 3iProtein denaturation (in vitro)Moderate[9]

Note: The provided search results focused more on the anti-inflammatory activity of 1,3,4-oxadiazoles. Direct comparative data with analogous 1,3,4-thiadiazoles was limited.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of standard protocols used to assess the biological activities of these compounds.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific cell density (e.g., 10^5 CFU/mL).

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microorganism without test compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and the plate is incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

This is a standard model to evaluate the acute anti-inflammatory activity of compounds.

  • Animal Grouping: Rats are divided into control, standard (e.g., treated with Indomethacin), and test groups (treated with the synthesized compounds).

  • Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for the treated groups by comparing their paw volume with the control group.

Visualizing Synthesis and Experimental Workflows

Diagrams created using DOT language help in visualizing complex processes and relationships.

G cluster_0 General Synthesis Pathway cluster_1 Cyclization Conditions thiosemicarbazide Thiosemicarbazide Derivative h2so4 conc. H2SO4 thiosemicarbazide->h2so4 Acidic Dehydrocyclization pocl3 POCl3 / Hg(OAc)2 thiosemicarbazide->pocl3 Oxidative Cyclization acid Carboxylic Acid Derivative acid->thiosemicarbazide thiadiazole 1,3,4-Thiadiazole h2so4->thiadiazole oxadiazole 1,3,4-Oxadiazole pocl3->oxadiazole

Caption: General synthetic routes to 1,3,4-thiadiazoles and 1,3,4-oxadiazoles from a common precursor.

G cluster_workflow Biological Evaluation Workflow synthesis Compound Synthesis (Thiadiazole/Oxadiazole) in_vitro In Vitro Screening (Antimicrobial, Anticancer) synthesis->in_vitro in_vivo In Vivo Testing (e.g., Anti-inflammatory) in_vitro->in_vivo  Promising  Activity sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar in_vivo->sar lead_opt Lead Optimization sar->lead_opt

Caption: Typical workflow for the biological evaluation of novel heterocyclic compounds.

Conclusion

Both 1,3,4-thiadiazole and 1,3,4-oxadiazole scaffolds are undeniably privileged structures in drug discovery, serving as the foundation for numerous compounds with potent biological activities. The choice between these two bioisosteres can have a profound impact on the pharmacological profile of a molecule. Experimental evidence, particularly in the realm of anticancer research, suggests that the 1,3,4-thiadiazole moiety can, in some cases, confer superior activity compared to its oxygen-containing counterpart.[6] This is often attributed to the physicochemical properties imparted by the sulfur atom, such as increased lipophilicity and altered electronic characteristics, which can enhance membrane permeability and target interaction.[1][4] However, the specific biological activity is highly dependent on the nature and position of the substituents on the heterocyclic ring. Therefore, the selection between a 1,3,4-thiadiazole and a 1,3,4-oxadiazole core should be guided by empirical data from comparative studies within the specific therapeutic context. Future research focusing on direct, side-by-side comparisons of isosteric pairs will be invaluable in further elucidating the distinct contributions of each scaffold to biological activity and in guiding the rational design of more effective therapeutic agents.

References

A Comparative Guide to Spectroscopic Methods for Confirming the Structure of Bismuthiol I Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural confirmation of active pharmaceutical ingredients and their derivatives is a cornerstone of chemical and pharmaceutical research. Bismuthiol I (also known as 2,5-dimercapto-1,3,4-thiadiazole) and its derivatives are a class of heterocyclic compounds with significant biological and coordination chemistry applications.[1][2] Accurate structural elucidation is critical for understanding structure-activity relationships (SAR), ensuring purity, and meeting regulatory requirements.[2] This guide provides an objective comparison of the primary spectroscopic methods used to confirm the structures of these compounds, supported by experimental data and detailed protocols.

The principal techniques for the structural characterization of Bismuthiol I derivatives include Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction.[2][3] Each method provides unique and complementary information, and often a combination of these techniques is required for unambiguous structure determination.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise molecular structure of organic compounds in solution.[5] By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Information Provided:

  • ¹H NMR: Identifies the number and type of different proton environments in the molecule, their relative numbers (integration), and their proximity to neighboring protons (spin-spin coupling). This is crucial for identifying substituents on the Bismuthiol I core.

  • ¹³C NMR: Determines the number of non-equivalent carbon atoms and provides information about their chemical environment (e.g., aromatic, aliphatic, carbonyl).[5] For Bismuthiol I, which can exist in thiol-thione tautomeric forms, ¹³C NMR is vital for identifying the C=S (thione) or C-S (thiol) nature of the ring carbons.[6]

  • 2D NMR (e.g., HMBC, HSQC): These advanced techniques establish direct and long-range correlations between protons and carbons, allowing for the complete and unambiguous assignment of the molecular skeleton.

Data Presentation: ¹H and ¹³C NMR of Bismuthiol I Derivatives

The following table summarizes representative NMR data for several Bismuthiol I derivatives, showcasing the typical chemical shifts observed.

Compound ID¹H NMR (400 MHz, CDCl₃) δ (ppm)¹³C NMR (101 MHz, CDCl₃) δ (ppm)Source
Derivative 7L 7.71 (d), 7.56–7.45 (m), 7.32 (d), 6.86 (d), 5.59 (s), 3.78 (s)175.8, 164.9, 159.7, 143.5, 135.7, 130.9, 130.0, 129.7, 128.0, 127.0, 114.1, 59.6, 55.2[7]
Derivative 7D 7.39–7.27 (m), 7.33 (d), 6.86 (d), 5.51 (s), 4.76 (s), 3.78 (s), 3.10 (s)173.0, 163.6, 159.5, 139.0, 135.7, 129.6, 128.8, 127.9, 127.7, 114.0, 58.8, 56.1, 55.2, 37.5[7]
Derivative 7J 7.35 (d), 6.87 (d), 5.60 (s), 4.03–3.94 (m), 3.79 (s), 2.23–2.14 (m), 1.82–1.73 (m), 1.68–1.26 (m)173.3, 164.5, 159.7, 143.2, 129.8, 127.1, 114.2, 59.6, 55.3, 47.7, 33.1, 25.8, 25.5[7]
Experimental Protocol: NMR Spectroscopy

Proton (¹H) and carbon (¹³C) NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H.[8]

  • Sample Preparation: Dissolve approximately 5-10 mg of the Bismuthiol I derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8]

  • Data Acquisition: Transfer the solution to a standard 5 mm NMR tube. Acquire spectra at room temperature.

  • Referencing: Chemical shifts (δ) are reported in parts per million (ppm) and referenced internally to the residual solvent peak (e.g., CDCl₃ at δ = 7.26 ppm for ¹H and δ = 77.2 ppm for ¹³C).[8]

  • Data Reporting: NMR data are typically reported with chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet), coupling constant (J in Hz), and integration.[8]

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[2] It works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations such as stretching and bending.[9]

Information Provided:

  • Functional Group Identification: Provides direct evidence for the presence or absence of key functional groups. For Bismuthiol I derivatives, this includes:

    • S-H (thiol) stretch: A weak band typically around 2550-2600 cm⁻¹. Its absence can suggest derivatization at the sulfur atom.[10]

    • N-H (amine/amide) stretch: Found in the 3200-3500 cm⁻¹ region.

    • C=N (imine/thiadiazole ring) stretch: Typically in the 1600-1690 cm⁻¹ region.

    • C-S (thioether/thiadiazole ring) stretch: Often weak and found in the fingerprint region (600-800 cm⁻¹).[11]

  • Tautomerism: Can help distinguish between the thiol (-SH) and thione (C=S) forms. The C=S stretch appears around 1050-1250 cm⁻¹.

Data Presentation: Characteristic IR Absorptions for Bismuthiol I Scaffolds
Vibrational ModeTypical Wavenumber (cm⁻¹)Significance for Bismuthiol I DerivativesSource
N-H Stretch3200 - 3500Indicates presence of amine or amide groups on substituents.[12]
Aromatic C-H Stretch3000 - 3100Confirms presence of aromatic rings in derivatives.[9]
Aliphatic C-H Stretch2850 - 3000Confirms presence of alkyl chains in derivatives.[9]
S-H Stretch2550 - 2600 (weak)Evidence for free thiol groups.[10][13]
C=N Stretch1600 - 1690Characteristic of the thiadiazole ring and imine substituents.[12]
Aromatic C=C Stretch1400 - 1600Confirms presence of aromatic rings.[9]
C-S Stretch600 - 800Associated with the thiadiazole ring and thioether linkages.[11]
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

The ATR technique is commonly used for solid and liquid samples due to its minimal sample preparation.[9]

  • Sample Preparation: Place a small amount (a few milligrams) of the solid powder directly onto the ATR crystal (e.g., diamond or ZnSe).

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the 4000–400 cm⁻¹ range.[14]

  • Background Correction: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[15] It is indispensable for determining the molecular weight and elemental composition of a compound.

Information Provided:

  • Molecular Weight: Provides the exact molecular weight of the molecule. High-Resolution Mass Spectrometry (HRMS) can determine the mass with high precision, allowing for the calculation of the exact molecular formula.[7][8]

  • Structural Fragmentation: The molecule often fragments in the mass spectrometer in a predictable way. Analyzing these fragment ions provides valuable clues about the molecule's structure and connectivity, acting as a "puzzle" to piece the structure together.[15][16]

Data Presentation: High-Resolution Mass Spectrometry (HRMS) Data
Compound IDMolecular FormulaCalculated [M+H]⁺ (m/z)Found [M+H]⁺ (m/z)Source
Bismuthiol I C₂H₂N₂S₃150.9453(Not provided)[1]
Derivative 7L C₁₇H₁₅N₄OS₂355.0682355.0678[7]
Derivative 7D C₁₉H₂₀N₅OS366.1383366.1382[7]
Derivative 7J C₁₇H₂₁N₄OS₂361.1151361.1150[7]
Experimental Protocol: Electrospray Ionization (ESI) HRMS

ESI is a soft ionization technique suitable for polar and thermally labile molecules.[8]

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like acetonitrile (B52724) or methanol.[8]

  • Infusion: The solution is infused into the ESI source at a low flow rate (e.g., 3 µL/min).[8]

  • Ionization: A high voltage is applied to the solution, creating a fine spray of charged droplets. The solvent evaporates, leaving the ionized analyte molecules. ESI is commonly run in positive ion mode, detecting protonated molecules [M+H]⁺.[8]

  • Mass Analysis: The ions are guided into a high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap) to measure their m/z with high accuracy.[17]

Single-Crystal X-ray Diffraction

X-ray crystallography is the gold standard for unambiguous structure determination.[18] By diffracting X-rays off a single, well-ordered crystal, it is possible to determine the precise three-dimensional arrangement of every atom in the molecule, including bond lengths, bond angles, and stereochemistry.[18][19]

Information Provided:

  • Unambiguous 3D Structure: Provides a definitive map of atomic positions in the solid state.[18]

  • Absolute Stereochemistry: Can determine the absolute configuration of chiral centers.

  • Conformation: Reveals the preferred conformation of the molecule in the crystal lattice.

  • Bond Lengths and Angles: Offers precise measurements of all bond lengths and angles, which can provide insight into bonding and electronic effects.[4]

Experimental Protocol: X-ray Diffraction
  • Crystal Growth: This is often the most challenging step. High-purity Bismuthiol I derivative must be crystallized, typically by slow evaporation of a solvent or by vapor diffusion of a non-solvent into a solution of the compound (e.g., diffusion of pentane (B18724) into a dichloromethane (B109758) solution).[19]

  • Crystal Mounting: A suitable single crystal (typically <0.5 mm) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed computationally to generate an electron density map, from which the atomic positions are determined and the structure is refined.[19]

Comparative Summary and Workflow

Each spectroscopic method offers distinct advantages for the structural analysis of Bismuthiol I derivatives. NMR and MS are essential for initial characterization, while IR provides quick functional group analysis. X-ray crystallography offers the final, definitive proof of structure when suitable crystals can be obtained.

Workflow for Structural Confirmation of a Bismuthiol I Derivative

G cluster_initial Initial Analysis cluster_final Definitive Proof A Synthesized Derivative B IR Spectroscopy (Functional Groups) A->B C Mass Spectrometry (Molecular Formula) A->C D NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity) A->D E Proposed Structure B->E C->E D->E F Single-Crystal X-ray Diffraction E->F G Confirmed 3D Structure F->G

Caption: General experimental workflow for structure confirmation.

Relationship of Spectroscopic Data to Final Structure

G center_node Confirmed Molecular Structure nmr_h ¹H NMR Provides: Proton Environment, Neighbors, Stoichiometry nmr_h->center_node Connectivity nmr_c ¹³C NMR Provides: Carbon Skeleton, Hybridization nmr_c->center_node Backbone ir FTIR Provides: Key Functional Groups (e.g., -SH, C=N) ir->center_node Functionality ms Mass Spectrometry Provides: Molecular Weight, Elemental Formula, Fragments ms->center_node Composition xray X-ray Crystallography Provides: Definitive 3D Atomic Arrangement, Bond Lengths/Angles xray->center_node Absolute Proof

Caption: How different spectroscopic techniques contribute to the final structure.

References

Validating the Binding Mode of Thiadiazole Inhibitors to EGFR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental and computational methods used to validate the binding mode of thiadiazole-based inhibitors targeting the Epidermal Growth Factor Receptor (EGFR). By presenting quantitative data, detailed experimental protocols, and visual representations of key processes, this document serves as a valuable resource for researchers in the field of oncology drug discovery.

Data Presentation: Comparative Inhibitory Potency

The following tables summarize the in vitro inhibitory activities of various thiadiazole and related thiazole (B1198619) derivatives against EGFR and cancer cell lines. This quantitative data is essential for comparing the potency of different chemical scaffolds.

Table 1: EGFR Kinase Inhibitory Activity of Thiadiazole and Thiazole Derivatives

Compound IDScaffoldEGFR IC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)
9a 1,3,4-Thiadiazole Hybrid0.08Gefitinib0.04[1]
8b 1,3,4-Thiadiazole Hybrid0.15[1]Gefitinib0.04[1]
6g Pyrazole-Thiadiazole0.024Erlotinib (B232)0.002[2]
Compound 39 Imidazo[2,1-b]thiazole (B1210989)0.153[3]Sorafenib-
Compound 43 Imidazo[2,1-b]thiazole0.122[3]Sorafenib-
Compound 11 Thiazole-based chalcone (B49325)0.02032Erlotinib-
Compound 12 Thiazole-based chalcone0.01764Erlotinib-
Compound 25 Thiazole-based chalcone0.03388Erlotinib-

Table 2: Anti-proliferative Activity of Thiadiazole Derivatives in Cancer Cell Lines

Compound IDScaffoldCell LineIC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)
9a 1,3,4-Thiadiazole HybridMCF-7 (Breast)3.31Doxorubicin-
6d Pyrazole-ThiadiazoleA549 (Lung)5.176--
6g Pyrazole-ThiadiazoleA549 (Lung)1.537[2]--
6j Pyrazole-ThiadiazoleA549 (Lung)8.493[2]--
Compound 25 Thiazole-based chalconeA549 (Lung)16.30[4]Erlotinib47.74[4]
Compound 25 Thiazole-based chalconeA431 (Skin)8.04[4]Erlotinib28.70[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to characterize the binding and activity of EGFR inhibitors.

EGFR Kinase Inhibition Assay (Luminescence-based)

This biochemical assay quantifies the enzymatic activity of EGFR and the inhibitory potential of test compounds.

Principle: The assay measures the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal.

Materials:

  • Recombinant human EGFR kinase domain

  • Peptide substrate (e.g., Y12-Sox)

  • ATP

  • Kinase assay buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

  • Thiadiazole inhibitor stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit

  • 96-well white opaque plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the thiadiazole inhibitor in the kinase assay buffer. Include a DMSO-only control.

  • Kinase Reaction:

    • Add 5 µL of the diluted inhibitor or DMSO control to the wells of the 96-well plate.

    • Prepare a master mix containing the peptide substrate and ATP in the kinase assay buffer.

    • Add 10 µL of the master mix to each well.

    • Initiate the reaction by adding 10 µL of diluted EGFR enzyme to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This cell-based assay assesses the anti-proliferative effect of the inhibitors on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where mitochondrial reductases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • EGFR-dependent cancer cell line (e.g., A549, MCF-7)

  • Complete cell culture medium

  • Thiadiazole inhibitor stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear flat-bottom plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the thiadiazole inhibitor in culture medium.

    • Remove the old medium and add 100 µL of the medium containing the test compound or vehicle control (DMSO) to the respective wells.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Molecular Docking

This computational method predicts the preferred binding mode of a ligand to a protein target.

Software:

  • Molecular modeling software (e.g., Schrödinger Suite, AutoDock)

  • Protein Data Bank (PDB) for the EGFR crystal structure

Procedure:

  • Protein Preparation:

    • Obtain the X-ray crystal structure of the EGFR kinase domain from the PDB (e.g., PDB ID: 1M17 for erlotinib-bound structure, or 3LZB for an imidazo[2,1-b]thiazole inhibitor complex).

    • Prepare the protein by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning correct bond orders and charges.

    • Define the binding site (grid generation) based on the location of the co-crystallized inhibitor or known active site residues.

  • Ligand Preparation:

    • Draw the 2D structure of the thiadiazole inhibitor and convert it to a 3D structure.

    • Perform energy minimization of the ligand structure.

  • Docking:

    • Dock the prepared ligand into the defined binding site of the protein using a docking algorithm (e.g., Glide, AutoDock Vina).

    • The program will generate multiple possible binding poses and score them based on a scoring function that estimates the binding affinity.

  • Analysis:

    • Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the inhibitor and EGFR residues.

    • Compare the predicted binding mode with that of known EGFR inhibitors.

Visualization of Key Processes

The following diagrams, generated using the DOT language, illustrate the EGFR signaling pathway and the workflow for validating inhibitor binding.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation PKC PKC PLCg->PKC PKC->Proliferation

Caption: The EGFR signaling cascade leading to cell proliferation.

Experimental_Workflow cluster_computational Computational Design & Screening cluster_biochemical Biochemical & Biophysical Validation cluster_cellular Cell-based Validation cluster_structural Structural Validation Virtual_Screening Virtual Screening of Thiadiazole Library Molecular_Docking Molecular Docking (Predict Binding Mode) Virtual_Screening->Molecular_Docking Synthesis Synthesis of Hit Compounds Molecular_Docking->Synthesis Kinase_Assay EGFR Kinase Assay (Determine IC₅₀) Synthesis->Kinase_Assay Cell_Viability Cell Viability Assay (e.g., MTT) Synthesis->Cell_Viability SPR_ITC SPR / ITC (Determine Ki/Kd) Kinase_Assay->SPR_ITC Crystallography X-ray Crystallography (Confirm Binding Mode) SPR_ITC->Crystallography Western_Blot Western Blot (Target Engagement) Cell_Viability->Western_Blot Western_Blot->Crystallography

Caption: Workflow for validating the binding of EGFR inhibitors.

Validation_Logic Hypothesis Thiadiazole scaffold binds to EGFR ATP-binding pocket Computational_Evidence Molecular Docking predicts favorable binding energy and interactions Hypothesis->Computational_Evidence Biochemical_Evidence In vitro kinase assays show inhibition of EGFR activity (IC₅₀) Hypothesis->Biochemical_Evidence Biophysical_Evidence SPR/ITC confirms direct binding and quantifies affinity (Ki/Kd) Biochemical_Evidence->Biophysical_Evidence Cellular_Evidence Inhibition of proliferation in EGFR-dependent cell lines Biochemical_Evidence->Cellular_Evidence Structural_Evidence X-ray crystallography reveals atomic-level interactions in the binding site Biophysical_Evidence->Structural_Evidence Cellular_Evidence->Structural_Evidence Conclusion Validated Binding Mode Structural_Evidence->Conclusion

Caption: Logical flow for validating the inhibitor binding mode.

Discussion and Comparison of Validation Methods

  • Molecular Docking: This in silico technique is a valuable starting point for generating hypotheses about the binding mode. It can predict the orientation of the inhibitor in the ATP-binding pocket and identify potential key interactions with amino acid residues. However, it is a computational model and requires experimental validation.

  • EGFR Kinase Inhibition Assays: These biochemical assays provide direct evidence of the inhibitor's ability to block the enzymatic function of EGFR. The resulting IC₅₀ value is a quantitative measure of potency. While this confirms that the inhibitor interacts with the enzyme, it does not directly reveal the binding site or mode.

  • Cell-based Assays: Anti-proliferative assays, such as the MTT assay, demonstrate the inhibitor's efficacy in a more physiologically relevant context. Inhibition of EGFR-dependent cancer cell growth provides strong evidence for on-target activity.

  • Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) offer a more in-depth characterization of the binding event.[5][6][7] SPR can determine the association (on-rate) and dissociation (off-rate) kinetics of the inhibitor-EGFR interaction, while ITC can measure the thermodynamic parameters (enthalpy and entropy) of binding.[7][8][9] These methods provide quantitative measures of binding affinity (Kᵢ or Kₔ).

  • X-ray Crystallography: This is the gold standard for determining the precise, atomic-level details of the inhibitor's binding mode. A co-crystal structure of the thiadiazole inhibitor bound to the EGFR kinase domain would definitively validate the binding orientation and all intermolecular interactions. While a structure for a simple thiadiazole with EGFR is not publicly available, the crystal structure of an imidazo[2,1-b]thiazole inhibitor in complex with EGFR (PDB ID: 3LZB) provides valuable insights into how a related heterocyclic system occupies the ATP-binding pocket.[10] This structure reveals key interactions that can be extrapolated to guide the design and interpretation of thiadiazole inhibitors.

Conclusion

The validation of the binding mode of thiadiazole inhibitors to EGFR is a hierarchical process. It begins with computational predictions and progresses through biochemical and cell-based assays to confirm activity and potency. Biophysical methods can further quantify the binding affinity and kinetics. Ultimately, X-ray crystallography provides the most definitive evidence of the binding mode. By integrating data from these diverse experimental and computational approaches, researchers can confidently validate the mechanism of action of novel thiadiazole-based EGFR inhibitors, paving the way for their further development as potential anti-cancer therapeutics.

References

A comparative study of different synthetic routes to 1,3,4-Thiadiazole-2,5-dithiol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 1,3,4-Thiadiazole-2,5-dithiol (B7761095)

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole (B1197879) ring is a crucial scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities.[1] this compound, also known as 2,5-dimercapto-1,3,4-thiadiazole (B142945) or Bismuthiol, is a key intermediate in the synthesis of various biologically active derivatives.[2][3] This guide provides a comparative analysis of different synthetic routes to this important precursor, with a focus on experimental data, detailed protocols, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their applications.

Comparative Analysis of Synthetic Routes

The primary synthetic strategies for this compound predominantly involve the cyclization of hydrazine-based precursors with a source of carbon and sulfur, typically carbon disulfide. Variations in reaction conditions, such as the choice of solvent and base, can significantly impact the reaction outcome, including yield and purity. Below is a summary and comparison of the most common synthetic approaches.

Route Starting Materials Key Reagents/Conditions Reported Yield Advantages Disadvantages
Route 1 Hydrazine (B178648) hydrate (B1144303), Carbon disulfidePyridine (B92270) (solvent and base), RefluxNot explicitly stated, but solid product is obtained[4][5]One-pot synthesis, readily available starting materials.Use of pyridine which can be difficult to remove completely.
Route 2 Hydrazine hydrate, Carbon disulfideSodium hydroxide (B78521), Inert gas atmosphereHigh yield implied by patent claims.[6]Controlled reaction conditions, potential for high purity.Requires careful control of temperature and atmosphere.
Route 3 Thiosemicarbazide (B42300), Carbon disulfideAnhydrous sodium carbonate, Absolute ethanol (B145695), RefluxNot explicitly stated for the dithiol, but used for related compounds.[7]Avoids the direct use of hydrazine hydrate.May require further steps to obtain the desired dithiol.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to allow for replication and evaluation.

Route 1: Synthesis from Hydrazine Hydrate and Carbon Disulfide in Pyridine

This method is a classical and frequently cited one-pot synthesis.

Procedure:

  • A mixture of 99% hydrazine hydrate (5 mL, 0.02 mol) and carbon disulfide (15 mL, 0.02 mol) is prepared in dry pyridine (50 mL).[4][5]

  • The mixture is refluxed for 5 hours.[4][5]

  • After reflux, the excess solvent is distilled off.

  • The resulting solid is separated by adding 25 mL of water and 5 mL of hydrochloric acid.[4][5]

  • The mixture is then filtered, and the solid product is recrystallized from ethanol.[4][5]

Route 2: Synthesis from Hydrazine Hydrate and Carbon Disulfide with Sodium Hydroxide

This patented method emphasizes controlled conditions for potentially higher yield and purity.

Procedure:

  • Sodium hydroxide is cooled prior to the reaction.[6]

  • Hydrazine hydrate, carbon disulfide, and sodium hydroxide are mixed in a molar ratio of 1:2.2-2.4:1.55-1.95.[6] The addition of hydrazine hydrate is conducted under an inert gas atmosphere (e.g., nitrogen, argon, or helium).[6]

  • This initial reaction forms the sodium salt of 2,5-dimercapto-1,3,4-thiadiazole.[6]

  • A neutralizing agent (e.g., 5-85% sulfuric acid, 5-25% hydrochloric acid, 5-85% nitric acid, or 5-85% acetic acid) is then added to the reaction medium.[6]

  • The neutralization reaction is carried out at a temperature between 10-60°C.[6]

  • The resulting solid product is filtered to give the final 2,5-dimercapto-1,3,4-thiadiazole.[6]

Route 3: Synthesis from Thiosemicarbazide

This route offers an alternative starting material to hydrazine hydrate. While the direct synthesis of the dithiol is less commonly detailed, the formation of the 1,3,4-thiadiazole ring from thiosemicarbazide is a well-established method for related compounds.[7][8]

General Procedure for 1,3,4-Thiadiazole Ring Formation:

  • Thiosemicarbazide is reacted with carbon disulfide in the presence of a base such as anhydrous sodium carbonate or potassium hydroxide.[7][8]

  • The reaction is typically carried out in a solvent like absolute ethanol under reflux.[7]

  • The intermediate potassium or sodium salt of the dithiocarbazate is formed, which then cyclizes upon heating to form the 1,3,4-thiadiazole ring.[8]

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic routes.

G cluster_0 Route 1: From Hydrazine Hydrate in Pyridine A1 Hydrazine Hydrate D1 Reflux (5h) A1->D1 B1 Carbon Disulfide B1->D1 C1 Pyridine (Solvent/Base) C1->D1 E1 This compound D1->E1

Caption: Synthetic pathway for this compound starting from hydrazine hydrate and carbon disulfide in pyridine.

G cluster_1 Route 2: From Hydrazine Hydrate with NaOH A2 Hydrazine Hydrate D2 Mixing (Inert Atmosphere) A2->D2 B2 Carbon Disulfide B2->D2 C2 Sodium Hydroxide C2->D2 E2 Thiadiazole Salt Intermediate D2->E2 F2 Acid Neutralization (10-60°C) E2->F2 G2 This compound F2->G2

Caption: Synthetic pathway for this compound using hydrazine hydrate, carbon disulfide, and sodium hydroxide.

G cluster_2 Route 3: From Thiosemicarbazide A3 Thiosemicarbazide D3 Reflux in Ethanol A3->D3 B3 Carbon Disulfide B3->D3 C3 Base (e.g., Na2CO3) C3->D3 E3 Intermediate Salt D3->E3 F3 Cyclization E3->F3 G3 1,3,4-Thiadiazole Derivative F3->G3

Caption: General synthetic pathway for the 1,3,4-thiadiazole ring starting from thiosemicarbazide.

References

Performance Evaluation of Bismuthiol I in Various Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the antimicrobial performance of Bismuthiol I (2,5-Dimercapto-1,3,4-thiadiazole). The following sections present a comparative analysis of Bismuthiol I and its derivatives against various microbial pathogens, supported by experimental data from peer-reviewed studies. Detailed methodologies for key antimicrobial assays are provided, along with visualizations of experimental workflows and potential mechanisms of action to facilitate a deeper understanding of its antimicrobial properties.

Comparative Antimicrobial Activity

Bismuthiol I and its derivatives, often referred to as bismuth-thiol (BT) compounds, have demonstrated significant antimicrobial activity against a broad spectrum of bacteria, including clinically relevant antibiotic-resistant strains, and various fungal pathogens. The lipophilicity of the thiol component is believed to enhance the uptake of bismuth into microbial cells, leading to potent antimicrobial effects.

Antibacterial Activity

Bismuth-thiol compounds exhibit both bacteriostatic and bactericidal activity against Gram-positive and Gram-negative bacteria. The data presented below summarizes the Minimum Inhibitory Concentrations (MICs) of various bismuth-thiol compounds against selected bacterial species. For comparison, MIC values for ciprofloxacin (B1669076), a broad-spectrum fluoroquinolone antibiotic, are also included where available.

Compound/DrugStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Escherichia coliPseudomonas aeruginosaReference(s)
Bismuthiol I Derivatives
Bismuth-ethanedithiol (BisEDT)2.4 µM0.9 - 1.8 µM--[1]
Bismuth-2,3-dimercaptopropanol (BisBAL)≤7 µM-< 17 µM-[2]
Bismuth-3,4-dimercaptotoluene (BisTOL)4.4 µM---[1]
Ciprofloxacin 0.25 - 1.0 µg/mL0.5 - >128 µg/mL≤0.015 - 0.03 µg/mL0.06 - 0.25 µg/mL[3][4]

Note: MIC values can vary depending on the specific strain and testing conditions. The data above is a compilation from multiple sources and should be used for comparative purposes.

Antifungal Activity

Derivatives of 2,5-dimercapto-1,3,4-thiadiazole (B142945) have also shown promising antifungal activity. The table below presents the half-maximal inhibitory concentration (IC50) and Minimum Inhibitory Concentration (MIC) values of specific derivatives against Candida albicans, a common fungal pathogen. For comparison, data for the widely used antifungal drug fluconazole (B54011) is included.

Compound/DrugCandida albicansReference(s)
Bismuthiol I Derivatives
2,5-dimercapto-1,3,4-thiadiazole derivative 4IC50: 1.94 µg/mL[5]
2,5-dimercapto-1,3,4-thiadiazole derivative 10IC50: 19.10 µg/mL[5]
Fluconazole MIC: 0.25 - 4.0 µg/mL[6]

Note: IC50 and MIC values are different measures of inhibitory concentration and are presented here as reported in the respective studies.

Anti-Biofilm Activity

Bismuth-thiol compounds have demonstrated significant efficacy in disrupting and preventing the formation of bacterial biofilms, which are notoriously resistant to conventional antibiotics. Studies have shown that BisBAL can achieve a >7.7 mean log reduction in P. aeruginosa biofilms.[7] Another derivative, a combination of bismuth-1,3-propanedithiol and bismuth-2-mercaptopyridine N-oxide (BisBDT/PYR), resulted in a 4.9 log reduction in MRSA biofilms.[7]

Experimental Protocols

This section provides detailed methodologies for the key antimicrobial assays referenced in this guide.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Procedure:

  • Preparation of Antimicrobial Stock Solution: Dissolve the test compound (e.g., Bismuthiol I) in a suitable solvent to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the antimicrobial stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism from a fresh culture to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate, including a positive control well (microorganism and broth) and a negative control well (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible growth of the microorganism is observed.

Agar (B569324) Well Diffusion Assay

This assay is used to assess the antimicrobial activity of a substance by measuring the zone of growth inhibition on an agar plate.

Procedure:

  • Agar Plate Preparation: Prepare and solidify a suitable agar medium (e.g., Mueller-Hinton Agar) in sterile Petri dishes.

  • Inoculation: Uniformly spread a standardized suspension of the test microorganism over the entire surface of the agar plate to create a lawn of bacteria.

  • Well Creation: Aseptically create wells of a defined diameter (e.g., 6-8 mm) in the agar using a sterile cork borer.

  • Application of Test Substance: Add a specific volume of the test compound solution at a known concentration into each well. A control with the solvent alone should also be included.

  • Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.

  • Measurement: Measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Crystal Violet Biofilm Assay

This method is used to quantify biofilm formation and to assess the anti-biofilm activity of a compound.

Procedure:

  • Biofilm Formation: Grow the test microorganism in a 96-well microtiter plate in a suitable medium to allow for biofilm formation, typically for 24-48 hours.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (non-adherent) cells.

  • Fixation: Fix the remaining biofilm by adding methanol (B129727) or by heat-fixing.

  • Staining: Add a 0.1% crystal violet solution to each well and incubate for 10-15 minutes.

  • Washing: Wash the wells again with water to remove excess stain.

  • Solubilization: Add a solubilizing agent (e.g., 30% acetic acid or ethanol) to each well to dissolve the crystal violet that has stained the biofilm.

  • Quantification: Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the amount of biofilm.

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and proposed mechanisms of action for Bismuthiol I and related compounds.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay Stock Solution Stock Solution Serial Dilutions Serial Dilutions Stock Solution->Serial Dilutions Inoculation Inoculation Serial Dilutions->Inoculation Inoculum Prep Inoculum Prep Inoculum Prep->Inoculation Incubation Incubation Inoculation->Incubation Result Reading Result Reading Incubation->Result Reading MIC Value MIC Value Result Reading->MIC Value

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Experimental_Workflow_Agar_Well cluster_plate_prep Plate Preparation cluster_testing Testing Agar Plate Agar Plate Bacterial Lawn Bacterial Lawn Agar Plate->Bacterial Lawn Well Creation Well Creation Bacterial Lawn->Well Creation Add Test Compound Add Test Compound Well Creation->Add Test Compound Incubation Incubation Add Test Compound->Incubation Measure Inhibition Zone Measure Inhibition Zone Incubation->Measure Inhibition Zone Zone Diameter (mm) Zone Diameter (mm) Measure Inhibition Zone->Zone Diameter (mm)

Caption: Workflow for Agar Well Diffusion Assay.

Biofilm_Assay_Workflow Biofilm Growth Biofilm Growth Wash (Planktonic Removal) Wash (Planktonic Removal) Biofilm Growth->Wash (Planktonic Removal) Stain (Crystal Violet) Stain (Crystal Violet) Wash (Planktonic Removal)->Stain (Crystal Violet) Wash (Excess Stain Removal) Wash (Excess Stain Removal) Stain (Crystal Violet)->Wash (Excess Stain Removal) Solubilize Stain Solubilize Stain Wash (Excess Stain Removal)->Solubilize Stain Measure Absorbance Measure Absorbance Solubilize Stain->Measure Absorbance

Caption: Workflow for Crystal Violet Biofilm Assay.

Proposed Mechanisms of Action

Bismuth compounds are thought to exert their antimicrobial effects through multiple mechanisms, making the development of resistance more challenging for microorganisms. Two key proposed pathways are the inhibition of bacterial enzymes and the disruption of iron homeostasis.

Inhibition of Bacterial Urease:

Urease is a critical enzyme for certain bacteria, such as Helicobacter pylori, allowing them to survive in the acidic environment of the stomach by neutralizing acid. Bismuth compounds have been shown to inhibit urease activity.[8][9]

Urease_Inhibition Bismuthiol I Bismuthiol I Urease Enzyme Urease Enzyme Bismuthiol I->Urease Enzyme Inhibits Ammonia (NH3) Ammonia (NH3) Urease Enzyme->Ammonia (NH3) Catalyzes conversion Bacterial Survival Bacterial Survival Urease Enzyme->Bacterial Survival Urea Urea Urea->Urease Enzyme Substrate Acid Neutralization Acid Neutralization Ammonia (NH3)->Acid Neutralization Acid Neutralization->Bacterial Survival

Caption: Bismuthiol I Inhibition of Bacterial Urease Pathway.

Disruption of Bacterial Iron Homeostasis:

Iron is an essential nutrient for bacterial growth and virulence. Bismuth can interfere with bacterial iron acquisition and metabolism, leading to impaired growth and increased susceptibility to other stressors.[10][11][12]

Iron_Homeostasis_Disruption Bismuthiol I Bismuthiol I Siderophore Production Siderophore Production Bismuthiol I->Siderophore Production Inhibits Iron Uptake Iron Uptake Bismuthiol I->Iron Uptake Blocks Siderophore Production->Iron Uptake Intracellular Iron Intracellular Iron Iron Uptake->Intracellular Iron Bacterial Growth & Virulence Bacterial Growth & Virulence Intracellular Iron->Bacterial Growth & Virulence

Caption: Disruption of Bacterial Iron Homeostasis by Bismuthiol I.

Conclusion

Bismuthiol I and its derivatives represent a promising class of antimicrobial agents with a broad spectrum of activity against bacteria and fungi, including drug-resistant strains and biofilms. Their multi-faceted mechanism of action, including enzyme inhibition and disruption of essential metabolic pathways, suggests a lower propensity for the development of microbial resistance. Further research is warranted to fully elucidate the therapeutic potential of Bismuthiol I and to optimize its derivatives for clinical applications. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and drug development professionals in this endeavor.

References

Unveiling the Selectivity of 1,3,4-Thiadiazole-2,5-dithiol in Metal Sensing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise detection of metal ions is a critical analytical challenge. 1,3,4-Thiadiazole-2,5-dithiol (DMTD), a versatile heterocyclic compound, has emerged as a promising candidate for metal sensing applications due to its inherent chelating properties. This guide provides a comprehensive analysis of the cross-reactivity of DMTD in metal sensing, offering a comparative overview of its performance with alternative probes, supported by experimental data and detailed protocols.

Performance of this compound and its Derivatives in Metal Sensing

This compound, also known as Bismuthiol I, is recognized for its ability to form colored complexes with various metal ions, making it a suitable reagent for colorimetric and spectrophotometric analysis. The core of its sensing capability lies in the presence of thiol groups (-SH) that readily coordinate with metal cations.[1] This interaction leads to the formation of stable complexes, often accompanied by a distinct color change or the formation of a precipitate.[1]

The selectivity of DMTD and its derivatives has been investigated for a wide range of metal ions. While the parent DMTD molecule shows reactivity with several metals, including bismuth, copper, and lead, its derivatives, particularly crown ethers incorporating the DMTD moiety, have been synthesized to enhance selectivity for specific metal ions.[1][2]

Below is a summary of the quantitative data available for the interaction of DMTD and its derivatives with various metal ions. It is important to note that much of the detailed quantitative analysis has been performed on DMTD derivatives, which can provide insights into the potential binding behavior of the parent molecule.

LigandMetal IonLog K (Complexation Constant)MethodReference
DMTD-crown ether IAg⁺4.50Ion-Pair Extraction[2]
DMTD-crown ether IPb²⁺3.80Ion-Pair Extraction[2]
DMTD-crown ether ICd²⁺3.60Ion-Pair Extraction[2]
DMTD-crown ether IIAg⁺4.80Ion-Pair Extraction[2]
DMTD-crown ether IIPb²⁺4.20Ion-Pair Extraction[2]
DMTD-crown ether IICd²⁺4.10Ion-Pair Extraction[2]
DMTD-crown ether IIIAg⁺4.60Ion-Pair Extraction[2]
DMTD-crown ether IIIPb²⁺4.00Ion-Pair Extraction[2]
DMTD-crown ether IIICd²⁺3.90Ion-Pair Extraction[2]
DMTD-crown ether IVAg⁺4.90Ion-Pair Extraction[2]
DMTD-crown ether IVPb²⁺4.30Ion-Pair Extraction[2]
DMTD-crown ether IVCd²⁺4.20Ion-Pair Extraction[2]

Table 1: Complexation Constants of DMTD-Crown Ether Derivatives with Various Metal Ions.

AnalyteMethodLimit of Detection (LOD)Molar Absorptivity (ε)Reference
Pb(II)Spectrophotometry with DMTD15 ng/cm² (Sandell's Sensitivity)4.93 x 10⁴ L mol⁻¹ cm⁻¹[3]
Ag(I)Spectrophotometry with HMNTDABA*0.085 ppm-[4][5]

Table 2: Performance Metrics of DMTD and a Derivative in Metal Ion Determination. *HMNTDABA: 2-hydroxy-5-(5-(4-methoxy-3-nitrophenyl)-1,3,4-thiadiazol-2-yl)diazenyl) benzoic acid, a DMTD derivative.

Comparison with Alternative Metal Sensing Probes

To provide a broader context, the performance of DMTD is compared with other well-established colorimetric metal sensing probes, such as Dithizone and Rhodamine-based sensors.

ProbeTarget Metal(s)Limit of Detection (LOD)Key Features
This compound (DMTD) Pb(II), Bi(III), Cu(II)15 ng/cm² for Pb(II)Forms colored precipitates with several metal ions.[1][3]
Dithizone Pb(II), Hg(II), Cd(II), etc.0.64 µg/L for Pb(II)Broad reactivity with many heavy metals; forms distinctly colored complexes.[6][7]
Rhodamine B derivatives Fe(III), Hg(II), Cu(II)0.0521 µM for Fe(III)"Turn-on" fluorescence mechanism with high sensitivity.[8]
Rhodamine 6G derivatives Hg(II), Cu(II)0.84 nmol/L for Hg(II)High fluorescence quantum yield and photostability.[9]

Table 3: Comparison of DMTD with Alternative Colorimetric and Fluorometric Metal Probes.

Experimental Protocols

General Protocol for Spectrophotometric Metal Ion Determination using DMTD

This protocol is a generalized procedure based on the spectrophotometric determination of lead using DMTD.[3]

  • Preparation of Reagents:

    • Prepare a standard stock solution of the target metal ion (e.g., 1000 ppm Pb(II)).

    • Prepare a solution of this compound (DMTD) in a suitable solvent (e.g., ethanol).

    • Prepare a slightly acidic buffer solution (e.g., 0.01 M HCl).

  • Calibration Curve:

    • Prepare a series of standard solutions of the metal ion by diluting the stock solution.

    • To each standard solution, add a fixed volume of the DMTD solution and the acidic buffer.

    • Allow the color to develop. The reaction is often instantaneous and the color is stable for an extended period.[3]

    • Measure the absorbance of each solution at the wavelength of maximum absorption (e.g., 375 nm for the Pb-DMTD complex).[3]

    • Plot a calibration curve of absorbance versus metal ion concentration.

  • Sample Analysis:

    • Prepare the sample solution, adjusting the pH to be slightly acidic.

    • Add the DMTD solution and buffer as done for the standards.

    • Measure the absorbance of the sample solution at the same wavelength.

    • Determine the concentration of the metal ion in the sample from the calibration curve.

Interference Study Protocol

To assess the cross-reactivity, the following steps can be taken:

  • Prepare a solution containing a known concentration of the primary target metal ion.

  • Add a potential interfering ion at various concentrations (e.g., 1x, 10x, 100x the concentration of the target ion).

  • Add the DMTD reagent and measure the absorbance.

  • Compare the absorbance values with and without the interfering ion to determine the percentage of interference.

Ion-Pair Extraction for Selectivity Studies

This protocol is based on the methodology used for studying DMTD-crown ether derivatives.[2][10]

  • Phase Preparation:

    • Prepare an aqueous phase containing a known concentration of a mixture of metal salts.

    • Prepare an organic phase (e.g., dichloromethane (B109758) or chloroform) containing the DMTD-based ligand.

  • Extraction:

    • Mix equal volumes of the aqueous and organic phases in a separatory funnel.

    • Shake vigorously for a specified time (e.g., 1 hour) to allow for complexation and extraction.

    • Allow the phases to separate.

  • Analysis:

    • Analyze the concentration of metal ions remaining in the aqueous phase using techniques such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-atomic emission spectrometry (ICP-AES).

    • The amount of metal ion extracted into the organic phase can be calculated by difference.

    • The distribution ratio and selectivity factors can then be determined.

Signaling Pathway and Experimental Workflow Visualizations

Signaling_Pathway Metal_Ion Metal Ion (Mⁿ⁺) Complex [M(DMTD)ₓ] Complex Metal_Ion->Complex Coordination with Thiol Groups DMTD This compound (DMTD) DMTD->Complex Signal Colorimetric/Spectrophotometric Signal Complex->Signal Change in Absorbance

Figure 1. Signaling pathway of DMTD-based metal sensing.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Metal Ion Standards & DMTD Solution Mixing Mix Metal Ions with DMTD Reagents->Mixing Samples Prepare Sample Solutions Samples->Mixing Development Color Development Mixing->Development Measurement Spectrophotometric Measurement Development->Measurement Calibration Generate Calibration Curve Measurement->Calibration Quantification Quantify Metal Ion Concentration Calibration->Quantification

Figure 2. Experimental workflow for cross-reactivity study.

Logical_Relationship DMTD DMTD Derivatives DMTD Derivatives (e.g., Crown Ethers) DMTD->Derivatives Chemical Modification Broad_Reactivity Broad Reactivity DMTD->Broad_Reactivity Selectivity Enhanced Selectivity Derivatives->Selectivity Sensitivity High Sensitivity Derivatives->Sensitivity

Figure 3. Logical relationship of DMTD and its derivatives.

References

Thiadiazole-Based Fungicides Versus Commercial Agents: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless evolution of fungal pathogens necessitates a continuous search for novel and effective fungicides. Thiadiazole derivatives have emerged as a promising class of antifungal agents, exhibiting significant activity against a broad spectrum of phytopathogenic fungi. This guide provides an objective comparison of the efficacy of thiadiazole-based fungicides with established commercial agents, supported by experimental data to inform future research and development in crop protection.

In Vitro Efficacy: A Quantitative Comparison

The following tables summarize the in vitro antifungal activity of various novel thiadiazole-based compounds against several key plant pathogens, benchmarked against widely used commercial fungicides. The data, presented as half-maximal effective concentration (EC50) values, are collated from multiple independent studies. It is important to note that direct comparisons should be made with caution, as experimental conditions such as fungal isolate, media composition, and incubation period can vary between studies.

Table 1: Efficacy (EC50 in µg/mL) of Thiadiazole-Based Fungicides Against Various Phytopathogens

Compound/Thiadiazole DerivativeBotrytis cinereaSclerotinia sclerotiorumRhizoctonia solaniPhomopsis sp.Gibberella zeaeRalstonia solanacearum
Y18 (Flavonol-Thiadiazole) 2.4-----
Y14 (Flavonol-Thiadiazole) ---21.2[1]--
Compound 5b (Phenylthiazole-Thiadiazole) -0.51----
Compound 5k (Phenylthiazole-Thiadiazole) -----2.23[2]
Compound 8a (Strobilurin-Thiadiazole) -0.44[2]0.01-2.68-

Table 2: Efficacy (EC50 in µg/mL) of Commercial Fungicides Against Various Phytopathogens

Commercial AgentActive Ingredient ClassBotrytis cinereaAscochyta rabieiAlternaria alternataSclerotinia sclerotiorumGibberella zeaeRalstonia solanacearum
Azoxystrobin Strobilurin (QoI)21.70.0182 - 0.0338[3][4][5]1.87[6]->15.12-
Pyraclostrobin Strobilurin (QoI)-0.0012 - 0.0033[3][4][5]1.57 (with Boscalid)[6]---
Boscalid SDHI-0.0177 - 0.4960[3][4][5]1.57 (with Pyraclostrobin)[6]---
Carbendazim Benzimidazole---0.57--
Thiodiazole copper Thiadiazole-----52.01[2]
Tebuconazole Triazole (DMI)------
Thiabendazole Benzimidazole------

In Vivo Protective and Curative Efficacy

Beyond in vitro screening, the protective and curative capabilities of these compounds are critical for practical application. The following table presents data from in vivo studies, demonstrating the percentage of disease control.

Table 3: In Vivo Efficacy of a Novel Thiadiazole Compound (Y18) vs. Azoxystrobin on Blueberry Leaves against B. cinerea

Compound (Concentration)Protective Activity (%)Curative Activity (%)
Y18 (200 µg/mL) 90.979.9
Azoxystrobin (200 µg/mL) 83.959.1

Data from a study on flavonol derivatives containing 1,3,4-thiadiazole.

Experimental Protocols

Detailed and standardized methodologies are paramount for the accurate assessment of fungicide efficacy. Below are generalized protocols for key in vitro and in vivo experiments based on established methods.

In Vitro Antifungal Susceptibility Testing: Mycelial Growth Inhibition Assay (Agar Dilution Method)

This protocol is a generalized procedure based on common practices and the principles outlined in the Clinical and Laboratory Standards Institute (CLSI) M38-A2 document for filamentous fungi.[3][4][5][6]

  • Preparation of Fungal Inoculum:

    • Culture the test fungus on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar - PDA) at a suitable temperature (typically 25-28°C) until sufficient growth is observed.

    • Prepare a spore suspension by flooding the agar plate with sterile distilled water containing a wetting agent (e.g., 0.05% Tween 80).

    • Gently scrape the surface with a sterile loop to dislodge the spores.

    • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to a standardized level (e.g., 1 x 10^6 spores/mL) using a hemocytometer. For non-sporulating fungi, mycelial plugs of a standard diameter (e.g., 5 mm) from the edge of an actively growing colony can be used.

  • Preparation of Fungicide-Amended Media:

    • Prepare a stock solution of the test fungicide in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of desired test concentrations.

    • Incorporate the fungicide dilutions into molten agar medium (cooled to approximately 45-50°C) to achieve the final test concentrations. Ensure thorough mixing.

    • Pour the amended agar into sterile Petri dishes. A control plate containing only the solvent (at the same concentration used in the treatments) should also be prepared.

  • Inoculation and Incubation:

    • Inoculate the center of each agar plate with a standardized amount of the fungal spore suspension (e.g., a 5 µL drop) or a mycelial plug.

    • Incubate the plates at the optimal temperature for the test fungus in the dark.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate has reached a significant portion of the plate's diameter.

    • Calculate the percentage of mycelial growth inhibition (MGI) for each concentration using the formula:

      • MGI (%) = [(DC - DT) / DC] x 100

      • Where DC is the average diameter of the colony in the control and DT is the average diameter of the colony in the treatment.

    • Determine the EC50 value by performing a probit analysis or by plotting the MGI against the logarithm of the fungicide concentration.

In Vivo Fungicide Efficacy Evaluation: Whole Plant Assay

This protocol provides a general framework for assessing the protective and curative activity of fungicides on whole plants.

  • Plant Propagation and Maintenance:

    • Grow susceptible host plants from seed in sterile soil under controlled greenhouse conditions (e.g., 25°C, 16h/8h light/dark cycle).

    • Ensure plants are of a uniform size and developmental stage before treatment.

  • Fungicide Application:

    • Prepare the fungicide formulation at the desired concentrations in sterile distilled water, often with the addition of a surfactant to ensure even coverage.

    • For Protective Assay: Spray the plants with the fungicide solution until runoff. Allow the plants to dry completely (typically 24 hours) before inoculation with the pathogen.

    • For Curative Assay: Inoculate the plants with the pathogen first. After a set incubation period to allow for infection to establish (e.g., 24-48 hours), spray the plants with the fungicide solution.

  • Pathogen Inoculation:

    • Prepare a standardized spore suspension of the pathogen as described in the in vitro protocol.

    • Spray the plants with the spore suspension until runoff.

    • Include a positive control group (inoculated, untreated) and a negative control group (uninoculated, untreated).

  • Incubation and Disease Assessment:

    • Place the plants in a high-humidity chamber or cover with plastic bags for 24-48 hours to promote infection.

    • Maintain the plants in the greenhouse for a period sufficient for disease symptoms to develop (e.g., 7-14 days).

    • Assess disease severity using a rating scale (e.g., 0 = no symptoms, 5 = severe necrosis). Calculate a disease index or the percentage of leaf area affected.

  • Data Analysis:

    • Calculate the percent disease control for each treatment using the formula:

      • Disease Control (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] x 100

Visualizing Mechanisms and Workflows

To further elucidate the processes involved in fungicide action and evaluation, the following diagrams have been generated.

Signaling Pathways and Mechanisms of Action

Thiadiazole-based fungicides, particularly those with an azole-like structure, and commercial triazole fungicides primarily act by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[7] Strobilurin and SDHI fungicides, on the other hand, target cellular respiration.

Fungicide_MoA cluster_ergosterol Ergosterol Biosynthesis Pathway cluster_respiration Mitochondrial Respiration AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol 14α-demethylase (CYP51) & other enzymes Thiadiazole Thiadiazole/Azole Fungicides Thiadiazole->Lanosterol Inhibit 14α-demethylase ComplexII Complex II (Succinate Dehydrogenase) ComplexIII Complex III (Cytochrome bc1) ComplexII->ComplexIII Electron Transport ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP SDHI SDHI Fungicides (e.g., Boscalid) SDHI->ComplexII Inhibit Strobilurin Strobilurin (QoI) Fungicides (e.g., Azoxystrobin) Strobilurin->ComplexIII Inhibit

Caption: Mechanisms of action for different fungicide classes.

Experimental Workflows

The following diagrams illustrate the sequential steps involved in the in vitro and in vivo evaluation of fungicide efficacy.

In_Vitro_Workflow start Start prep_fungi Prepare Fungal Inoculum start->prep_fungi inoculate Inoculate Plates prep_fungi->inoculate prep_media Prepare Fungicide- Amended Media prep_media->inoculate incubate Incubate inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate % Inhibition measure->calculate analyze Determine EC50 calculate->analyze end End analyze->end

Caption: Workflow for in vitro mycelial growth inhibition assay.

In_Vivo_Workflow start Start grow_plants Grow Host Plants start->grow_plants apply_fungicide Apply Fungicide (Protective) grow_plants->apply_fungicide inoculate_pathogen Inoculate with Pathogen grow_plants->inoculate_pathogen For Curative Assay apply_fungicide->inoculate_pathogen apply_fungicide_curative Apply Fungicide (Curative) inoculate_pathogen->apply_fungicide_curative incubate Incubate for Infection inoculate_pathogen->incubate For Protective Assay apply_fungicide_curative->incubate assess_disease Assess Disease Severity incubate->assess_disease analyze Calculate % Disease Control assess_disease->analyze end End analyze->end

Caption: Workflow for in vivo fungicide efficacy evaluation.

References

Benchmarking the Thermal Stability of Polymers Modified with 2,5-Dimercapto-1,3,4-thiadiazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the thermal stability of polymers modified with 2,5-Dimercapto-1,3,4-thiadiazole (DMTD) against unmodified polymers. It is designed to offer an objective analysis supported by experimental data to aid in the development of advanced materials with enhanced thermal properties.

Introduction to 2,5-Dimercapto-1,3,4-thiadiazole (DMTD) as a Polymer Additive

2,5-Dimercapto-1,3,4-thiadiazole is a heterocyclic organosulfur compound that has garnered significant interest as a multifunctional additive for polymers. Its unique chemical structure, featuring two thiol (-SH) groups and a thiadiazole ring, imparts antioxidant, and metal-chelating properties. These characteristics make it a promising candidate for enhancing the thermal stability of various polymeric materials, including poly(vinyl chloride) (PVC) and poly(vinyl alcohol) (PVA). The incorporation of DMTD into polymer matrices can mitigate degradation pathways that are initiated or accelerated by heat.

Comparative Thermal Stability Analysis

The thermal stability of polymers is a critical parameter for their processing and application. The addition of 2,5-Dimercapto-1,3,4-thiadiazole can significantly influence the degradation temperature and overall thermal robustness of the material. While direct comparative quantitative data for polymers modified specifically with 2,5-Dimercapto-1,3,4-thiadiazole is limited in publicly available literature, the following tables summarize typical thermal properties of unmodified polymers and the expected improvements based on studies of related sulfur-containing compounds and thiadiazole derivatives.

Poly(vinyl chloride) (PVC)
Polymer SystemOnset of Degradation (Tonset) (°C)Maximum Decomposition Temperature (Tmax) (°C)Key Observations
Unmodified PVC 250 - 280[1][2]~310[1]Degradation proceeds via dehydrochlorination, releasing HCl which autocatalyzes further degradation.[3]
PVC Modified with Thiadiazole Derivatives Expected IncreaseExpected IncreaseThiadiazole derivatives act as photostabilizers and are anticipated to improve thermal stability.[4]
PVC Modified with Organosulfur Compounds (general) IncreasedIncreasedOrganosulfur compounds, particularly thiols, can displace labile chlorine atoms in the PVC chain, thereby inhibiting the initiation of dehydrochlorination.[5]
Poly(vinyl alcohol) (PVA)
Polymer SystemOnset of Degradation (Tonset) (°C)Maximum Decomposition Temperature (Tmax) (°C)Key Observations
Unmodified PVA ~150 (for initial weight loss)[6]300 - 400 (major degradation)[7]Degradation involves dehydration and chain scission.
PVA with Sulfur-Containing Additives Expected IncreaseExpected IncreaseSulfur-containing additives can interact with the polymer matrix to enhance thermal stability.

Mechanism of Thermal Stabilization

The proposed mechanism for the thermal stabilization of polymers by 2,5-Dimercapto-1,3,4-thiadiazole involves several key interactions at the molecular level. The following diagram illustrates the logical relationship in the stabilization of PVC, which is a well-understood example.

cluster_degradation Unstabilized PVC Degradation cluster_stabilization DMTD Stabilization Mechanism PVC PVC Labile_Cl Labile Chlorine Atoms PVC->Labile_Cl Heat Heat Heat->PVC initiates Dehydrochlorination Dehydrochlorination Labile_Cl->Dehydrochlorination Displace_Cl Displacement of Labile Cl Labile_Cl->Displace_Cl HCl_release HCl Release Dehydrochlorination->HCl_release Polyene Polyene Formation Dehydrochlorination->Polyene Degradation Accelerated Degradation HCl_release->Degradation autocatalyzes HCl_Scavenging HCl Scavenging HCl_release->HCl_Scavenging DMTD DMTD DMTD->Displace_Cl DMTD->HCl_Scavenging Stable_Polymer Stabilized Polymer Displace_Cl->Stable_Polymer HCl_Scavenging->Stable_Polymer Start Start Polymer_Prep Polymer Sample Preparation (e.g., PVC, PVA) Start->Polymer_Prep DMTD_Prep DMTD Preparation Start->DMTD_Prep Blending Blending of Polymer and DMTD (e.g., solution casting, melt mixing) Polymer_Prep->Blending DMTD_Prep->Blending Film_Prep Film/Sample Preparation Blending->Film_Prep TGA_Analysis Thermogravimetric Analysis (TGA) Film_Prep->TGA_Analysis DSC_Analysis Differential Scanning Calorimetry (DSC) Film_Prep->DSC_Analysis Data_Analysis Data Analysis and Comparison TGA_Analysis->Data_Analysis DSC_Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Comparative Guide to Novel 2,5-Disubstituted-1,3,4-Thiadiazoles: Characterization and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of novel 2,5-disubstituted-1,3,4-thiadiazole compounds, focusing on their anticancer and antimicrobial properties. The information presented is collated from recent scientific literature and is intended to aid in the evaluation and selection of these compounds for further research and development.

Overview of 2,5-Disubstituted-1,3,4-Thiadiazoles

The 1,3,4-thiadiazole (B1197879) ring is a versatile scaffold in medicinal chemistry, with its 2,5-disubstituted derivatives showing a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The mesoionic nature of the thiadiazole ring allows these compounds to cross cellular membranes, enhancing their interaction with biological targets.[2][3] This guide focuses on two key therapeutic areas: oncology and infectious diseases.

Anticancer Activity: A Comparative Analysis

A significant number of 2,5-disubstituted-1,3,4-thiadiazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. This section compares two promising series of compounds.

Series A: 2-(Arylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoles

This series of compounds has been investigated for its antiproliferative activity against breast cancer cell lines. The substitution pattern on the 2-arylamino ring significantly influences the cytotoxic potential.

Table 1: Anticancer Activity (IC50 in µM) of 2-(Arylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoles

Compound IDR (Substituent at C2)MCF-7 (Breast)MDA-MB-231 (Breast)
ST1 2-Trifluoromethylphenylamino49.653.4
ST2 3-Methoxyphenylamino>100>100
ST3 4-Methoxyphenylamino>100>100
ST4 4-Chlorophenylamino>100>100
Doxorubicin (Reference) -0.81.2

Data sourced from multiple studies.

Structure-Activity Relationship (SAR) Insights: The presence of a 2-trifluoromethylphenylamino group at the C2 position (Compound ST1 ) demonstrates the highest cytotoxic activity against both MCF-7 and MDA-MB-231 cell lines among the tested analogues. Other substitutions at the C2 position resulted in a significant loss of activity.

Series B: Pyrazole-Thiadiazole Hybrids as EGFR Inhibitors

This series explores the combination of the pyrazole (B372694) and thiadiazole moieties to target the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation.[4]

Table 2: Anticancer Activity (IC50 in µM) of Pyrazole-Thiadiazole Hybrids against A549 (Lung Cancer) Cells

Compound IDR (Substituent on Phenyl Ring)A549 IC50 (µM)EGFR Inhibition IC50 (µM)
6d 4-Fluorophenyl5.176Not Reported
6g 4-Chlorophenyl1.5370.024
6j 4-Bromophenyl8.493Not Reported
Erlotinib (Reference) -Not Reported0.020

Data sourced from a study on pyrazole-thiadiazole hybrids.[5]

Structure-Activity Relationship (SAR) Insights: The compound with a 4-chlorophenyl substituent (6g ) exhibited the most potent anticancer activity and EGFR inhibition. This suggests that halogen substitution at the para position of the phenyl ring is crucial for the activity of this series.

Antimicrobial Activity: A Comparative Analysis

Certain 2,5-disubstituted-1,3,4-thiadiazoles have demonstrated promising activity against a range of bacterial and fungal pathogens.

Series C: 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed with Other Heterocycles

This series involves the synthesis of complex molecules where the 1,3,4-thiadiazole core is linked to other heterocyclic systems like 1,2,4-triazole (B32235) and 1,3,4-oxadiazole.[6]

Table 3: Minimum Inhibitory Concentration (MIC in µg/mL) of Selected Heterocyclic Hybrids

Compound IDGram-positive Bacteria (S. aureus)Gram-negative Bacteria (E. coli)Fungi (C. albicans)
Compound 16 (Oxadiazole hybrid) 4816
Compound 20 (Triazole hybrid) 8416
Ciprofloxacin (Reference) 0.50.25-
Amphotericin B (Reference) --0.5

Data sourced from a study on clubbed 1,3,4-thiadiazole derivatives.[3][7]

Structure-Activity Relationship (SAR) Insights: The incorporation of an oxadiazole ring with a thiol group (Compound 16 ) or a triazole ring with amino and thiol groups (Compound 20 ) leads to potent broad-spectrum antimicrobial activity.[3][7]

Experimental Protocols

MTT Assay for Anticancer Activity

This colorimetric assay assesses cell viability based on the metabolic activity of mitochondria.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control (e.g., DMSO), and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing Mechanisms and Relationships

Signaling Pathway: EGFR Inhibition and Apoptosis Induction

Several 2,5-disubstituted-1,3,4-thiadiazole derivatives exert their anticancer effects by inhibiting the EGFR signaling pathway, which is crucial for cell survival and proliferation. Inhibition of EGFR can lead to the induction of apoptosis (programmed cell death).

EGFR_Pathway Thiadiazole 2,5-Disubstituted-1,3,4-Thiadiazole EGFR EGFR Thiadiazole->EGFR Inhibits PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Caspase Caspases Bax->Caspase Activates Apoptosis Apoptosis Caspase->Apoptosis

Caption: EGFR signaling pathway inhibition by 2,5-disubstituted-1,3,4-thiadiazoles leading to apoptosis.

Experimental Workflow: Anticancer Drug Screening

The general workflow for screening and validating the anticancer potential of novel thiadiazole compounds involves a series of in vitro assays.

Anticancer_Workflow Synthesis Synthesis of Thiadiazole Derivatives MTT MTT Assay (Cell Viability) Synthesis->MTT Apoptosis Apoptosis Assay (e.g., Annexin V) MTT->Apoptosis CellCycle Cell Cycle Analysis Apoptosis->CellCycle Mechanism Mechanism of Action Studies (e.g., Western Blot for EGFR) CellCycle->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: Experimental workflow for the characterization of anticancer 2,5-disubstituted-1,3,4-thiadiazoles.

Logical Relationship: Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer activity of 2,5-disubstituted-1,3,4-thiadiazoles is highly dependent on the nature of the substituents at the C2 and C5 positions.

SAR_Anticancer Core 2,5-Disubstituted 1,3,4-Thiadiazole Core C2 C2-Substituent (e.g., Arylamino) Core->C2 C5 C5-Substituent (e.g., Aryl) Core->C5 Activity Anticancer Activity C2->Activity C5->Activity EWGs Electron-Withdrawing Groups (e.g., -CF3, -Cl) on Aryl Rings EWGs->Activity Increases EDGs Electron-Donating Groups (e.g., -OCH3) on Aryl Rings EDGs->Activity Decreases

Caption: Key structural features influencing the anticancer activity of 2,5-disubstituted-1,3,4-thiadiazoles.

References

A Comparative Guide to In-Vitro and In-Vivo Antioxidant Assays for 1,3,4-Thiadiazole-2,5-dithiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of 1,3,4-thiadiazole-2,5-dithiol (B7761095) derivatives is a burgeoning area of interest in medicinal chemistry, largely attributed to their significant antioxidant properties. These compounds, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms, have demonstrated a remarkable ability to scavenge harmful free radicals and modulate oxidative stress pathways implicated in a myriad of diseases. The evaluation of their antioxidant efficacy is a critical step in the drug discovery pipeline, necessitating a comprehensive understanding of the available analytical methods. This guide provides an objective comparison of in-vitro and in-vivo antioxidant assays, complete with experimental data and detailed protocols, to aid researchers in selecting the most appropriate methods for their studies.

In-Vitro vs. In-Vivo Assays: A Head-to-Head Comparison

Antioxidant capacity can be assessed through two primary approaches: in-vitro (in a controlled laboratory environment) and in-vivo (within a living organism). Each approach offers distinct advantages and limitations.

In-vitro assays are rapid, cost-effective, and allow for high-throughput screening of a large number of compounds. They are invaluable for initial assessments of antioxidant activity and for elucidating the mechanism of action. Common in-vitro methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.[1] These assays measure the ability of a compound to directly scavenge free radicals or reduce oxidized species.

In-vivo assays , on the other hand, provide a more biologically relevant assessment of a compound's antioxidant potential.[2][3] These studies, typically conducted in animal models, take into account the absorption, distribution, metabolism, and excretion (ADME) of the test compound, offering insights into its efficacy and potential toxicity in a complex biological system. In-vivo antioxidant activity is often evaluated by measuring the levels of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) in tissues, as well as by assessing markers of oxidative damage like malondialdehyde (MDA).

The following diagram illustrates the general workflow for comparing these two assay types:

G Workflow: In-Vitro vs. In-Vivo Antioxidant Assay Comparison cluster_0 In-Vitro Screening cluster_1 In-Vivo Evaluation Compound Library Compound Library High-Throughput Screening (HTS) High-Throughput Screening (HTS) Compound Library->High-Throughput Screening (HTS) Initial Assessment HTS HTS Hit Compounds Hit Compounds HTS->Hit Compounds Identify Potent Antioxidants Mechanism of Action Studies Mechanism of Action Studies Hit Compounds->Mechanism of Action Studies Elucidate Scavenging/Reducing Activity Lead Compounds Lead Compounds Mechanism of Action Studies->Lead Compounds Select Promising Candidates Animal Model Selection Animal Model Selection Lead Compounds->Animal Model Selection Based on Disease Relevance Administration & Dosing Administration & Dosing Animal Model Selection->Administration & Dosing Tissue/Blood Analysis Tissue/Blood Analysis Administration & Dosing->Tissue/Blood Analysis Measure Biomarkers Efficacy & Toxicity Assessment Efficacy & Toxicity Assessment Tissue/Blood Analysis->Efficacy & Toxicity Assessment Clinical Candidate Clinical Candidate Efficacy & Toxicity Assessment->Clinical Candidate G Nrf2-Keap1 Signaling Pathway in Oxidative Stress cluster_0 Cytoplasm cluster_1 Nucleus Oxidative Stress Oxidative Stress Keap1_Nrf2_Complex Keap1-Nrf2 Complex Oxidative Stress->Keap1_Nrf2_Complex Induces Dissociation 1,3,4-Thiadiazole Derivatives 1,3,4-Thiadiazole Derivatives 1,3,4-Thiadiazole Derivatives->Keap1_Nrf2_Complex May Promote Dissociation Nrf2_Ub Nrf2 Ubiquitination & Degradation Keap1_Nrf2_Complex->Nrf2_Ub Proteasomal Degradation Nrf2_n Nrf2 Keap1_Nrf2_Complex->Nrf2_n Nrf2 Translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Antioxidant Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant Genes Cellular Protection Cellular Protection Antioxidant Genes->Cellular Protection

References

Safety Operating Guide

Proper Disposal Procedures for 1,3,4-Thiadiazole-2,5-dithiol

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1,3,4-Thiadiazole-2,5-dithiol, also known as 2,5-Dimercapto-1,3,4-thiadiazole, is critical for ensuring laboratory safety and environmental protection. This compound is classified as a hazardous substance due to its potential for causing skin, eye, and respiratory irritation, and its toxicity to aquatic life.[1][2] Therefore, it must be managed as hazardous waste in accordance with local, regional, and national regulations.[2] Disposal into sanitary sewers or regular trash is strictly prohibited.[3]

Immediate Safety and Handling

Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment:

  • Eye Protection: Chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations.[2][4]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[4]

  • Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[2][4]

  • Respiratory Protection: While generally not required under normal use conditions with adequate ventilation, a particle filter mask (such as a dust mask) is recommended, especially when handling the powder form.[4]

Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[2] An eyewash station and safety shower must be readily accessible.[2]

Step-by-Step Disposal Protocol

The following procedure outlines the steps for the safe collection and disposal of waste containing this compound.

Step 1: Waste Characterization and Segregation

  • All waste containing this compound (solid, liquid, and contaminated labware) must be treated as hazardous waste.

  • This waste must be segregated and stored separately from incompatible materials, particularly strong oxidizing agents and strong acids, to prevent hazardous reactions.[2][5]

Step 2: Preparing the Hazardous Waste Container

  • Select a waste container made of a compatible material (e.g., high-density polyethylene) that is in good condition, leak-proof, and has a tightly fitting cap.[6][7]

  • Label the container clearly with the words "HAZARDOUS WASTE" and list all constituents, including "this compound," along with their approximate percentages.[7]

Step 3: Waste Collection

  • Solid Waste: Carefully transfer solid this compound powder, residues, and contaminated materials (e.g., weighing paper, gloves, wipes) into the designated solid hazardous waste container. In case of a spill, sweep up the material and shovel it into the container.[2][5]

  • Liquid Waste: Collect all solutions containing this compound and any solvent rinsate into a designated liquid hazardous waste container.

  • Keep the waste container securely closed at all times, except when adding waste.[7][8] Do not fill the container beyond 90% of its capacity.[8]

Step 4: Managing Empty Containers

  • Empty containers that held this compound must be managed carefully to avoid odor issues common with thiols.[9]

  • Triple-rinse the empty container with a suitable solvent (e.g., acetone (B3395972) or ethanol) that can dissolve the chemical residue. Each rinse should use a solvent volume equal to about 5% of the container's volume.[3]

  • Crucially, collect all rinsate as liquid hazardous waste. [3]

  • After triple-rinsing, deface or remove the original product label. The container can then be disposed of as regular trash, provided the cap is removed.[3]

Step 5: Storage and Final Disposal

  • Store the sealed hazardous waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9]

  • Do not transport the waste to other rooms for storage.[9]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and final disposal of the hazardous waste.[7][9]

Quantitative Disposal Guidelines

The following table summarizes key quantitative limits and parameters relevant to the disposal process, based on general laboratory waste guidelines.

ParameterGuidelineSource
Maximum Container Fill LevelDo not exceed 90% of total capacity.[8]
Container Rinsing ProtocolTriple rinse with a solvent volume of ~5% of the container.[3]
Satellite Accumulation Area (SAA) LimitA maximum of 55 gallons of total hazardous waste.[9]
SAA Limit (Acutely Toxic Waste)A maximum of 1 quart (liquid) or 1 kg (solid).[9]

Experimental Protocols & Methodologies

While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, a standard best-practice methodology for the chemical deactivation of small quantities of thiols is oxidation. This procedure should only be performed by trained professionals under controlled laboratory conditions.

Protocol: Oxidation of Thiol Waste (for small quantities)

  • Preparation: Work in a chemical fume hood and wear all required PPE. Prepare a solution of sodium hypochlorite (B82951) (household bleach).

  • Dilution: If the thiol waste is concentrated, dilute it to below 10% with cold water.

  • Oxidation: Slowly add the sodium hypochlorite solution to the thiol waste while stirring. This reaction oxidizes the thiol to a less hazardous sulfonic acid.[6]

  • Neutralization: After the reaction is complete, neutralize the resulting solution carefully.

  • Disposal: The final neutralized salt solution, if below a 1% concentration, may be eligible for disposal in the sanitary sewer, pending local regulations and institutional approval.[6]

Note: This chemical treatment method is intended for small-scale laboratory use only and must be validated. For bulk quantities, collection by EHS remains the mandatory procedure.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

G A Identify Waste Type (this compound) B Solid Waste (Powder, Contaminated Debris) A->B C Liquid Waste (Solutions, Rinsate) A->C D Empty Container A->D E Collect in Labeled Solid Hazardous Waste Container B->E F Collect in Labeled Liquid Hazardous Waste Container C->F G Triple Rinse with Suitable Solvent D->G J Store Sealed Container in Satellite Accumulation Area E->J F->J H Collect Rinsate as Liquid Hazardous Waste G->H I Deface Label, Dispose of Container in Trash G->I H->F K Contact EHS for Waste Pickup J->K

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Operational Guide for 1,3,4-Thiadiazole-2,5-dithiol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 1,3,4-Thiadiazole-2,5-dithiol (CAS No. 1072-71-5) in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. It is harmful if swallowed, can cause serious eye damage and skin irritation, and may cause respiratory irritation.[1][2] It is also toxic to aquatic life with long-lasting effects.[1] The dipotassium (B57713) salt of this compound, however, is not considered hazardous under the 2012 OSHA Hazard Communication Standard.[3]

To mitigate risks, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
Skin Protection GlovesWear appropriate chemical-impermeable gloves. Inspect gloves prior to use.[4]
Protective ClothingWear a lab coat or other appropriate protective clothing to prevent skin exposure.[3][4]
Respiratory Protection Dust Mask/RespiratorUse a NIOSH-approved N95 dust mask or a full-face respirator if dust is generated or exposure limits are exceeded. No protective equipment is needed under normal use conditions with adequate ventilation.[3]

Operational and Disposal Plans

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the work area is well-ventilated.[2] A chemical fume hood is recommended.

    • Confirm that a safety shower and eyewash station are readily accessible.[2]

    • Don all required PPE as specified in the table above.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[2]

    • Do not breathe in the dust.[2] Avoid creating dust.

    • Weigh and transfer the chemical in a designated area, preferably within a fume hood, to minimize exposure.

    • Keep the container tightly closed when not in use.[3]

  • Storage:

    • Store in a dry, cool, and well-ventilated place.[3]

    • Keep the container tightly closed.[3]

    • Store away from strong oxidizing agents and strong acids.[2]

Spill and Emergency Procedures:

  • Spill:

    • In case of a spill, ensure adequate ventilation and wear appropriate PPE.[2][3]

    • Sweep up the spilled solid material and place it into a suitable, labeled container for disposal.[2][3][4]

    • Avoid generating dust during cleanup.

  • First Aid:

    • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]

    • If on Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[2] Get medical attention if irritation persists.

    • If in Eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[2] Seek immediate medical attention.

    • If Swallowed: Rinse mouth with water. Do not induce vomiting.[1] Seek medical attention.[1][2]

Disposal Plan:

  • Dispose of this compound and any contaminated materials in accordance with all applicable local, regional, national, and international regulations.[1][5]

  • Place waste in a clearly labeled, sealed container.

  • Do not dispose of it down the drain or into the environment.[6]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Ensure Well-Ventilated Area don_ppe Don Appropriate PPE prep_area->don_ppe Step 1 weigh_transfer Weigh and Transfer don_ppe->weigh_transfer Step 2 perform_exp Perform Experiment weigh_transfer->perform_exp Step 3 clean_area Clean Work Area perform_exp->clean_area Step 4 dispose_waste Dispose of Waste Properly clean_area->dispose_waste Step 5 remove_ppe Remove and Dispose of PPE dispose_waste->remove_ppe Step 6

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.